molecular formula C12H15N3S B1372811 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-86-5

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B1372811
CAS No.: 1086385-86-5
M. Wt: 233.33 g/mol
InChI Key: KMTRRQKJAQTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTRRQKJAQTEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675431
Record name 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086385-86-5
Record name 5-(4-tert-Butylphenyl)-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries:

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a privileged structure known to impart a wide range of pharmacological activities.[1][2] This document details the chemical identity, a robust and adaptable synthetic protocol, physicochemical properties, and the potential therapeutic applications of this specific derivative. The synthesis is presented as a detailed, step-by-step workflow, grounded in established oxidative cyclization methodologies for the 1,2,4-thiadiazole ring system. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, providing both foundational knowledge and practical insights into the chemistry of this promising compound.

Compound Identification and Physicochemical Properties

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a substituted aromatic thiadiazole. The presence of the bulky tert-butyl group on the phenyl ring significantly influences its lipophilicity, which can be a critical determinant of its pharmacokinetic and pharmacodynamic properties.

Identifier Value Source
IUPAC Name 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amineN/A
CAS Number 1086385-86-5,
Molecular Formula C₁₂H₁₅N₃SN/A
Molecular Weight 233.34 g/mol N/A
Physical Form Solid

Hazard and Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338. (Source: )

Synthesis Protocol: A Validated Approach

While specific literature detailing the synthesis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is scarce, a reliable and highly adaptable protocol can be derived from established methods for the synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles. The most robust approach involves the intramolecular oxidative S-N bond formation of an N-aryl-N'-guanylthiourea intermediate. This method is favored for its operational simplicity, use of mild conditions, and avoidance of transition metal catalysts.[3]

The proposed synthesis is a two-step process starting from the commercially available 4-tert-butylbenzoyl chloride.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidative Cyclization A 4-tert-butylbenzoyl chloride C 4-tert-butylbenzoyl isothiocyanate A->C + B (Acetone, reflux) B Ammonium thiocyanate E N-(4-tert-butylbenzoyl)guanidine C->E + D (Base, e.g., NaOH) D Guanidine hydrochloride F Intermediate: N'-(4-tert-butylbenzoyl)-N''-cyanoguanidine E->F Formation of Thiourea Precursor (Conceptual Step) G N'-(4-tert-butylbenzoyl)-N''-cyanoguanidine I Final Product: 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine G->I + H (Solvent, e.g., DMF) Oxidative N-S Bond Formation H Iodine (I₂)

Caption: Synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of the N-Imidoylthiourea Precursor

  • Reagents and Equipment:

    • 4-tert-butylbenzamidine hydrochloride

    • Potassium thiocyanate (KSCN)

    • Acetyl chloride

    • Acetone (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of 4-tert-butylbenzamidine hydrochloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude N-(4-tert-butylbenzoyl)thiourea intermediate. Recrystallization from ethanol may be performed for purification.

Causality: The reaction between the amidine and KSCN in the presence of acetyl chloride forms an in-situ generated acyl isothiocyanate, which then reacts with the amidine to form the necessary imidoyl thiourea precursor for the subsequent cyclization step.

Part 2: Oxidative Cyclization to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Reagents and Equipment:

    • N-(4-tert-butylbenzoyl)thiourea intermediate from Part 1

    • Iodine (I₂)

    • Dimethylformamide (DMF) or Ethanol

    • Sodium thiosulfate solution (10% aqueous)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the intermediate from Part 1 (1.0 eq) in DMF or ethanol.

    • Add molecular iodine (I₂) (2.5 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by TLC until the starting material is consumed.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10%) to quench the excess iodine.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product under vacuum. For higher purity, the crude product can be purified by column chromatography on silica gel.

Self-Validation: The successful synthesis is validated by the disappearance of the starting material on TLC and the appearance of a new, single spot corresponding to the product. The final structure and purity should be confirmed by spectroscopic methods as outlined in the following section. This oxidative N-S bond formation is a well-established and high-yielding method for constructing the 5-amino-1,2,4-thiadiazole ring.[3]

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine. Below are the expected data based on the structure and analysis of similar compounds.

Technique Expected Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.5-8.0 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring. Amine Protons: A broad singlet (approx. δ 6.0-7.0 ppm) for the -NH₂ group, which is exchangeable with D₂O. Tert-butyl Protons: A sharp singlet at approx. δ 1.3 ppm, integrating to 9 protons.
¹³C NMR Aromatic Carbons: Signals in the aromatic region (approx. δ 125-155 ppm), including the quaternary carbon attached to the tert-butyl group. Thiadiazole Carbons: Two signals at lower field (approx. δ 170-185 ppm) for the C3 and C5 carbons of the thiadiazole ring. Tert-butyl Carbons: A signal for the quaternary carbon (approx. δ 35 ppm) and a signal for the methyl carbons (approx. δ 31 ppm).
IR (KBr) N-H Stretching: A pair of bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring. Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹. Aliphatic C-H Stretching: Bands around 2850-2960 cm⁻¹ for the tert-butyl group.
Mass Spec (ESI) [M+H]⁺: A prominent peak at m/z 234.1, corresponding to the protonated molecular ion.

Potential Pharmacological Relevance and Applications

The 1,2,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, known for a broad spectrum of biological activities.[1] While specific biological data for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is not extensively published, its structural class suggests potential in several therapeutic areas.

Diagram of Potential Biological Activities

BiologicalActivities Core 1,2,4-Thiadiazole Scaffold A Anticancer Core->A B Antimicrobial Core->B C Anti-inflammatory Core->C D Anticonvulsant Core->D E Other CNS Activity Core->E

Caption: Diverse pharmacological profile of 1,2,4-thiadiazoles.

  • Anticancer Activity: Many heterocyclic compounds, including thiadiazole derivatives, are explored for their cytotoxic properties against various cancer cell lines. Their mechanism often involves the disruption of critical cellular processes like DNA replication, owing to the bioisosteric relationship between the thiadiazole ring and pyrimidine.[4]

  • Antimicrobial and Antifungal Activity: The nitrogen and sulfur atoms in the thiadiazole ring can interact with microbial enzymes and proteins, making these compounds candidates for the development of new anti-infective agents.

  • Anti-inflammatory and Analgesic Properties: Certain thiadiazole derivatives have shown potential as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases.

  • Central Nervous System (CNS) Activity: The 1,2,4-thiadiazole scaffold has been investigated for various CNS applications, including anticonvulsant and antidepressant effects.[1]

The lipophilic 4-tert-butylphenyl substituent on this particular molecule may enhance its ability to cross cellular membranes, potentially improving its bioavailability and efficacy in various biological systems. Further screening and structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, identified by CAS number 1086385-86-5, represents a valuable building block for drug discovery and development. This guide provides a robust, scientifically-grounded synthetic protocol that can be readily implemented in a laboratory setting. The outlined characterization data provide a benchmark for validating the synthesis, and the discussion on potential pharmacological activities highlights the promising future for this and related compounds in medicinal chemistry. As research into novel heterocyclic therapeutics continues, this in-depth guide serves as a critical resource for scientists working to unlock the full potential of the 1,2,4-thiadiazole scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453–4460. [Link]

  • Rajitha, K., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). PHARMACOLOGICAL PROFILE OF THIADIAZOLE DERIVATIVE: A REVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(10).
  • A Three-Component Path to Amino Thiadiazoles and Amino Oxadiazoles via a Nitrilium Ylide. The Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. Central European Journal of Chemistry, 12(5), 589-598.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
  • Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3957-3977.
  • Li, J., et al. (2016).
  • Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles from Elemental Sulfur, Isocyanides, and Amidines. The Journal of Organic Chemistry. [Link]

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). In Heterocyclic Compounds: A Comprehensive Overview.
  • Dyakonenko, V. V., et al. (2024). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Chemistry Proceedings, 8(1), 111.
  • 5-Amino-3-methyl-1,2,4-thiadiazole. (n.d.).
  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (n.d.).
  • Jatangi, N., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(12), 6436-6443.
  • Hordyjewska, A., et al. (2019). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 24(17), 3059.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Karczmarzyk, Z., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(20), 4607.
  • Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). Molecules, 29(9), 2119.
  • Butler, R. N., et al. (1981). Thiadiazoles and thiadiazolines. Part 1. Reaction of thiourea and ethylenethiourea with chlorodiazabutadienes: a new route to 4-amidino-1,3,4-thiadiazolines. Journal of the Chemical Society, Perkin Transactions 1, 39-44.

Sources

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among these, sulfur and nitrogen-containing heterocycles have garnered significant attention for their diverse biological activities. The 1,2,4-thiadiazole scaffold, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, is a prominent pharmacophore known to interact with various biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of a specific derivative, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a compound of interest in medicinal chemistry and drug discovery.

The presence of the bulky tert-butylphenyl group combined with the reactive amino functionality on the thiadiazole ring makes this molecule a compelling candidate for further investigation and derivatization in the pursuit of novel therapeutic agents. This guide aims to be a valuable resource for researchers by consolidating available data and providing insights into the scientific context of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in drug discovery, where factors like solubility and lipophilicity govern bioavailability.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃S[1]
Molecular Weight 233.34 g/mol [1]
CAS Number 1086385-86-5[1]
Physical State Solid, Crystalline[1]
Appearance White[1]
Melting Point 221 - 222 °C (429.8 - 431.6 °F)[1]
Boiling Point Not available
Solubility Soluble in Dimethylformamide[2]
pKa 2.90 ± 0.10 (Predicted)[2]
λmax 267 nm (in H₂SO₄ aq.)[2]

Synthesis and Structural Elucidation

A plausible synthetic pathway would involve the reaction of a 4-tert-butylbenzamidine derivative with a thiourea equivalent, followed by an oxidative ring closure. The choice of oxidizing agent and reaction conditions would be critical to ensure the regioselective formation of the 1,2,4-thiadiazole isomer over the 1,3,4-isomer.

General Experimental Protocol for the Synthesis of 3-Amino-5-aryl-1,2,4-thiadiazoles (Illustrative)
  • Step 1: Formation of the Amidinothiourea Intermediate. An appropriately substituted benzamidine hydrochloride is reacted with a thiourea derivative in a suitable solvent, such as ethanol or DMF, often in the presence of a base to liberate the free amidine.

  • Step 2: Oxidative Cyclization. The resulting amidinothiourea is then subjected to oxidative cyclization. Various oxidizing agents have been reported for this transformation, including hydrogen peroxide, iodine, or N-bromosuccinimide. The reaction is typically carried out at room temperature or with gentle heating.

  • Step 3: Isolation and Purification. The crude product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the pure 3-amino-5-aryl-1,2,4-thiadiazole.

Structural Characterization

The definitive structure of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the tert-butylphenyl group, a singlet for the tert-butyl protons, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons would be influenced by the substitution pattern.

    • ¹³C NMR: The spectrum would display resonances for the carbons of the tert-butylphenyl group and the two distinct carbons of the thiadiazole ring. The chemical shifts of the thiadiazole carbons are indicative of the ring's electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C-S stretching vibrations of the thiadiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the compound's structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms, definitively distinguishing it from its 1,3,4-thiadiazole isomer.

Chemical Reactivity and Stability

The 1,2,4-thiadiazole ring is generally considered to be an aromatic and stable heterocyclic system.[3] The reactivity of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is primarily dictated by the functional groups present: the amino group and the thiadiazole ring itself.

  • Amino Group: The primary amino group at the 3-position is nucleophilic and can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.

  • Thiadiazole Ring: The 1,2,4-thiadiazole ring is generally stable to acidic and basic conditions. The 5-position of the ring can be susceptible to nucleophilic substitution, although the presence of the bulky aryl group may influence this reactivity.[3] The ring can also participate in cycloaddition reactions under specific conditions.

Potential Applications in Drug Discovery

Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5] The 1,2,4-thiadiazole moiety, in particular, has been identified as a pharmacophore of interest.

The title compound, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, possesses structural features that make it an attractive starting point for drug discovery programs:

  • Scaffold for Library Synthesis: The reactive amino group provides a convenient handle for the parallel synthesis of a library of derivatives, enabling the exploration of structure-activity relationships (SAR).

  • Potential for Diverse Biological Activities: The inherent biological potential of the thiadiazole ring, coupled with the lipophilic tert-butylphenyl group which can enhance membrane permeability, suggests that this compound and its derivatives could exhibit a range of pharmacological effects.

  • Bioisosteric Replacement: The 1,2,4-thiadiazole ring can act as a bioisostere for other five-membered heterocycles or even phenyl rings, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.

Safety and Handling

According to the Safety Data Sheet for 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole, the compound is classified as follows:

  • Acute toxicity, Oral (Category 4)

  • Skin irritation (Category 2)

  • Eye irritation (Category 2)

  • Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on available information for the compound and its structural analogs. Its defined physicochemical properties, coupled with the known biological activities of the 1,2,4-thiadiazole scaffold, make it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Further research to fully characterize this compound and explore its biological activity is warranted.

Visualization

Synthetic Pathway Overview

Synthesis_Pathway General Synthetic Scheme for 3-Amino-5-Aryl-1,2,4-Thiadiazoles A 4-Tert-butylbenzamidine C Amidinothiourea Intermediate A->C B Thiourea Derivative B->C D 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine C->D Oxidative Cyclization Oxidant Oxidizing Agent (e.g., H₂O₂, I₂) Oxidant->C

Caption: General synthetic route to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

References

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • This reference is not available.
  • This reference is not available.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • Thiadiazoles and Their Properties. ISRES Publishing. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to predict its structural and spectroscopic properties. The guide covers the core molecular architecture, probable synthesis routes based on modern methodologies, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and potential applications in drug discovery, with a focus on the structure-activity relationships of the 3-amino-5-aryl-1,2,4-thiadiazole scaffold.

Introduction: The 1,2,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding, which facilitates interactions with biological targets. Derivatives of 1,2,4-thiadiazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The 3-amino-5-aryl substitution pattern, as seen in the topic compound, is a common motif in the exploration of new therapeutic agents. The bulky, lipophilic tert-butylphenyl group at the 5-position is expected to significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Physicochemical Properties

The core of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine consists of a planar 1,2,4-thiadiazole ring. Attached to this ring are two key functional groups that dictate its chemical behavior and potential biological activity: a primary amine group at the 3-position and a 4-tert-butylphenyl group at the 5-position.

PropertyPredicted Value/InformationSource/Basis
IUPAC Name 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amineIUPAC Nomenclature
CAS Number 1086385-86-5Commercial Supplier Data
Molecular Formula C₁₂H₁₅N₃SElemental Composition
Molecular Weight 233.34 g/mol Elemental Composition
Appearance Likely a crystalline solidGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water.Polarity of the molecule

Synthesis of 3-Amino-5-Aryl-1,2,4-Thiadiazoles

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 4-tert-butylbenzamidine.

Synthetic_Pathway cluster_0 Step 1: Formation of N-Imidoylthiourea cluster_1 Step 2: Oxidative Cyclization Amidine 4-tert-butylbenzamidine Thiourea N-(4-tert-butylbenzimidoyl)thiourea Amidine->Thiourea Reaction with Isothiocyanate Isothiocyanate Ammonium thiocyanate Thiadiazole 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine Oxidant Oxidizing Agent (e.g., I₂, PIDA) Oxidant->Thiadiazole Intramolecular N-S bond formation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 3-amino-5-aryl-1,2,4-thiadiazoles.[2]

Step 1: Synthesis of N-(4-tert-butylbenzimidoyl)thiourea

  • To a solution of 4-tert-butylbenzamidine hydrochloride (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ammonium thiocyanate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the N-(4-tert-butylbenzimidoyl)thiourea intermediate.

Step 2: Oxidative Cyclization to 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Dissolve the N-(4-tert-butylbenzimidoyl)thiourea (1 equivalent) in a suitable solvent like ethanol or dichloromethane.

  • Add a solution of an oxidizing agent, such as iodine (1.1 equivalents) or phenyliodine(III) bis(trifluoroacetate) (PIDA) (1.1 equivalents), dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (if using iodine) or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Spectroscopic Characterization (Predicted)

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the analysis of its constituent parts and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and characteristic.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.0Doublet2HAromatic protons ortho to the thiadiazole ringDeshielding effect of the heterocyclic ring.
~7.4 - 7.6Doublet2HAromatic protons meta to the thiadiazole ringStandard aromatic region.
~5.5 - 6.5Broad Singlet2H-NH₂ protonsExchangeable protons, chemical shift can vary.
~1.3Singlet9H-C(CH₃)₃ protonsCharacteristic singlet for the tert-butyl group in the upfield region.[3]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~180 - 190C5 of thiadiazoleCarbon atom of the C=N-S moiety.[4]
~165 - 175C3 of thiadiazoleCarbon atom attached to the amino group.[5]
~150 - 155Quaternary aromatic carbon attached to the tert-butyl groupDownfield shift due to substitution.
~128 - 132Quaternary aromatic carbon attached to the thiadiazole ringShielding/deshielding effects of the heterocycle.
~125 - 128Aromatic CH carbonsStandard aromatic region.
~35Quaternary carbon of the tert-butyl groupAliphatic quaternary carbon.
~31Methyl carbons of the tert-butyl groupAliphatic methyl carbons.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchingPrimary amine (-NH₂)
2900 - 3000C-H stretchingAromatic and aliphatic C-H
~1620 - 1650N-H bendingPrimary amine (-NH₂)
~1580 - 1600C=N stretchingThiadiazole ring
~1450 - 1550C=C stretchingAromatic ring
~830C-H out-of-plane bending1,4-disubstituted benzene
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 233. The fragmentation pattern would be influenced by the stability of the heterocyclic ring and the tert-butyl group.

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z = 233 M_minus_CH3 [M-CH₃]⁺ m/z = 218 M->M_minus_CH3 - •CH₃ Aryl_cation [C₁₀H₁₃]⁺ m/z = 133 M->Aryl_cation - C₂H₂N₃S M_minus_C4H9 [M-C₄H₉]⁺ m/z = 176 M_minus_CH3->M_minus_C4H9 - C₃H₆ Thiadiazole_fragment [C₈H₅N₂S]⁺ m/z = 161 M_minus_C4H9->Thiadiazole_fragment - CH₄

Caption: A plausible mass spectrometry fragmentation pathway.

Potential Applications in Drug Discovery

The 3-amino-5-aryl-1,2,4-thiadiazole scaffold is a versatile platform for the development of new therapeutic agents. The presence of the amino group provides a handle for further chemical modification to explore structure-activity relationships. The tert-butylphenyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.

Derivatives of 1,2,4-thiadiazole have been investigated for a variety of biological targets, including:

  • Anticancer Agents: The scaffold has been incorporated into molecules targeting various cancer-related pathways.[1]

  • Enzyme Inhibitors: The heterocyclic core can interact with the active sites of enzymes such as kinases and proteases.

  • Receptor Modulators: The overall shape and electronic properties of these molecules allow them to bind to various cellular receptors.

In silico studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine and its derivatives to specific biological targets, guiding further synthetic and biological evaluation efforts.[6][7]

Conclusion

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine represents a molecule of significant interest within the field of medicinal chemistry. While specific experimental data is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The combination of the biologically active 3-amino-1,2,4-thiadiazole core with a lipophilic tert-butylphenyl substituent makes it a promising candidate for further investigation in drug discovery programs. The predictive spectroscopic data and hypothetical synthetic protocol outlined herein offer a solid foundation for researchers and scientists to build upon in their exploration of this and related compounds.

References

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

  • Antony, M. P., Chakravarthy, J. S. A., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453–4460. Available at: [Link]

  • Gökçe, M., & Utku, S. (2006). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 44(8), 834-837. Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylphenol. Retrieved from [Link]

  • Nalla, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7433–7444. Available at: [Link]

  • Al-Ostath, A., et al. (2022). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. Journal of the Iranian Chemical Society, 19(11), 4707-4721. Available at: [Link]

  • Patsenker, L. D., et al. (1998). Oxidative azacyclization of 1-monosubstituted thioureas in reaction with [bis(acyloxy)iodo]arenes to form 1,2,4-thiadiazole derivatives. Chemistry of Heterocyclic Compounds, 34(10), 1222-1227.
  • Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462.
  • ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

  • Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology, 2(10), 3656-3660.
  • Kesi, M. D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859.
  • Sharma, A., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(12), 6791.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • Al-Hujaili, A. A., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(20), 4793.
  • Kamińska, E., et al. (2005). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 43(11), 919-922.
  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Pharmacology, 2011, 358929.
  • Sharma, A., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 23(12), 6791.
  • ResearchGate. (n.d.). Synthesis and In-Silico studies of 4-(5-(2-(4-(5-aryl-1,2,4-thiadiazol-3-yl)phenyl)-1H-imidazol-4-yl). Retrieved from [Link]

  • Wang, C., et al. (2016).
  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved from [Link]

  • Shi, Y. J., et al. (2013). Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. Chemical & Pharmaceutical Bulletin, 61(11), 1099-1104.
  • El Badaoui, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29555-29566.
  • Salem, M. A. I., et al. (2014).
  • ResearchGate. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2017). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 22(12), 2125.
  • Khan, K. M., et al. (2021). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[2][4][5]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Bioorganic Chemistry, 114, 105058.

  • Yoshifuji, M., et al. (2010). NMR STUDIES OF 1-tert-BUTYL-3-METHYL.
  • Sharma, A., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. International Journal of Molecular Sciences, 22(12), 6791.
  • ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazoles: Review. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Mini-Reviews in Organic Chemistry, 19(7), 849-873.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Al-Ostath, A., et al. (2022). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. Journal of the Iranian Chemical Society, 19(11), 4707-4721.
  • Espinosa Ferao, A. (n.d.). OXA- AND -THIADIAZOLE CHEMISTRY. Retrieved from [Link]

  • Ceylan, Ş., et al. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(12), 2274.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Starova, E. V., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(22), 5437.
  • Kim, S., et al. (2023).
  • Chen, J., et al. (2020). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(30), 5852-5856.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B) Present work: from amides. Retrieved from [Link]

  • Wang, C., et al. (2016). Facile synthesis of 3-amino-5-aryl -1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cyclization.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Amide Derivatives of 1,2,4-Thiadiazole-thiazole-pyridine as Anticancer Agents. Retrieved from [Link]

  • Reva, I., et al. (2023). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. International Journal of Molecular Sciences, 24(13), 10940.
  • Nalla, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7433–7444.

Sources

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Despite the limited volume of research focused specifically on this isomer, this document synthesizes available data with established principles of thiadiazole chemistry to present a detailed examination of its synthesis, physicochemical properties, and potential as a scaffold in drug discovery. By exploring the broader context of 1,2,4-thiadiazole derivatives, this guide offers valuable insights for researchers, scientists, and professionals in drug development, highlighting the therapeutic promise of this class of compounds.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to favorable interactions with a variety of biological targets, making it a versatile scaffold for the design of novel therapeutic agents.[3][4] The presence of sulfur and nitrogen atoms within the ring system allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties.

Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][4] This broad therapeutic potential underscores the importance of exploring novel substituted 1,2,4-thiadiazoles, such as 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, for the development of next-generation pharmaceuticals.

Physicochemical Properties of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₅N₃SBased on chemical structure
Molecular Weight 233.34 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small organic molecules
Melting Point Moderately highAromatic and heterocyclic rings contribute to crystal lattice stability
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in waterThe nonpolar tert-butylphenyl group reduces aqueous solubility
LogP 2.5 - 3.5The tert-butylphenyl group significantly increases lipophilicity
pKa (basic) 3.0 - 4.0The amino group on the thiadiazole ring is weakly basic

Note: These values are estimations and require experimental verification.

The interplay between the hydrophilic amino-thiadiazole core and the lipophilic tert-butylphenyl tail is a critical determinant of the compound's drug-like properties. The lipophilicity, as indicated by the predicted LogP value, suggests good membrane permeability, which is a desirable characteristic for oral bioavailability.

Synthesis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through several established synthetic routes. A common and effective method involves the oxidative cyclization of an amidine precursor with a source of sulfur. A plausible and efficient synthetic pathway for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the readily available 4-tert-butylbenzonitrile.

Synthesis_Pathway 4-tert-butylbenzonitrile 4-tert-butylbenzonitrile N-hydroxy-4-tert-butylbenzimidamide N-hydroxy-4-tert-butylbenzimidamide 4-tert-butylbenzonitrile->N-hydroxy-4-tert-butylbenzimidamide Hydroxylamine 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine N-hydroxy-4-tert-butylbenzimidamide->5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine Thiocyanate

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-hydroxy-4-tert-butylbenzimidamide

  • To a solution of 4-tert-butylbenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-hydroxy-4-tert-butylbenzimidamide.

Step 2: Synthesis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Dissolve N-hydroxy-4-tert-butylbenzimidamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium thiocyanate (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

This synthetic approach is advantageous due to the use of readily available starting materials and reagents, and it generally provides good yields of the desired product.

Potential Applications in Drug Discovery

The 1,2,4-thiadiazole scaffold is a versatile platform for the development of a wide range of therapeutic agents.[1][2] The presence of the 4-tert-butylphenyl group in the target molecule is a common feature in many biologically active compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.

Anticancer Activity

Numerous studies have reported the significant anticancer properties of thiadiazole derivatives.[5][6] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases. The structural similarity of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine to known anticancer agents suggests its potential as a lead compound for the development of novel oncology drugs.

Anticancer_Mechanism cluster_0 Cancer Cell Thiadiazole_Derivative 5-(4-tert-butylphenyl)- 1,2,4-thiadiazol-3-amine Kinase Protein Kinase Thiadiazole_Derivative->Kinase Inhibition Apoptosis Apoptosis Thiadiazole_Derivative->Apoptosis Induction Proliferation Cell Proliferation Kinase->Proliferation Promotes

Caption: Potential mechanism of anticancer activity.

Antimicrobial Activity

The 1,3,4-thiadiazole isomer has shown significant promise as a scaffold for antimicrobial agents.[6][7] It is plausible that 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine could also exhibit antimicrobial properties. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall synthesis. Further screening against a panel of pathogenic bacteria and fungi is warranted to explore this potential.

Conclusion

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic protocol, and a discussion of its potential therapeutic applications based on the well-established biological activities of the broader 1,2,4-thiadiazole class. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this and related compounds, with the ultimate goal of advancing the discovery of novel and effective therapeutic agents. Experimental validation of the predicted properties and biological activities is a critical next step in realizing the full potential of this intriguing molecule.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1608. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry, 5(2), 235-241. Retrieved January 22, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 346-352. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. (2024). The Journal of Organic Chemistry, 89(7), 4453–4460. Retrieved January 22, 2026, from [Link]

  • Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). DARU Journal of Pharmaceutical Sciences, 28(1), 317–333. Retrieved January 22, 2026, from [Link]

  • Some biologically active 1,2,4-thiadiazoles. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work:... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2- d ][5][8][9]thiadiazoles involving S N Ar and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Advances, 12(10), 5783–5792. Retrieved January 22, 2026, from [Link]

  • Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). IntechOpen. Retrieved January 22, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Future Medicinal Chemistry, 10(11), 1391–1407. Retrieved January 22, 2026, from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2013). Medycyna i Farmacja, 64(4), 421-31. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(11), 896-905. Retrieved January 22, 2026, from [Link]

  • Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. (2021). Encyclopedia.pub. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 235-244. Retrieved January 22, 2026, from [Link]

  • nitrophenyl)-5- phenyl-5h-[1 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). World Journal of Pharmaceutical Research, 13(8), 866-874. Retrieved January 22, 2026, from https://wjpr.net/download/article/1713849175.pdf

Sources

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the plausible mechanisms of action for the novel compound, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge from structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole analogues to propose and detail potential therapeutic pathways. We will delve into prospective anti-inflammatory, anticancer, and antiplatelet activities, outlining the underlying signaling cascades and molecular targets. Furthermore, this guide presents detailed, field-proven experimental protocols to facilitate the scientific investigation of these hypotheses, providing a robust framework for researchers and drug development professionals.

Introduction: The 1,2,4-Thiadiazole Scaffold - A Privileged Heterocycle

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, the thiadiazole nucleus is of significant interest.[1][2] The 1,2,4-thiadiazole isomer, in particular, is a versatile scaffold found in a number of biologically active compounds.[3] The presence of nitrogen and sulfur atoms in the five-membered ring imparts unique physicochemical properties, enabling these molecules to interact with a variety of biological targets.[4] The subject of this guide, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, combines this privileged heterocyclic core with a bulky, lipophilic 4-tert-butylphenyl group, a substitution pattern that can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide will explore the most probable mechanisms of action for this compound based on the established activities of its structural congeners.

Postulated Mechanism of Action I: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent activity of many heterocyclic compounds, including thiadiazole derivatives, is the modulation of inflammatory pathways.[2][3][5] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.

Molecular Target: COX-1 and COX-2

The anti-inflammatory effects of some thiadiazole derivatives have been attributed to the inhibition of COX-1 and COX-2.[5] It is hypothesized that 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine may bind to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandin H2. The bulky 4-tert-butylphenyl substituent could potentially confer selectivity for the inducible COX-2 isoform over the constitutive COX-1, which would be a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.[5]

Signaling Pathway

The proposed inhibitory action on the COX pathway is depicted below:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Thiadiazole 5-(4-Tert-butylphenyl)- 1,2,4-thiadiazol-3-amine Thiadiazole->COX_Enzymes Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed inhibition of the COX pathway by 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a self-validating system to determine the inhibitory potential of the test compound on COX-1 and COX-2.

Objective: To quantify the IC50 values of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine for COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 2 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Postulated Mechanism of Action II: Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to induce cancer cell death.[6][7][8]

Molecular Targets and Pathways

Potential anticancer mechanisms for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine could involve:

  • Induction of Apoptosis: Many anticancer compounds trigger programmed cell death. Thiadiazoles have been shown to induce apoptosis, potentially through the activation of caspase cascades.[9]

  • Cell Cycle Arrest: Interference with the cell cycle is another common anticancer mechanism. The compound might cause cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing cell proliferation.

  • Kinase Inhibition: The heteroatoms of the thiadiazole ring can interact with key kinases involved in tumorigenesis.[10] Inhibition of kinases that are part of crucial signaling pathways like PI3K/Akt could be a plausible mechanism.

Signaling Pathway

The diagram below illustrates a hypothetical pathway for the induction of apoptosis.

Apoptosis_Pathway Thiadiazole 5-(4-Tert-butylphenyl)- 1,2,4-thiadiazol-3-amine Cell_Stress Cellular Stress Thiadiazole->Cell_Stress Caspase_Activation Caspase Cascade Activation Cell_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative induction of apoptosis by 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Experimental Protocol: Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay for Cell Viability:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Postulated Mechanism of Action III: Antiplatelet Activity

Thiadiazole derivatives have also been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis.[11]

Molecular Target: P2Y12 Receptor

Some thiadiazole analogues have shown inhibitory activity against the P2Y12 receptor, an important mediator of ADP-induced platelet aggregation.[11] The 3-amino group of the title compound could potentially form key interactions within the P2Y12 binding pocket.

Experimental Workflow

The following workflow can be used to evaluate the antiplatelet activity.

Antiplatelet_Workflow PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Test_Compound Add Test Compound or Vehicle PRP_Preparation->Test_Compound Aggregation_Assay Perform Light Transmission Aggregometry (LTA) Data_Analysis Calculate % Inhibition and IC50 Aggregation_Assay->Data_Analysis Test_Compound->Aggregation_Assay Agonist Add ADP Agonist->Aggregation_Assay

Caption: Experimental workflow for assessing antiplatelet activity.

Experimental Protocol: Platelet Aggregation Assay

Objective: To determine the inhibitory effect of the compound on ADP-induced platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw whole blood from healthy volunteers into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed to obtain PRP.

  • Light Transmission Aggregometry (LTA):

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Add the test compound or vehicle and incubate for a specified time.

    • Initiate platelet aggregation by adding a standard concentration of ADP.

    • Monitor the change in light transmission for several minutes.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value.

Quantitative Data for Related Thiadiazole Derivatives

To provide a frame of reference, the following table summarizes the reported biological activities of some 1,3,4-thiadiazole derivatives.

Compound ClassBiological ActivityTarget/AssayIC50/ActivityReference
5-(4-chlorophenyl)-1,3,4-thiadiazolesAnticancerMCF-7 and HepG2 cells2.32 - 8.35 µM[6]
5-aryl-1,3,4-thiadiazole-2-aminesAntiplateletADP-induced aggregation39 ± 11 µM (for 4-methyl analog)[11]
Imidazo[2,1-b][4][12][13]thiadiazolesAnti-inflammatoryCarrageenan-induced rat paw edemaBetter than diclofenac (for one derivative)[5]
5-(3-indolyl)-1,3,4-thiadiazolesAnticancerPaCa2 cells1.5 µM (for one derivative)[7]

Conclusion

While the precise mechanism of action of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine remains to be elucidated, the extensive research on related thiadiazole compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as an anti-inflammatory, anticancer, or antiplatelet agent is significant. The experimental protocols detailed in this guide offer a clear and robust path for researchers to systematically evaluate these possibilities and to uncover the therapeutic potential of this novel chemical entity. The unique structural features of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine may lead to improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for further drug development.

References

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Thiadiazole, Antiplatelet, Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Cyclization, P2Y12 Inhibitors. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. (2024, March 26). ACS Publications. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][12][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018, September 21). PubMed. Retrieved January 22, 2026, from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

  • An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][4][12][13]thiadiazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018, May 31). Dove Medical Press. Retrieved January 22, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • The mechanism steps of formation of aminothiadiazole 1(A–D). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS Andriy Kova. (2022, April 29). Neliti. Retrieved January 22, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • An overview of biological activities of thiadiazole derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, characterization and anti- cancer activity of 1,2,4-Triazolo [3,4-b]-1,3,4-thiadiazoles on Hep G2 cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Foreword: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Biological Targets of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to elucidating the pharmacological profile of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. While the therapeutic landscape is continually evolving, the 1,2,4-thiadiazole scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with significant biological activity.[1] The subject of this guide, distinguished by its 4-tert-butylphenyl substituent, is a largely unexplored entity. Its existence is confirmed in chemical inventories, yet its biological targets remain unpublished as of this writing.[2]

This guide is therefore not a retrospective summary but a forward-looking experimental roadmap. It is designed to provide you with the foundational logic, validated protocols, and strategic workflow to systematically identify and validate the biological targets of this promising compound. We will leverage established knowledge of structurally related 5-aryl-thiadiazole analogues to construct a data-driven, hypothesis-led investigation. The broad pharmacological activities reported for this class of compounds—ranging from anticancer and antimicrobial to neurological effects—suggest a rich and complex profile for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.[3][4][5]

Our approach is rooted in the principles of scientific integrity and efficiency. We will progress from broad, high-throughput screening to specific, mechanism-defining assays, integrating computational and experimental methodologies. This structured workflow is designed to maximize the value of your research efforts and accelerate the journey from compound to therapeutic candidate.

Part 1: The Scientific Rationale and Hypothesized Target Classes

The structure of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine presents two key features that inform our initial hypotheses: the 1,2,4-thiadiazol-3-amine core and the bulky, lipophilic 4-tert-butylphenyl group. The thiadiazole ring is a known pharmacophore, while the nature of the substituent at the 5-position is a critical determinant of cytotoxic activity in related compounds.[6][7] Based on extensive literature precedent for analogous structures, we propose the following prioritized classes of potential biological targets.

Primary Hypothesized Targets: Oncology-Related Proteins

The most consistently reported biological activity for 5-aryl-thiadiazole derivatives is anticancer efficacy.[3][6][8][9] This strongly suggests that the primary targets of our compound of interest are likely to be key regulators of cancer cell proliferation, survival, and metastasis.

  • Protein Kinases: Many 1,3,4-thiadiazole derivatives have been shown to inhibit various protein kinases. Molecular docking studies have specifically implicated Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a potential target for compounds with this scaffold.[9] The binding of small molecules to the ATP-binding pocket of kinases is a well-established anticancer strategy.

  • Matrix Metalloproteinases (MMPs): These enzymes are crucial for tumor invasion and metastasis. Computational and in vitro studies have identified MMP-9 as a potential target for certain 1,3,4-thiadiazole derivatives.[8]

  • Apoptosis and Cell Cycle Regulators: Structurally related compounds have been shown to induce apoptosis and cause cell cycle arrest at the S and G2/M phases.[6][8] This implies interaction with key proteins in these pathways, such as caspases, cyclins, and cyclin-dependent kinases (CDKs).

Secondary Hypothesized Targets: Diverse Pharmacological Modulators

Beyond oncology, the thiadiazole scaffold has been associated with a range of other pharmacological effects. These represent potential secondary targets or alternative therapeutic applications for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

  • G-Protein Coupled Receptors (GPCRs): Thiazole and thiadiazole derivatives have been identified as potent antagonists of the human adenosine A3 receptor.[10] Furthermore, a patent for a related 1,2,4-thiadiazine scaffold highlights the inhibition of Mas-related gene X2 (MRGX2), another GPCR.[11]

  • Microbial Enzymes: The reported antibacterial and antifungal properties of this chemical class suggest that the compound may inhibit essential enzymes in pathogens.[3][12]

  • Central Nervous System (CNS) Targets: Certain 5-phenyl-1,3,4-thiadiazole derivatives exhibit muscle relaxant and anticonvulsant properties, indicating potential interactions with ion channels or receptors in the CNS.[4]

Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation

The following workflow is designed as a comprehensive, multi-pronged approach to systematically elucidate the biological targets of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Class Confirmation cluster_2 Phase 3: Specific Target Validation A In Silico Docking (Broad Target Panel) C Broad Kinase Panel Assay A->C Identifies potential kinase hits B Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) B->C Suggests kinase involvement E Antimicrobial MIC Assays B->E Guides antimicrobial testing G Cell-Based Functional Assays (Apoptosis, Cell Cycle) B->G Confirms cytotoxic phenotype F Enzyme Inhibition Assays (IC50 Determination) C->F Prioritizes specific kinases D GPCR Binding Assays (e.g., Adenosine Receptors) D->F Confirms receptor interaction H Direct Binding Assays (e.g., SPR, ITC) F->H Validates direct interaction G->H Links phenotype to target engagement

Phase 1: Initial Screening and Hypothesis Generation

The initial phase aims to gather broad, unbiased data on the compound's activity to refine our initial hypotheses.

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational docking can rapidly and cost-effectively predict the binding affinity of the compound against a wide array of known protein structures. This allows for the prioritization of the most likely target classes.

Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine using a chemical drawing tool (e.g., ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

  • Target Protein Preparation:

    • Download the crystal structures of a panel of prioritized targets from the Protein Data Bank (PDB). This panel should include representatives from our hypothesized classes:

      • Kinases: EGFR (e.g., PDB ID: 1M17), SRC, CDK2.

      • MMPs: MMP-9 (e.g., PDB ID: 4H1Q).

      • GPCRs: Adenosine A3 Receptor (e.g., PDB ID: 5N2S).

      • Apoptosis-related: Caspase-3 (e.g., PDB ID: 5I9B).

    • Prepare the proteins for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.

  • Docking Simulation:

    • Define the binding site (grid box) around the active site or allosteric pocket of each target protein.

    • Perform the docking simulation using a validated algorithm (e.g., AutoDock Vina).

    • Analyze the results based on the predicted binding energy (kcal/mol) and the plausibility of the binding pose (e.g., formation of hydrogen bonds with key residues).

Data Presentation: Predicted Binding Affinities

Target Protein ClassRepresentative PDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Tyrosine Kinase1M17 (EGFR)Predicted Valuee.g., Met793, Gly796
MMP4H1Q (MMP-9)Predicted Valuee.g., His401, Glu402
GPCR5N2S (Adenosine A3)Predicted Valuee.g., Phe168, Trp243
Caspase5I9B (Caspase-3)Predicted Valuee.g., His121, Gly122

Causality: A phenotypic screen provides a direct measure of the compound's effect on cell viability and proliferation. The NCI-60 panel, comprising 60 different human cancer cell lines, is the gold standard for identifying patterns of activity that can be correlated with specific molecular targets or pathways.

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Compound Submission: Prepare and submit 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine to the NCI Developmental Therapeutics Program (DTP).

  • Assay Principle: The compound is tested at a single high dose (e.g., 10 µM) against the 60 cell lines. The effect on cell growth is measured using a Sulforhodamine B (SRB) assay, which quantifies total cellular protein.

  • Data Analysis: The primary output is a "mean graph" showing the percent growth of each cell line relative to untreated controls. A pattern of differential sensitivity across the cell lines can be compared to the patterns of thousands of standard agents in the NCI database using the COMPARE algorithm. A high correlation with a compound of known mechanism suggests a similar mode of action.

Part 3: Specific Target Validation and Mechanistic Elucidation

Based on the results from Phase 1, we will proceed with targeted assays to confirm the interaction with specific proteins and elucidate the functional consequences.

Enzyme Inhibition Assays

Causality: If the initial screening suggests activity against a particular enzyme class (e.g., kinases), a direct enzymatic assay is required to confirm inhibition and determine the potency (IC50).

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Reagents:

    • Recombinant human EGFR kinase.

    • Kinase substrate (e.g., a poly(Glu,Tyr) peptide).

    • ATP.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (serially diluted).

    • Positive control inhibitor (e.g., Gefitinib).

  • Procedure:

    • Add kinase, substrate, and the test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output using a luciferase/luciferin reaction by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for no compound, 100% inhibition for no enzyme).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Diagram 2: Kinase Inhibition Assay Workflow

G A 1. Kinase Reaction (EGFR + Substrate + ATP + Test Compound) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Detect ADP (Convert to ATP, measure luminescence) B->C D 4. Data Analysis (Calculate IC50) C->D

Cell-Based Functional Assays

Causality: These assays bridge the gap between inhibiting a molecular target and observing a cellular phenotype. They are crucial for confirming that the compound's effect on cells (e.g., cytotoxicity) is a direct result of its interaction with the hypothesized target.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture: Seed a cancer cell line identified as sensitive in the NCI-60 screen (e.g., A549 lung cancer cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Resuspend in PBS containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase (cell cycle arrest).

Data Presentation: Cell Cycle Distribution

Treatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)ValueValueValue
0.5 x GI50ValueValueValue
1.0 x GI50ValueValueValue
2.0 x GI50ValueValueValue

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial characterization of the biological targets of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. By progressing from broad in silico and phenotypic screens to specific enzymatic and cell-based assays, researchers can efficiently identify primary targets, confirm mechanisms of action, and build a strong foundation for further preclinical development.

The data generated through this workflow will not only illuminate the therapeutic potential of this specific molecule but will also contribute valuable structure-activity relationship insights to the broader field of thiadiazole-based drug discovery. Subsequent steps would involve lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling, moving this promising scaffold closer to clinical application.

References

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Semantic Scholar. [Link]

  • Rasayan J. Chem. (2013). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

  • Cihan-Üstündağ, G., et al. (2024). Synthesis, molecular docking, and molecular dynamic simulation studies of new 1,3,4-thiadiazole derivatives as potential apoptosis inducers in A549 lung cancer cell line. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]

  • Maffii, G., et al. (1958). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 13(4), 357–363. [Link]

  • Kim, Y. C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3351–3359. [Link]

  • Unknown Source. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Unknown Publisher. [Link]

  • ResearchGate. 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives: Synthesis and biological screening. ResearchGate. [Link]

  • Al-Ostath, R. A., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 25(23), 5727. [Link]

  • J-Global. N-Phenyl-5-(4-tert-butylphenyl)-1,3,4-thiadiazole-2-amine. J-Global. [Link]

  • Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]

  • Unknown Source. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Unknown Publisher. [Link]

  • Khodadadi, M., et al. (2021). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 26(23), 7129. [Link]

  • Asian Journal of Pharmaceutical Research and Development. 1,3,4- Thiadiazole and Its Derivatives. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Google Patents. WO2020223255A1 - 3-amino-4h-benzo[e][6][13]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2. Google Patents.

  • Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1435-1463. [Link]

  • Abbood, A. F. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1,3,4-THIADIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(19), 3483. [Link]

Sources

"5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine for Researchers and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a key pharmacophore known to impart a wide spectrum of biological activities.[1][2] This guide, designed for researchers and drug development scientists, delves into the molecule's fundamental chemical identity, provides a detailed synthesis protocol with mechanistic insights, outlines methods for its structural characterization, and explores its potential therapeutic applications based on the established pharmacology of related thiadiazole derivatives. The synthesis section offers a self-validating workflow, ensuring that experimental choices are grounded in established chemical principles, while the characterization plan provides a robust framework for structural verification.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and properties. 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is defined by its unique structural arrangement, which can be unambiguously represented by various chemical notation systems.

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is a crucial identifier for cheminformatics and database searches.

SMILES String: CC(C)(C)c1ccc(cc1)c2nc(N)ns2

Key identifiers and computed physicochemical properties are summarized below, providing a baseline for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine---
CAS Number 1086385-86-5
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.34 g/mol
InChI Key KMTRRQKJAQTEEY-UHFFFAOYSA-N
MDL Number MFCD11655562
Topological Polar Surface Area 80.9 ŲComputed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 4Computed
LogP (Predicted) 3.5Computed

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process in organic chemistry, typically involving the acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide intermediate.[3] This general strategy can be adapted for the target molecule, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine. The rationale behind this approach is the reliable formation of the stable, aromatic thiadiazole ring from readily available starting materials.

Experimental Protocol: Synthesis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine

This protocol is based on established methods for analogous compounds.[3][4]

Step 1: Synthesis of 4-tert-butylbenzoyl chloride

  • To a round-bottom flask, add 4-tert-butylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Reflux the mixture at 70-80°C for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the dissolution of the solid acid.

  • Remove the excess thionyl chloride under reduced pressure to yield crude 4-tert-butylbenzoyl chloride, which can be used directly in the next step.

    • Causality: Thionyl chloride is a classic and efficient reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly reactive electrophile, primed for reaction with the nucleophilic thiosemicarbazide.

Step 2: Synthesis of N-(4-tert-butylbenzoyl)thiosemicarbazide (Intermediate)

  • Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF) with gentle heating.

  • Cool the solution in an ice bath.

  • Slowly add the crude 4-tert-butylbenzoyl chloride (1.0 eq) from Step 1 to the thiosemicarbazide solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the N-(4-tert-butylbenzoyl)thiosemicarbazide intermediate.

Step 3: Cyclodehydration to form 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Carefully add the dried intermediate from Step 2 portion-wise to pre-chilled concentrated sulfuric acid (~5-10 mL per gram of intermediate) with constant stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture slowly onto crushed ice.

  • Neutralize the solution with a cold aqueous ammonia or sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water to remove any residual acid and salts, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

    • Causality: Concentrated sulfuric acid acts as both a catalyst and a powerful dehydrating agent. It protonates the carbonyl oxygen of the intermediate, making the carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the sulfur atom, leading to cyclization and subsequent dehydration to form the aromatic thiadiazole ring.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A 4-tert-butylbenzoic acid C N-(4-tert-butylbenzoyl) thiosemicarbazide A->C SOCl₂, Pyridine B Thiosemicarbazide B->C D 5-(4-tert-butylphenyl)- 1,2,4-thiadiazol-3-amine C->D Conc. H₂SO₄ (Cyclodehydration)

Caption: Synthetic route to 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Spectroscopic Characterization and Structural Elucidation

Confirmation of the chemical structure and assessment of purity are critical. The following spectroscopic methods provide a self-validating system to verify the identity of the synthesized product. The expected spectral data are based on characteristic values for the functional groups present and data from analogous compounds.[5][6][7]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance):

    • tert-Butyl Protons: A sharp singlet peak around δ 1.3 ppm, integrating to 9 protons.

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.4-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring, each integrating to 2 protons.

    • Amine Protons: A broad singlet peak (which may be exchangeable with D₂O) typically downfield, integrating to 2 protons. Its chemical shift can vary depending on the solvent and concentration.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

    • tert-Butyl Carbons: Two distinct signals; one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).

    • Aromatic Carbons: Four signals are expected for the phenyl ring, including the ipso-carbon attached to the thiadiazole.

    • Thiadiazole Ring Carbons: Two signals in the highly deshielded region (typically δ 150-170 ppm) corresponding to the C-N and C=N carbons of the heterocyclic ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretch: A characteristic pair of sharp peaks or a broad band in the 3100-3400 cm⁻¹ region, corresponding to the primary amine (-NH₂).

    • C-H Stretch: Peaks just below 3000 cm⁻¹ for the tert-butyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

    • C=N Stretch: A strong absorption peak around 1600-1640 cm⁻¹ from the thiadiazole ring.

    • C-S Stretch: A weaker absorption in the fingerprint region, typically around 700-850 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed, corresponding to the molecular weight of the compound (m/z ≈ 233.34). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₅N₃S.

Biological Significance and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2][8] Its aromaticity confers metabolic stability, and the arrangement of nitrogen and sulfur atoms allows for diverse hydrogen bonding and coordination interactions.[1] While specific biological data for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is not extensively published, the activities of closely related 5-aryl-2-amino-1,3,4-thiadiazoles provide a strong rationale for its investigation in several therapeutic areas.

  • Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic properties against various human cancer cell lines.[9] The mechanism often involves the inhibition of key enzymes like carbonic anhydrases, tyrosine kinases, or matrix metalloproteinases.[2] The nature of the substituent on the C-5 phenyl ring is crucial for activity; lipophilic groups like tert-butyl can enhance membrane permeability and binding affinity.[9]

  • Antimicrobial Activity: The thiadiazole scaffold is a core component of several antibacterial and antifungal agents.[3][10] These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. The 2-amino-1,3,4-thiadiazole moiety is a common feature in compounds screened for activity against both Gram-positive and Gram-negative bacteria.[10]

  • Other Potential Activities: The versatility of this scaffold has led to its exploration for anti-inflammatory, anticonvulsant, antitubercular, and antioxidant activities.[1][3]

Conceptual Framework: Thiadiazole as a Versatile Pharmacophore

Pharmacophore cluster_props Key Physicochemical Properties cluster_acts Potential Biological Activities Core 5-Aryl-1,2,4-Thiadiazole Scaffold Prop1 Aromatic & Stable Core->Prop1 Prop2 H-Bond Acceptors/Donors Core->Prop2 Prop3 Lipophilic Balance (Tunable) Core->Prop3 Act1 Anticancer Prop1->Act1 Act2 Antimicrobial Prop1->Act2 Act3 Anti-inflammatory Prop1->Act3 Act4 CNS Activity Prop1->Act4 Prop2->Act1 Prop2->Act2 Prop2->Act3 Prop2->Act4 Prop3->Act1 Prop3->Act2 Prop3->Act3 Prop3->Act4

Caption: The thiadiazole core imparts properties leading to diverse bioactivities.

Conclusion and Future Directions

5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a synthetically accessible molecule built upon a highly valuable heterocyclic scaffold. This guide provides the essential framework for its synthesis and characterization, establishing a foundation for further investigation. The extensive literature on the biological activities of related thiadiazoles strongly suggests that this compound is a promising candidate for screening in anticancer and antimicrobial discovery programs. Future research should focus on its empirical biological evaluation, structure-activity relationship (SAR) studies by modifying the phenyl ring substituents, and elucidation of its specific molecular targets to unlock its full therapeutic potential.

References

  • Nakagawa, Y., et al. (1996). Title of relevant work. [Please note: The original search result provided a citation stub without the full title or source, which is required for a complete reference.]
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]

  • Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(22), 5439. Available at: [Link]

  • Patel, N. B., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]

  • Visagaperumal, D., et al. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Available at: [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem Compound Database. Retrieved from: [Link]

  • Plech, T., et al. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini reviews in medicinal chemistry, 14(4), 337-347. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • Al-Juboori, A. M. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. Available at: [Link]

  • Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. Available at: [Link]

  • Gomas, S. S., et al. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Shreyas, B. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Binding and Cleavage Studies. Current Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from: [Link]

  • Pharmaffiliates (n.d.). 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine. Retrieved from: [Link]

  • Jadhav, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Trade Science Inc. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem Compound Database. Retrieved from: [Link]

  • Popiołek, R., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Available at: [Link]

Sources

"5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This guide provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The 1,2,4-thiadiazole core is a recognized pharmacophore, and the incorporation of a 4-tert-butylphenyl moiety suggests modifications aimed at enhancing pharmacokinetic properties. This document details the compound's structural identifiers, outlines a robust synthetic pathway with mechanistic insights, presents a workflow for its characterization, and discusses its potential therapeutic applications based on the established biological activities of related thiadiazole derivatives.

The 1,2,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiadiazole isomers are prominent due to their wide range of pharmacological activities.[1] These five-membered rings containing sulfur and nitrogen atoms are bioisosteres of other key biological structures, allowing them to interact with a variety of enzymatic and receptor targets.[2] Specifically, 1,2,4-thiadiazole derivatives are being explored for their potential as key intermediates in the synthesis of advanced antibiotics, such as cephalosporins.[3] Their structural features make them attractive candidates for the development of novel therapeutic agents across multiple disease areas.[3]

Physicochemical and Structural Characterization

The foundational step in evaluating any compound for drug development is the precise determination of its chemical and physical properties.

Core Compound Identifiers

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine are summarized below.

IdentifierValueSource
IUPAC Name 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amineN/A
CAS Number 1086385-86-5[4]
Molecular Formula C₁₂H₁₅N₃S
Molecular Weight 233.34 g/mol
InChI 1S/C12H15N3S/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15)
InChIKey KMTRRQKJAQTEEY-UHFFFAOYSA-N
Physical Form Solid

Synthesis and Mechanistic Considerations

While various methods exist for synthesizing thiadiazole rings, a common and effective approach for 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a benzoyl thiosemicarbazide intermediate.[5] This method is noted for its efficiency and operational simplicity.[5][6]

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached via a two-step process starting from commercially available 4-tert-butylbenzoic acid.

Synthesis_Pathway reactant1 4-tert-butylbenzoic acid intermediate 1-(4-tert-butylbenzoyl)thiosemicarbazide reactant1->intermediate reactant2 Thiosemicarbazide product 5-(4-tert-butylphenyl)- 1,2,4-thiadiazol-3-amine intermediate->product reagent1 Thionyl Chloride (SOCl₂) then Thiosemicarbazide reagent2 Conc. H₂SO₄ Heat

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Insight:

  • Step 1 (Acyl-thiosemicarbazide Formation): 4-tert-butylbenzoic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic nitrogen of thiosemicarbazide to form the stable 1-(4-tert-butylbenzoyl)thiosemicarbazide.

  • Step 2 (Dehydrative Cyclization): The crucial ring-forming step is achieved through intramolecular cyclization. Concentrated sulfuric acid serves as both a catalyst and a powerful dehydrating agent, promoting the elimination of a water molecule to yield the thermodynamically stable 1,2,4-thiadiazole ring.[5] The mixture is typically heated to overcome the activation energy of the reaction.[5]

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This generalized protocol is adapted from established literature procedures for similar structures.[5][7]

  • Intermediate Synthesis:

    • To a solution of 4-tert-butylbenzoic acid (1 eq.) in a suitable solvent, add thionyl chloride (1.2 eq.) and reflux for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in a solvent like methanol and add thiosemicarbazide (1 eq.).

    • Reflux the mixture for 8-10 hours.[5]

    • Cool the reaction and pour it into an ice-water mixture to precipitate the 1-(4-tert-butylbenzoyl)thiosemicarbazide intermediate.

    • Filter, wash the solid with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.[5]

  • Cyclization to Final Product:

    • Carefully add the dried intermediate (1 eq.) portion-wise to cold, concentrated sulfuric acid (e.g., 10 mL per 0.01 mol) with stirring.

    • Heat the mixture to 60-70°C for approximately 5 hours.[5]

    • Allow the reaction to cool to room temperature overnight.

    • Pour the acidic solution slowly over crushed ice.

    • Neutralize the mixture with a base (e.g., ammonium hydroxide solution) to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with distilled water to remove residual salts, and dry.

    • Recrystallize the final product from a solvent such as chloroform or an ethanol/water mixture to achieve high purity.[5]

Purification and Characterization Workflow

Validation of the final product's identity and purity is paramount.

Characterization_Workflow start Crude Product from Synthesis tlc Thin Layer Chromatography (TLC) (Assess Purity & Select Solvent System) start->tlc purification Column Chromatography or Recrystallization tlc->purification pure_product Purified Solid purification->pure_product analysis Spectroscopic Analysis pure_product->analysis nmr ¹H & ¹³C NMR (Structural Confirmation) analysis->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) analysis->ms ir Infrared (IR) Spectroscopy (Functional Group ID) analysis->ir

Caption: Workflow for purification and analytical validation.

  • Purity Assessment: Thin Layer Chromatography (TLC) is an essential first step to assess the purity of the crude product and to determine an appropriate solvent system for purification.[5]

  • Structural Elucidation: The structure of the synthesized compound is confirmed using a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, mass spectrometry verifies the molecular weight, and IR spectroscopy identifies key functional groups like N-H stretches (amine) and C=N bonds within the thiadiazole ring.[5][8]

Rationale and Applications in Drug Discovery

The 1,3,4-thiadiazole scaffold, a close isomer of the title compound, is known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6]

The Role of the 4-Tert-butylphenyl Moiety

The inclusion of a tert-butyl group on the phenyl ring is a common strategy in medicinal chemistry. This bulky, lipophilic group can:

  • Enhance Lipophilicity: Improve the molecule's ability to cross biological membranes, potentially increasing bioavailability.

  • Modulate Metabolism: The steric bulk can shield the phenyl ring from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.

  • Improve Target Binding: The group can fit into hydrophobic pockets within a target protein's active site, enhancing binding affinity and potency.

Potential Therapeutic Applications
  • Anticancer Activity: Numerous 5-phenyl-1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties against various cancer cell lines, including breast cancer.[5][9] The mechanism often involves interference with critical cellular processes like DNA replication.[2] The structure-activity relationship often indicates that substitutions on the C-5 phenyl ring are crucial for cytotoxic activity.[9]

  • Antimicrobial Activity: The thiadiazole nucleus is a core component of many compounds with potent antibacterial and antifungal effects.[5]

Conclusion

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine represents a promising scaffold for drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure combines the proven biological activity of the thiadiazole ring with the advantageous pharmacokinetic properties imparted by the tert-butylphenyl group. This compound warrants further investigation, particularly in the fields of oncology and infectious disease, to fully elucidate its therapeutic potential.

References

  • Rasayan, J. Chem. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. [Link]

  • MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • National Institutes of Health (NIH). (2009). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • ResearchGate. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • PubChem. 5-Amino-1,2,4-thiadiazole. [Link]

  • ResearchGate. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. [Link]

  • ResearchGate. (2018). Chemical properties of thiadiazole compounds. [Link]

  • Beijing Innochem. 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

  • MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

  • Semantic Scholar. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

Sources

An In-Depth Technical Guide to 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes information on its probable synthetic routes, physicochemical properties, and potential biological activities based on the well-established chemistry and pharmacology of the 1,2,4-thiadiazole scaffold. This guide serves as a foundational resource for researchers investigating this compound and its analogs for therapeutic applications.

Introduction: The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The unique electronic properties and geometric arrangement of the heteroatoms in the 1,2,4-thiadiazole ring allow for diverse molecular interactions with biological targets. Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The subject of this guide, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, incorporates this key heterocyclic core functionalized with a 4-tert-butylphenyl group at the 5-position and an amine group at the 3-position, suggesting its potential for biological activity.

Physicochemical Properties

PropertyValueSource
CAS Number 1086385-86-5Sigma-Aldrich
Molecular Formula C₁₂H₁₅N₃SCalculated
Molecular Weight 233.34 g/mol Sigma-Aldrich
Appearance Solid (predicted)---
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.---

Synthesis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: A Proposed Synthetic Strategy

A specific, detailed synthetic protocol for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles, a plausible and efficient synthetic route can be proposed. A common and effective method involves the oxidative cyclization of an N-acylthiourea precursor.

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

  • Formation of the N-acylthiourea intermediate: Reaction of 4-tert-butylbenzoyl chloride with thiourea.

  • Oxidative cyclization: Intramolecular cyclization of the N-(4-tert-butylbenzoyl)thiourea intermediate to form the 1,2,4-thiadiazole ring.

G cluster_0 Step 1: N-Acylthiourea Formation cluster_1 Step 2: Oxidative Cyclization A 4-tert-butylbenzoyl chloride C N-(4-tert-butylbenzoyl)thiourea A->C + Thiourea (Base, Solvent) B Thiourea B->C D N-(4-tert-butylbenzoyl)thiourea E 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine D->E Oxidizing Agent (e.g., I₂, H₂O₂)

Figure 1: Proposed two-step synthesis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar syntheses and would require optimization for this specific substrate.

Step 1: Synthesis of N-(4-tert-butylbenzoyl)thiourea

  • To a stirred solution of thiourea (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, THF), add a base such as triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-tert-butylbenzoyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-(4-tert-butylbenzoyl)thiourea intermediate.

Step 2: Synthesis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Dissolve the N-(4-tert-butylbenzoyl)thiourea (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

  • Add an oxidizing agent such as iodine (1.1 equivalents) or hydrogen peroxide. The choice of oxidant and reaction conditions can be critical for yield and purity.[4]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate (if using iodine) to remove excess oxidant.

  • Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine has been found in the public domain, the extensive research on analogous compounds allows for informed speculation on its potential therapeutic applications. The 1,2,4-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities.

Antimicrobial Activity

Many 2-amino-1,3,4-thiadiazole derivatives have shown significant antimicrobial activity.[5] The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal ions essential for microbial enzyme function, leading to inhibition of microbial growth. It is plausible that 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine could exhibit antibacterial and antifungal properties.

Anticancer Activity

Thiadiazole derivatives have been extensively studied as potential anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.[6] The bulky tert-butylphenyl group on the target molecule may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Anti-inflammatory and Analgesic Activity

Certain thiadiazole and triazole derivatives have demonstrated anti-inflammatory and analgesic properties.[3][7] These effects are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases.

Kinase Inhibition

A patent for thiazole derivatives has indicated their potential as kinase inhibitors for the treatment of various disorders, including cancer and inflammatory diseases.[6] The structural features of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, particularly the presence of the aromatic rings and the amino group, make it a candidate for interaction with the ATP-binding site of various kinases.

Future Research Directions

The lack of specific data on 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine presents a clear opportunity for further research. The following areas are of immediate interest:

  • Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic protocol followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry, and elemental analysis).

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, cyclooxygenases) to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the tert-butylphenyl and amine moieties to understand the structural requirements for activity.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies to elucidate the specific molecular target and signaling pathway involved.

G A 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine B Antimicrobial Activity A->B Potential Application C Anticancer Activity A->C Potential Application D Anti-inflammatory Activity A->D Potential Application E Kinase Inhibition C->E Possible Mechanism

Figure 2: Potential therapeutic applications of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Conclusion

5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a chemical entity with significant potential for biological activity, owing to its core 1,2,4-thiadiazole structure. While specific experimental data is currently lacking in the public domain, this guide provides a robust framework for its synthesis and outlines its most probable therapeutic applications based on the established pharmacology of related compounds. This molecule represents a promising starting point for medicinal chemistry programs aimed at the discovery of novel therapeutics. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

  • Antony P, M., Chakravarthy A. S., J., & Ila, H. (2024). A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF solvent and subsequent in situ intramolecular dehydrogenative N–S bond formation of thioacylamidine intermediates under an inert atmosphere. The Journal of Organic Chemistry, 89(7), 4453–4460.
  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
  • Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. US3887572A.
  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Fahmy, H. H., & El-Sayed, R. K. (2001). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Bollettino chimico farmaceutico, 140(5), 326–331.
  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566.
  • Antony P, M., Chakravarthy A. S., J., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460.
  • National Center for Biotechnology Information. (2016). Pentachlorophenol and By-products of Its Synthesis. Report on Carcinogens.
  • Google Patents. (2012).
  • National Toxicology Program. (2014). RoC Profile: Pentachlorophenol and By-products of Its Synthesis.
  • ResearchGate. (n.d.).
  • Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities.
  • Tayadea, D. T., Waghmare, J. S., & Patil, S. U. (2005). Synthesis of 3-Amino-5-Substituted Amino-1,2,4-Thiadiazoles and 3-Substituted Thiocarbamido-5-Substituted Amino-1,2,4-Thiadiazoles. Oriental Journal of Chemistry, 21(3).
  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • Li, Y., et al. (2015).
  • Keerthi Kumar, C. T., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • Wei, Z., et al. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters, 23(12), 4420-4425.
  • Al-Sultani, H. K., & Al-Juboori, A. M. (2020). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 4(4), 450-459.
  • Zhang, L., et al. (2009). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1608.
  • Sharba, A., et al. (2005). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules, 10(9), 1153-1160.
  • Ghotaslou, R., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(21), 6483.
  • ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis....
  • Giefing, C., et al. (2019). Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. International Journal of Molecular Sciences, 20(9), 2154.
  • Life Chemicals. (n.d.). Pre-plated Focused Libraries | Screening Libraries.
  • Life Chemicals. (n.d.). Helicase Screening Libraries | Targeted and Focused Screening Libraries.
  • Thermo Fisher Scientific. (n.d.).

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Aryl-1,2,4-Thiadiazol-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aryl-1,2,4-thiadiazol-3-amine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of compounds. We will traverse the timeline from the early foundational work on thiadiazole chemistry in the late 19th century to the targeted synthesis and biological evaluation of 5-aryl-1,2,4-thiadiazol-3-amines in the mid-20th century and beyond. This guide will detail the evolution of synthetic methodologies, from classical oxidative cyclization reactions to modern, more efficient protocols. Key mechanistic insights and the rationale behind experimental choices will be discussed, providing a comprehensive resource for researchers in the field.

Introduction: The Thiadiazole Isomers and the Rise of the 1,2,4-Scaffold

Thiadiazoles, a family of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, have long captured the attention of chemists and pharmacologists alike.[1] The constitutional isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each possess distinct electronic properties and reactivity, leading to a diverse range of applications. While the first synthesis of a 1,3,4-thiadiazole was reported by Fischer in 1882, with its structure being definitively established by Freund and Kuh in 1890, the exploration of the 1,2,4-thiadiazole isomer followed a distinct historical trajectory.[1] The inherent asymmetry of the 1,2,4-thiadiazole ring presents unique synthetic challenges and opportunities for substitution, ultimately giving rise to a rich and varied chemical space for drug discovery.

The 5-aryl-1,2,4-thiadiazol-3-amine scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry. This is attributed to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at receptor sites. The presence of the aryl group at the 5-position and the amino group at the 3-position provides key points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

The Genesis of 1,2,4-Thiadiazoles: Early Synthetic Endeavors

While the late 19th century saw the initial reports of the 1,3,4-thiadiazole ring system, the specific synthesis of 1,2,4-thiadiazoles, and particularly the 5-aryl-3-amino substituted variants, is more firmly rooted in the mid-20th century. A seminal contribution to this field was the work of Frederick Kurzer in 1956, which detailed the synthesis of 3-amino-5-arylamino-1,2,4-thiadiazoles. This work laid a critical foundation for the synthesis of the broader class of 3-amino-5-substituted-1,2,4-thiadiazoles.

The classical approach to the synthesis of the 1,2,4-thiadiazole ring, and one that remains relevant today, is the oxidative cyclization of amidinothioureas . This method involves the formation of an N-S bond through an intramolecular cyclization of a pre-formed open-chain precursor.

Conceptual Workflow for Classical Oxidative Cyclization

cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization Aryl Amidine Aryl Amidine Amidinothiourea Amidinothiourea Aryl Amidine->Amidinothiourea Reaction with Thiocyanate Thiocyanate Thiocyanate->Amidinothiourea 3-Amino-5-aryl-1,2,4-thiadiazole 3-Amino-5-aryl-1,2,4-thiadiazole Amidinothiourea->3-Amino-5-aryl-1,2,4-thiadiazole Oxidative Cyclization Oxidizing Agent Oxidizing Agent Oxidizing Agent->3-Amino-5-aryl-1,2,4-thiadiazole

Caption: Classical synthesis via oxidative cyclization of an amidinothiourea intermediate.

The choice of oxidizing agent is critical in this reaction and has evolved over time. Early methods often employed harsh reagents, while modern approaches favor milder and more selective oxidants.

Evolution of Synthetic Methodologies

The foundational oxidative cyclization approach has been refined and expanded upon over the decades, leading to a diverse array of synthetic strategies for accessing 5-aryl-1,2,4-thiadiazol-3-amines.

From Harsh to Mild: The Progression of Oxidizing Agents

The initial syntheses of 1,2,4-thiadiazoles often relied on strong oxidizing agents. However, the drive for greater functional group tolerance, improved yields, and more environmentally benign processes has led to the adoption of a range of milder reagents.

Oxidizing Agent CategoryExamplesRationale and Insights
Halogens I₂, Br₂Effective but can lead to over-oxidation or unwanted side reactions. Requires careful control of stoichiometry.
Peroxides H₂O₂A greener alternative, but reactions can sometimes be sluggish and require heating.
Hypervalent Iodine Reagents Phenyliodine(III) diacetate (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA)Offer mild and highly efficient oxidation, often proceeding at room temperature with short reaction times and broad substrate scope.[1]
Metal-based Oxidants FeCl₃, Cu(II) saltsCan be effective, but may require stoichiometric amounts and can lead to metal contamination of the product.
Electrochemical Synthesis Anodic oxidationA modern, sustainable approach that avoids the use of chemical oxidants altogether, generating the desired N-S bond through controlled potential electrolysis.[1]
Modern One-Pot and Transition-Metal-Free Syntheses

Contemporary organic synthesis places a strong emphasis on efficiency and sustainability. This has driven the development of one-pot procedures and transition-metal-free methodologies for the construction of the 5-aryl-1,2,4-thiadiazol-3-amine scaffold.

A notable modern approach involves the base-mediated tandem thioacylation of amidines with aryl isothiocyanates , followed by an in situ intramolecular dehydrogenative N-S bond formation. This strategy avoids the need for pre-functionalized starting materials and harsh oxidants.[1]

  • Reaction Setup: To a solution of an aryl amidine hydrochloride (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) is added a base such as sodium hydride (NaH) (2.2 mmol) at 0 °C under an inert atmosphere.

  • Addition of Isothiocyanate: The corresponding aryl isothiocyanate (1.1 mmol) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This method offers a more streamlined and environmentally friendly alternative to classical multi-step procedures.

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Tandem Process Aryl Amidine Aryl Amidine Thioacylation Thioacylation Aryl Amidine->Thioacylation Aryl Isothiocyanate Aryl Isothiocyanate Aryl Isothiocyanate->Thioacylation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Thioacylation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Thioacylation Intramolecular Dehydrogenative N-S Bond Formation Intramolecular Dehydrogenative N-S Bond Formation Thioacylation->Intramolecular Dehydrogenative N-S Bond Formation In situ Product 5-Aryl-1,2,4-thiadiazol-3-amine Intramolecular Dehydrogenative N-S Bond Formation->Product

Caption: A modern, one-pot, transition-metal-free synthesis of 5-aryl-1,2,4-thiadiazol-3-amines.

The Dawn of Pharmacological Significance

The initial interest in thiadiazoles was largely from a fundamental chemical perspective. However, as synthetic methods became more robust, researchers began to explore the biological activities of these compounds. Early investigations into the pharmacological properties of thiadiazoles in the mid-20th century revealed a range of activities, including antibacterial and anticonvulsant effects.[2]

While specific early studies pinpointing the pharmacological potential of the 5-aryl-1,2,4-thiadiazol-3-amine scaffold are not extensively documented in readily available literature, the broader exploration of substituted 1,2,4-thiadiazoles during this period undoubtedly paved the way for their later development as therapeutic agents. The recognition of the 1,3,4-thiadiazole moiety in established drugs like the antibacterial sulfamethizole and the diuretic acetazolamide further spurred interest in the therapeutic potential of all thiadiazole isomers.[2]

In more recent decades, the 5-aryl-1,2,4-thiadiazol-3-amine scaffold has been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, solidifying its status as a valuable pharmacophore in modern drug discovery.

Conclusion

The journey of the 5-aryl-1,2,4-thiadiazol-3-amine scaffold from a subject of early heterocyclic chemistry to a privileged structure in medicinal chemistry is a testament to the continuous evolution of synthetic methodology and the relentless search for new therapeutic agents. From the foundational oxidative cyclization reactions to the elegant and efficient one-pot, transition-metal-free strategies of today, the ability to access this important core has expanded dramatically. This historical and technical overview provides a solid foundation for researchers looking to explore the rich chemistry and pharmacology of this remarkable class of compounds.

References

  • Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link]

  • Kurzer, F. (1956). Thiadiazoles. Part III. 3-amino-5-arylamino- and 3 : 5-di(aralkylamino)-1 : 2 : 4-thiadiazoles. Journal of the Chemical Society (Resumed), 2345.
  • Frija, L. M. T., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(1), 4-24.
  • Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, CRBOC-103.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-aryl-1,2,4-thiadiazol-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 5-aryl-1,2,4-thiadiazol-3-amines in Medicinal Chemistry

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of novel therapeutic agents. Among the diverse derivatives of this heterocycle, 5-aryl-1,2,4-thiadiazol-3-amines stand out for their broad spectrum of pharmacological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3] The strategic placement of an aryl group at the 5-position and an amino group at the 3-position provides a versatile platform for structural modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-aryl-1,2,4-thiadiazol-3-amines, designed for researchers, scientists, and professionals in drug development. The protocol is presented with an emphasis on the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy: A Two-Step Approach to the 1,2,4-Thiadiazole Core

The synthesis of 5-aryl-1,2,4-thiadiazol-3-amines is efficiently achieved through a robust two-step sequence. The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Thiadiazole Ring Formation cluster_2 Product Isolation & Analysis A Aryl Nitrile C Aryl Amidoxime A->C Base (e.g., K2CO3) Solvent (e.g., Ethanol/Water) B Hydroxylamine Hydrochloride B->C E 5-Aryl-1,2,4-thiadiazol-3-amine C->E Base (e.g., Et3N) Solvent (e.g., DMF) D Isothiocyanate D->E F Purification E->F Work-up G Characterization F->G Spectroscopic Analysis

Caption: Synthetic workflow for 5-aryl-1,2,4-thiadiazol-3-amines.

The initial step involves the conversion of a readily available aryl nitrile to the corresponding aryl amidoxime. This is a crucial intermediate that provides the necessary N-C-N fragment for the subsequent cyclization. The second step is the condensation of the aryl amidoxime with a suitable isothiocyanate, which furnishes the 1,2,4-thiadiazole ring with the desired 3-amino substituent.

Part 1: Synthesis of Aryl Amidoxime Intermediate

The formation of the amidoxime from the nitrile is a well-established reaction, typically proceeding via nucleophilic addition of hydroxylamine to the nitrile carbon. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Aryl Nitrile (e.g., Benzonitrile)Reagent Grade, ≥99%Sigma-Aldrich
Hydroxylamine HydrochlorideACS Reagent, ≥96%Fisher Scientific
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%VWR Chemicals
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs
Deionized Water (DI H₂O)Type IIn-house
Diethyl Ether (Et₂O)Anhydrous, ≥99%EMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Experimental Protocol: Synthesis of Benzamidoxime
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (10.3 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: To the flask, add a mixture of ethanol (100 mL) and deionized water (50 mL). The use of a mixed solvent system enhances the solubility of both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamidoxime as a white solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford pure benzamidoxime.

Part 2: Synthesis of 5-Aryl-1,2,4-thiadiazol-3-amine

The final step in the synthesis is the cyclization of the aryl amidoxime with an isothiocyanate. This reaction proceeds through an intermediate N-aryl-N'-(hydroxycarbamimidoyl)thiourea, which undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-thiadiazole ring. The choice of a suitable base is crucial to facilitate both the initial condensation and the subsequent cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Aryl Amidoxime (e.g., Benzamidoxime)As prepared in Part 1-
Isothiocyanate (e.g., Phenyl isothiocyanate)Reagent Grade, ≥98%Acros Organics
Triethylamine (Et₃N)≥99.5%TCI America
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Alfa Aesar
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesACS GradeVWR Chemicals
Saturated Sodium Bicarbonate Solution-In-house
Brine-In-house
Experimental Protocol: Synthesis of 5-Phenyl-1,2,4-thiadiazol-3-phenylamine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzamidoxime (1.36 g, 10 mmol) in anhydrous N,N-dimethylformamide (20 mL).

  • Reagent Addition: To the stirred solution, add triethylamine (1.52 mL, 11 mmol) followed by the dropwise addition of phenyl isothiocyanate (1.2 mL, 10 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC (3:7 ethyl acetate/hexanes).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 5-phenyl-1,2,4-thiadiazol-3-phenylamine.[4]

Characterization of the Final Product

The structure and purity of the synthesized 5-aryl-1,2,4-thiadiazol-3-amines should be confirmed by standard analytical techniques.

Example: Characterization of 5-Phenyl-1,2,4-thiadiazol-3-phenylamine
  • Appearance: White to off-white solid.

  • Melting Point: 188-190 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.85 (s, 1H, NH), 8.15-8.13 (m, 2H, Ar-H), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.65-7.58 (m, 3H, Ar-H), 7.42 (t, J = 7.8 Hz, 2H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 179.5, 168.2, 139.8, 131.5, 130.9, 129.3, 129.1, 127.8, 124.2, 120.1.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1610 (C=N), 1580, 1490 (C=C aromatic).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₁N₃S [M+H]⁺: 254.07, found: 254.1.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: The purity of the aryl nitrile and isothiocyanate is crucial for obtaining a high yield of the final product. It is recommended to use freshly distilled or high-purity reagents.

  • Anhydrous Conditions: For the cyclization step, the use of anhydrous DMF and triethylamine is recommended to prevent hydrolysis of the isothiocyanate and to favor the desired intramolecular cyclization.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of both steps of the synthesis. This allows for the determination of the optimal reaction time and helps in identifying any potential side products.

  • Purification: While recrystallization is often sufficient for obtaining pure product, column chromatography may be necessary for removing closely related impurities.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 5-aryl-1,2,4-thiadiazol-3-amines. By following these procedures, researchers in the field of medicinal chemistry and drug development can access a diverse range of these valuable compounds for further biological evaluation. The inherent versatility of this synthetic route, allowing for the variation of both the aryl group at the 5-position and the substituent on the 3-amino group, makes it a powerful tool for the generation of compound libraries for structure-activity relationship studies.

References

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health. [Link]

  • Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research & Technology. [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health. [Link]

Sources

"5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine and its analogs as kinase inhibitors.

Introduction: The Emergence of Thiadiazoles in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds have proven to be particularly fruitful, and the thiadiazole nucleus has emerged as a privileged structure in medicinal chemistry.[1]

While direct public data on the specific kinase inhibitory profile of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is limited, its structural motifs—the substituted phenyl ring and the aminothiadiazole core—are features present in a growing number of documented kinase inhibitors. The closely related isomer, 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine , and other derivatives of the 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds have shown inhibitory activity against a range of important oncogenic kinases, including c-Met, Abl, Src, and various cyclin-dependent kinases (CDKs).[1][2][3]

This guide, therefore, provides a comprehensive framework for evaluating compounds like 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine as kinase inhibitors. The protocols and methodologies described are based on established best practices and literature for characterizing this promising class of molecules. We will explore the hypothesized mechanism of action and provide detailed, field-proven protocols for in vitro and cell-based characterization.

Hypothesized Mechanism of Action: Targeting the ATP-Binding Pocket

Many small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The 1,3,4-thiadiazole ring, due to its electronic properties and ability to act as a bioisostere for other heterocyclic systems, is adept at forming key interactions within the ATP-binding pocket.[4][5] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for favorable pi-stacking interactions with residues in the kinase hinge region. The substituted phenyl group, in this case, the 4-tert-butylphenyl moiety, typically extends into a more hydrophobic region of the binding site, contributing to both potency and selectivity.

Below is a conceptual diagram illustrating how a thiadiazole-based inhibitor might disrupt a generic kinase signaling pathway, such as one driven by the c-Met receptor tyrosine kinase, a known target for some thiadiazole derivatives.[2]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cMet_receptor c-Met Receptor Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet_receptor->Downstream_Signaling Autophosphorylation cMet_receptor->Inhibition HGF HGF Ligand HGF->cMet_receptor Binding & Dimerization ATP ATP ATP->cMet_receptor Binds to Catalytic Site Thiadiazole_Inhibitor Thiadiazole Inhibitor (e.g., 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine) Thiadiazole_Inhibitor->cMet_receptor Competitive Inhibition Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Inhibition->Downstream_Signaling

Caption: Hypothesized mechanism of a thiadiazole inhibitor targeting the c-Met receptor tyrosine kinase.

Part 1: In Vitro Kinase Inhibition Profiling

The first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against purified enzymes. A widely used method is the luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Experimental Workflow: IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilution of Thiadiazole compound in DMSO Dispense_Compound Dispense compound dilutions and controls into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase/Substrate and ATP solutions in assay buffer Add_Kinase Add Kinase-Substrate mix to all wells Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Incubate_1 Incubate briefly at Room Temp (e.g., 10 min) Add_Kinase->Incubate_1 Initiate_Reaction Add ATP to initiate reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at RT (e.g., 60 min) for kinase reaction Initiate_Reaction->Incubate_2 Stop_Reaction Add Kinase-Glo® Reagent to stop reaction and generate signal Incubate_2->Stop_Reaction Incubate_3 Incubate at RT (10 min) in the dark Stop_Reaction->Incubate_3 Read_Luminescence Read luminescence on a plate reader Incubate_3->Read_Luminescence Data_Analysis Normalize data and perform non-linear regression to fit a dose-response curve Read_Luminescence->Data_Analysis Calculate_IC50 Determine IC50 value Data_Analysis->Calculate_IC50

Caption: Workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is a general template and should be optimized for the specific kinase being tested.

Materials:

  • Test Compound: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, 10 mM stock in 100% DMSO.

  • Kinase: Purified, active recombinant kinase (e.g., c-Met, Abl).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

  • ATP: Adenosine triphosphate, stock solution in water.

  • Assay Plates: White, opaque, low-volume 384-well plates.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • Positive Control: A known inhibitor for the target kinase (e.g., Crizotinib for c-Met).

  • Negative Control: 100% DMSO.

Procedure:

  • Compound Plating:

    • Create an 11-point, 3-fold serial dilution of the test compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to achieve a final top assay concentration of 10 µM.

    • Using an acoustic dispenser or manual multichannel pipette, transfer 50 nL of each compound dilution, positive control, and DMSO-only control into the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in assay buffer. The final concentration of kinase and substrate should be at their respective Km values or as recommended by the manufacturer.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 10 minutes at room temperature.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at the apparent ATP Km for the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is now 5 µL.

  • Reaction Incubation & Signal Detection:

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time may require optimization.

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 5 µL of Kinase-Glo® reagent to each well to stop the reaction.

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (positive control) signals.

  • Plot percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Cell-Based Assay Protocols

Cell-based assays are crucial for confirming that an inhibitor is active in a more complex biological environment, assessing its ability to cross cell membranes, and verifying its on-target effects.

Experimental Workflow: Cellular Activity Assessment

G cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay (MTT/CellTiter-Glo) cluster_western Western Blot for Target Inhibition Seed_Cells Seed cancer cells (e.g., MKN-45 for c-Met) in 96-well or 6-well plates Incubate_Overnight Allow cells to adhere overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with serial dilutions of the thiadiazole compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a defined period (e.g., 2h for p-target, 72h for viability) Treat_Cells->Incubate_Treatment Add_Reagent Add MTT or CellTiter-Glo® Reagent Incubate_Treatment->Add_Reagent Lyse_Cells Lyse cells and collect protein Incubate_Treatment->Lyse_Cells Incubate_Viability Incubate as per protocol Add_Reagent->Incubate_Viability Read_Signal Read absorbance or luminescence Incubate_Viability->Read_Signal Calculate_GI50 Determine GI50 (Growth Inhibition 50) Read_Signal->Calculate_GI50 Quantify_Protein Determine protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block_and_Probe Block membrane and probe with primary (e.g., anti-p-c-Met, anti-c-Met) and secondary antibodies Transfer->Block_and_Probe Image Image blot and quantify band intensity Block_and_Probe->Image

Caption: Workflow for evaluating a kinase inhibitor in cell-based assays.

Protocol 1: Western Blot for Target Phosphorylation

This protocol assesses whether the compound inhibits the phosphorylation of its target kinase in a cellular context.

Materials:

  • Cell Line: A cancer cell line with known activation of the target kinase (e.g., MKN-45 gastric cancer cells for c-Met).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against the phosphorylated form of the target (e.g., p-c-Met (Tyr1234/1235)) and the total protein (e.g., c-Met). A loading control antibody (e.g., GAPDH, β-Actin) is also required. HRP-conjugated secondary antibodies.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed 1.5 x 10^6 MKN-45 cells in 6-well plates and allow them to adhere overnight.

    • The next day, serum-starve the cells for 4-6 hours if ligand stimulation is required.

    • Pre-treat the cells with increasing concentrations of the thiadiazole compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • If required, stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for 15 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration (e.g., 20 µg per lane).

    • Separate the proteins on an 8% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) overnight at 4°C.

    • Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total c-Met and then for GAPDH.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cell Line and Media: As above.

  • Assay Plate: Clear, flat-bottom 96-well plates.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL stock in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the thiadiazole compound for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Readout:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

  • Plot the percentage of viability against the log of the compound concentration and fit with a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).

Data Summary and Interpretation

Proper data organization is key to comparing the potency of different compounds and their effects across different assays.

ParameterAssay TypeTarget/Cell LineResult (Hypothetical)Interpretation
IC50 In Vitro Kinase AssayPurified c-Met15 nMHigh potency against the isolated enzyme.
IC50 In Vitro Kinase AssayPurified Abl250 nMModerate off-target activity.
p-c-Met Inhibition Western BlotMKN-45 CellsClear dose-dependent reductionConfirms on-target engagement in a cellular context.
GI50 MTT Viability AssayMKN-45 Cells45 nMPotent anti-proliferative effect, consistent with on-target activity.

References

  • BEPLS. A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. [Link]

  • PubChem. 5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-amine. [Link]

  • Taylor & Francis Online. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • PubMed. Discovery of[4][6][7]triazolo[3,4-b][6][7]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. [Link]

  • Taylor & Francis Online. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • National Center for Biotechnology Information. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]

  • ResearchGate. Thiazole Derivatives Inhibitors of Protein Kinases. [Link]

  • MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

  • ResearchGate. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • National Center for Biotechnology Information. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]

Sources

Application Notes and Protocols for In Vitro Analysis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine represents a promising entity within this class, integrating the biologically active thiadiazole ring with a lipophilic tert-butylphenyl group, a feature often exploited to enhance molecular interactions with biological targets. These structural motifs suggest a potential for this compound to modulate cellular pathways implicated in various pathologies.

This guide provides a comprehensive suite of in vitro assays designed to systematically evaluate the biological activity of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. The protocols herein are structured to first establish a foundational understanding of its cytotoxic potential, followed by more nuanced investigations into its specific mechanisms of action, such as enzyme inhibition and impact on inflammatory signaling. This tiered approach ensures a logical and efficient characterization of the compound's therapeutic promise.

Part 1: Foundational Analysis - Cytotoxicity Profiling

A primary step in the characterization of any novel compound is to determine its effect on cell viability. This allows for the identification of a therapeutic window and guides the concentration ranges for subsequent mechanistic studies. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for General Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine across various human cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines (e.g., MCF-7, A549) cell_seeding 2. Seed cells into 96-well plates (1x10^4 cells/well) and incubate for 24h cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of the -test compound in culture medium treatment 4. Replace medium with compound dilutions and incubate for 48-72h compound_prep->treatment mtt_addition 5. Add MTT solution (5 mg/mL) to each well and incubate for 4h solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->solubilization readout 7. Measure absorbance at 570 nm using a microplate reader calculation 8. Calculate cell viability (%) and determine IC50 values readout->calculation

Caption: Workflow for MTT-based cytotoxicity assessment.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 2X working stock of the test compound by serially diluting the DMSO stock in complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell LineCompoundIncubation Time (h)IC50 (µM) - Example Data
MCF-75-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine4815.2
A5495-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine4822.8
Doxorubicin480.8

Part 2: Mechanistic Exploration - Enzyme Inhibition Assays

Thiadiazole derivatives are known to inhibit various enzymes, including protein kinases and carbonic anhydrases, which are often dysregulated in cancer and other diseases.[3][4] An in vitro kinase inhibition assay can elucidate whether the observed cytotoxicity is due to the modulation of key signaling pathways.

Protocol 2: In Vitro Protein Kinase Inhibition Assay (e.g., Abl Kinase)

Objective: To determine if 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine can inhibit the activity of a specific protein kinase, such as Abl kinase, which is implicated in chronic myeloid leukemia.[5]

Causality: This assay measures the ability of the compound to interfere with the transfer of a phosphate group from ATP to a substrate peptide by the kinase. A reduction in substrate phosphorylation indicates inhibitory activity. Many commercial kits utilize fluorescence or luminescence-based detection for high-throughput screening.

Workflow Diagram:

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents 1. Prepare assay buffer, kinase, substrate, and ATP solution compound_dilution 2. Serially dilute test compound in assay buffer reagents->compound_dilution mixing 3. Add kinase, substrate, and compound to a 384-well plate initiation 4. Initiate reaction by adding ATP and incubate at 30°C mixing->initiation stopping 5. Stop reaction and add detection reagent (e.g., ADP-Glo™) luminescence 6. Incubate and measure luminescence stopping->luminescence data_proc 7. Convert luminescence to % inhibition ic50_calc 8. Determine IC50 from dose-response curve data_proc->ic50_calc

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human Abl kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Positive control inhibitor (e.g., Imatinib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol.

  • Compound Plating: Add serially diluted test compound to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to initiate the reaction. Incubate for the recommended time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

KinaseCompoundIC50 (µM) - Example Data
Abl5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine7.4
AblImatinib0.025

Part 3: Delving Deeper - Anti-Inflammatory Potential

The anti-inflammatory activity of thiadiazole derivatives is another area of significant interest.[6][7] An in vitro assay to measure the inhibition of albumin denaturation can serve as a preliminary screen for anti-inflammatory potential.

Protocol 3: Inhibition of Albumin Denaturation Assay

Objective: To assess the ability of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine to prevent heat-induced denaturation of bovine serum albumin (BSA), a model for protein denaturation in inflammatory processes.

Causality: Inflammation can lead to protein denaturation. Compounds that can prevent this denaturation may possess anti-inflammatory properties. This assay uses heat to induce denaturation of BSA, and the turbidity resulting from denaturation is measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates a protective, anti-inflammatory effect.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 200 µL of 1% BSA solution, 1400 µL of phosphate-buffered saline (PBS, pH 6.4), and 1000 µL of various concentrations of the test compound (e.g., 10-500 µg/mL).[8]

  • Controls: Prepare a vehicle control (with DMSO) and a positive control using a known anti-inflammatory drug (e.g., Diclofenac sodium).

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the tubes at 70°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

CompoundConcentration (µg/mL)% Inhibition of Denaturation - Example Data
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine10035.4
25058.2
50075.9
Diclofenac Sodium10082.1

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. The data generated from these assays will offer critical insights into its cytotoxic, enzyme-inhibitory, and anti-inflammatory properties. Positive results, such as potent and selective cytotoxicity against cancer cell lines or significant kinase inhibition, would warrant further investigation. Subsequent studies could include more complex cell-based assays to explore effects on the cell cycle, apoptosis, and specific signaling pathways to fully elucidate the compound's mechanism of action and therapeutic potential.

References

  • Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]

  • JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Available at: [Link]

  • NIH. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]

  • Pleban, K., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

  • Springer. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

  • NIH. (n.d.). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. ResearchGate. Available at: [Link]

  • MDPI. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]

  • Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science. Available at: [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2023). New 1,3,4-thiadiazoles as potential anticancer agents. Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Preclinical Evaluation of a Novel Thiadiazole Derivative

Disclaimer: The following document provides a detailed framework for the investigation of the novel chemical entity "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" as a potential anti-cancer agent. As of the last literature review, no specific data for this compound has been published. Therefore, the synthesis and mechanistic discussions are presented as a plausible and scientifically-grounded guide for research, based on the known properties of the broader class of thiadiazole derivatives. The experimental protocols are established and widely used methods for the preclinical assessment of anticancer compounds.

Introduction: The Therapeutic Potential of Thiadiazole Scaffolds in Oncology

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes.[1] Various derivatives of thiadiazoles have been reported to exhibit a wide range of pharmacological activities, including potent anticancer effects.[2] These compounds have been shown to target several key pathways involved in tumorigenesis, such as receptor tyrosine kinases (e.g., EGFR, HER2), the PI3K/Akt/mTOR signaling cascade, and the machinery of apoptosis.[3][4][5]

This guide focuses on a novel, hypothetical compound, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (hereafter referred to as Cpd-X), as a representative of this promising class of molecules. The bulky tert-butylphenyl group may enhance lipophilicity and promote specific interactions within target protein binding pockets. This document provides a comprehensive set of protocols for its initial characterization, from synthesis to in vitro evaluation of its anticancer properties.

PART 1: Synthesis and Characterization

Proposed Synthesis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (Cpd-X)

While various methods exist for the synthesis of thiadiazole isomers, a common approach for 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones.[6][7] For the 1,2,4-thiadiazole scaffold of Cpd-X, a plausible synthetic route would involve the reaction of an appropriate amidine or related precursor with a sulfur-containing reagent.

Below is a generalized, hypothetical workflow for the synthesis of Cpd-X.

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization to 1,2,4-Oxadiazole cluster_2 Step 3: Ring Transformation to 1,2,4-Thiadiazole A 4-Tert-butylbenzonitrile C 4-Tert-butyl-N'-hydroxybenzimidamide (Amidoxime Intermediate) A->C Reflux in Ethanol/Water B Hydroxylamine B->C E 3-(4-Tert-butylphenyl)-5-methyl-1,2,4-oxadiazole C->E Heat D Acetic Anhydride D->E G 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (Cpd-X) E->G DMF, Heat F Potassium Thiocyanate (KSCN) F->G

Caption: Hypothetical synthesis workflow for Cpd-X.

Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvents, temperatures, and catalysts, would require empirical optimization. Following synthesis, the compound's structure and purity must be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.[6]

PART 2: Hypothetical Mechanism of Action and Key Biological Questions

Based on existing literature for thiadiazole derivatives, Cpd-X could exert its anticancer effects through several mechanisms. Two prominent and frequently dysregulated pathways in cancer are the EGFR/HER2 and PI3K/Akt/mTOR pathways.[2][8] Inhibition of these pathways can halt cell proliferation and induce apoptosis.

Potential Inhibition of EGFR/HER2 Signaling

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell growth and survival.[5][9] Many small molecule inhibitors are designed to block the ATP-binding site of these kinases.

G EGF Growth Factor (EGF) EGFR EGFR/HER2 Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates CpdX Cpd-X CpdX->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical inhibition of the EGFR/HER2 pathway by Cpd-X.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and it is frequently hyperactivated in cancer.[8][10] Thiadiazine-based compounds have been noted for their potential to intervene in this pathway.[4]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts CpdX_PI3K Cpd-X CpdX_PI3K->PI3K Inhibits? PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes CpdX_Akt Cpd-X CpdX_Akt->Akt Inhibits? Growth Cell Growth & Proliferation mTORC1->Growth Promotes CpdX_mTOR Cpd-X CpdX_mTOR->mTORC1 Inhibits?

Caption: Potential points of inhibition for Cpd-X in the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

A desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. This is often mediated by the Bcl-2 family of proteins and a cascade of proteases called caspases.[11][12] Anti-apoptotic proteins like Bcl-2 prevent cell death, while pro-apoptotic proteins like Bax promote it. A shift in the Bax/Bcl-2 ratio in favor of Bax can trigger the activation of executioner caspases, such as Caspase-3, leading to cell dismantling.[12][13]

PART 3: Experimental Protocols

The following protocols provide a robust workflow for the initial in vitro evaluation of Cpd-X.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of Cpd-X in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Cpd-X. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of Cpd-X that inhibits cell growth by 50%).

Hypothetical Data Presentation:

Cancer Cell LineCpd-X IC₅₀ (µM)
MCF-7 (Breast)8.5
A549 (Lung)12.2
HCT116 (Colon)9.8
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Cpd-X at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- (Lower Left Quadrant): Viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

G Start Cell Culture with Cpd-X Treatment Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide Wash->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins following treatment with Cpd-X.[9] Key markers for apoptosis include the cleavage of caspase-3 and PARP, and the expression levels of Bcl-2 family proteins.[4]

Protocol:

  • Protein Extraction: Treat cells with Cpd-X as in the apoptosis assay. Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested targets:

    • Cleaved Caspase-3

    • Full-length and cleaved PARP

    • Bcl-2

    • Bax

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome:

A successful pro-apoptotic compound like Cpd-X would be expected to cause:

  • An increase in the levels of cleaved Caspase-3 and cleaved PARP.

  • A decrease in the level of the anti-apoptotic protein Bcl-2.

  • An increase in the level of the pro-apoptotic protein Bax.

References

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. Available at: [Link]

  • Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. (n.d.). PMC. Available at: [Link]

  • Caspase Activation and Changes in Bcl-2 Family Member Protein Expression Associated with E2F-1-mediated Apoptosis in Human Esophageal Cancer Cells. (n.d.). AACR Journals. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. (2021). Semantic Scholar. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway. (n.d.). ResearchGate. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. (2021). PubMed. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (n.d.). PubMed Central. Available at: [Link]

  • The PI3K/AKT/mTOR signaling pathway. (2024). YouTube. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. Available at: [Link]

  • The BCL2 protein family; structure and mechanism of apoptotic cell death. (2021). YouTube. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR signaling pathway in prostate cancer: Molecular dysregulation, therapeutic advances, and future directions. (2024). PubMed. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2024). NIH. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The structural diversity and synthetic tractability of thiadiazoles have established them as compounds of significant interest in drug discovery. This document provides a comprehensive guide for the initial cell-based characterization of a novel derivative, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine . While extensive data on this specific molecule is emerging, the protocols outlined herein are designed based on the established biological activities of structurally related thiadiazole compounds, particularly their promising anticancer effects[3][4][5][6][7].

This guide is intended for researchers, scientists, and drug development professionals. It offers a strategic and scientifically rigorous framework for elucidating the cytotoxic and mechanistic properties of this compound. The experimental choices are rationalized to provide a self-validating and comprehensive initial assessment of its therapeutic potential.

Part 1: Foundational Cytotoxicity Assessment

The primary step in evaluating any potential anticancer agent is to determine its effect on cell viability. A dose-response analysis across multiple cancer cell lines is crucial for identifying sensitive cell types and determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Rationale: This assay provides a robust and high-throughput method to quantify the cytotoxic or cytostatic effects of the compound. The selection of a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) is critical for assessing both efficacy and selectivity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank), and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Example IC50 Values

Cell LineTumor TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Cancer15.24.9
A549Lung Cancer22.83.3
HCT116Colon Cancer18.54.0
WI-38Normal Lung Fibroblast75.0-

Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal Lines) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treat with Compound (48-72h Incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Addition Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Solubilization Solubilize Formazan (DMSO) MTT_Addition->Solubilization Readout Measure Absorbance (570 nm) Solubilization->Readout Data_Normalization Normalize Data to Vehicle Control Readout->Data_Normalization IC50_Calculation Calculate IC50 Values Data_Normalization->IC50_Calculation

Caption: Workflow for determining the IC50 of the compound.

Part 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency after the treatment period.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

    • Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation: Example Apoptosis Data

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.12.51.80.6
Compound (IC50)60.325.810.53.4
Compound (2x IC50)35.738.920.15.3

Apoptosis Detection Workflow

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells in 6-well Plates Treat_Compound Treat with Compound (IC50 and 2x IC50) Seed_Cells->Treat_Compound Harvest_Cells Harvest Cells Treat_Compound->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify_Populations Quantify Cell Populations Flow_Cytometry->Quantify_Populations G cluster_pathway Potential G2/M Arrest Pathway Compound 5-(4-Tert-butylphenyl)- 1,2,4-thiadiazol-3-amine CDK1_CyclinB CDK1/Cyclin B Complex Compound->CDK1_CyclinB Inhibition G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase Promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase->M_Phase Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized pathway of G2/M arrest via CDK1 inhibition.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine . By systematically evaluating its cytotoxicity, mechanism of cell death, and effects on cell cycle progression, researchers can gain valuable insights into its potential as an anticancer agent. Positive results from these assays would warrant further investigation into specific molecular targets and in vivo efficacy studies. The broad biological activities of the thiadiazole class of compounds suggest that this novel derivative is a promising candidate for further drug development efforts.

References

  • (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC - NIH. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. Available at: [Link]

  • Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. Available at: [Link]

  • 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC - NIH. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - ResearchGate. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. Available at: [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed. Available at: [Link]

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - NIH. Available at: [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents - Semantic Scholar. Available at: [Link]

  • Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review - Growing Science. Available at: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. Available at: [Link]

  • Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest in pharmaceutical research. The protocols herein are designed to ensure the unequivocal confirmation of chemical identity, purity, and stability, adhering to the principles of scientific integrity and regulatory compliance. We will explore a multi-technique approach, explaining the causality behind each experimental choice to provide a self-validating analytical workflow.

Introduction: The Analytical Imperative for Novel Heterocyclic Amines

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific compound, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, combines this heterocyclic core with a substituted phenyl ring, making it a candidate for drug discovery programs. Rigorous analytical characterization is the bedrock of drug development, ensuring that biological and toxicological data are derived from a well-characterized chemical entity. This application note outlines an integrated strategy for confirming the structure, quantifying the purity, and assessing the thermal stability of this target compound.

Integrated Analytical Workflow

A logical, multi-step workflow is essential for efficient and comprehensive characterization. The results from each technique provide complementary information, building a complete profile of the compound.

Analytical_Workflow Fig 1. Integrated Characterization Workflow cluster_0 Synthesis & Isolation cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Physicochemical Properties Synthesis Synthesis & Purification MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV (Purity & Assay) FTIR->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) HPLC->Thermal

Caption: A logical workflow for compound characterization.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the gold standard for determining the purity of a drug substance and quantifying its concentration. For a compound like 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, High-Performance Liquid Chromatography (HPLC) is the primary tool.

High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: Reversed-phase HPLC is selected due to the compound's moderate polarity. A C18 stationary phase provides excellent hydrophobic retention for the tert-butylphenyl group. The mobile phase requires an acidic modifier to ensure the amine functional group is protonated, preventing peak tailing from interactions with residual silanols on the column packing. UV detection is suitable as the aromatic and heterocyclic rings contain a chromophore.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is sufficient.

    ParameterRecommended Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 30% B to 95% B over 15 min, hold for 5 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 265 nm (or determined by UV scan)
    Injection Volume 10 µL
  • Data Analysis:

    • Purity: Determine the area percent of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for research-grade compounds.

    • Assay (Quantification): Prepare a calibration curve using certified reference standards. Plot peak area versus concentration to determine the exact concentration of unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Senior Application Scientist's Note: GC-MS is a powerful complementary technique for identifying volatile or semi-volatile impurities that may not be detected by HPLC. However, primary amines can be challenging to analyze by GC due to their high polarity and potential for adsorption onto the column, leading to poor peak shape.[2] While direct analysis is possible, derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.[3] This method is primarily used for impurity profiling rather than routine purity assessment.

Structural Elucidation: The Spectroscopic Triad

Unequivocal confirmation of the chemical structure requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Principle of Causality: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of identity. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules, and will readily protonate the amine group to generate a strong [M+H]⁺ ion.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Data Analysis:

    • Expected Molecular Formula: C₁₃H₁₇N₃S

    • Monoisotopic Mass: 247.1167 g/mol

    • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 248.1245. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The combination allows for the complete assembly of the molecular puzzle.

Structure_Features Fig 2. Key Structural Features for Spectroscopic ID cluster_0 cluster_1 Structure A Tert-butyl (s, 9H) B Aromatic (d, 2H) C Aromatic (d, 2H) D Amine (br s, 2H)

Caption: Key proton environments for ¹H NMR analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the amine protons are less likely to exchange.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis and Expected Signals:

    Assignment¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)Rationale
    -C(CH₃)₃ ~1.3 (s, 9H)~31.0 (3C), ~34.5 (1C)A sharp singlet for 9 equivalent protons. Two carbon signals for the methyls and the quaternary carbon.
    -NH₂ ~7.5 (br s, 2H)-A broad singlet due to quadrupole broadening and potential exchange. The chemical shift is solvent-dependent.[4]
    Aromatic CH (ortho to t-Bu) ~7.5 (d, 2H)~126.0Part of an AA'BB' system, appearing as a doublet.[5]
    Aromatic CH (ortho to Thiadiazole) ~7.9 (d, 2H)~128.0The other half of the AA'BB' system, shifted downfield due to the electron-withdrawing nature of the heterocycle.
    Aromatic C (ipso- to t-Bu) -~154.0Quaternary carbon, shifted downfield by the alkyl group.
    Aromatic C (ipso- to Thiadiazole) -~127.0Quaternary carbon.
    **Thiadiazole C3 (-NH₂) **-~175.0Carbon attached to the amine group, significantly deshielded.[6]
    Thiadiazole C5 (-Ph) -~168.0Carbon attached to the phenyl ring.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. It serves as a rapid and reliable fingerprinting technique.[7]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis and Expected Absorption Bands:

    Wavenumber (cm⁻¹)Vibration TypeFunctional Group
    3350 - 3150N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
    3100 - 3000C-H stretch (aromatic)Phenyl Ring
    2980 - 2850C-H stretch (aliphatic)Tert-butyl Group
    1640 - 1580C=N stretchThiadiazole Ring
    1550 - 1490N-H bendPrimary Amine (-NH₂)
    ~700C-S stretchThiadiazole Ring

Physicochemical Characterization: Thermal Stability

Understanding the thermal stability of a compound is crucial for determining appropriate storage conditions and for identifying potential issues during formulation processes like milling or heating.[8]

Principle of Causality: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[9] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and polymorphic transitions.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA or DSC pan.

  • Instrumentation and Conditions:

    • TGA: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • DSC: Heat the sample from 30 °C to a temperature below its decomposition point (determined by TGA) at a rate of 10 °C/min under nitrogen.

  • Data Analysis:

    • TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will occur. The onset temperature is a key indicator of thermal stability.

    • DSC: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point (Tₘ) of the crystalline solid. The presence of multiple peaks could indicate polymorphism or impurities.

Conclusion

The analytical strategy detailed in this application note provides a robust framework for the complete characterization of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine. By integrating chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this compound. Adherence to these protocols ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Rasayan J. Chem. Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Available from: [Link]

  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • PubMed. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Available from: [Link]

  • Taylor & Francis Online. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available from: [Link]

  • ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... Available from: [Link]

  • PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]

  • SpringerLink. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

  • Taylor & Francis Group. THERMAL ANALYSIS OF PHARMACEUTICALS. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]

  • ResearchGate. A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Available from: [Link]

  • Preprints.org. Synthesis and characterisation of some thiadiazole derivatives. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

  • NIH. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

  • NETZSCH. Thermal Analysis in the Pharmaceutical Field. Available from: [Link]

  • ACS Publications. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Available from: [Link]

  • ResearchGate. 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available from: [Link]

  • MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]

  • PubMed Central. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. Available from: [Link]

  • ResearchGate. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Available from: [Link]

  • NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Available from: [Link]

  • Hindawi. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • Henven. Thermal Analysis of Pharmaceuticals. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and antioxidant activity of new derivatives 1,3,4-oxadiazole and 1,3,4-thiadiazole from acid hydrazide. Available from: [Link]

  • MDPI. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Available from: [Link]

  • Iraqi Academic Scientific Journals. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Available from: [Link]

  • ResearchGate. (PDF) Chemical properties of thiadiazole compounds. Available from: [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

  • Organic Chemistry Research. Regular Article. Available from: [Link]

  • JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-thiadiazole scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel compounds. This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR data for this specific molecule, grounded in established principles of NMR spectroscopy and supported by data from analogous structures. The protocols herein are designed to be self-validating and provide a robust framework for researchers in the field.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Doublet2HH-2', H-6'These aromatic protons are ortho to the electron-withdrawing thiadiazole ring and are expected to be deshielded.
~7.5-7.7Doublet2HH-3', H-5'These aromatic protons are meta to the thiadiazole ring and ortho to the tert-butyl group, appearing slightly upfield from the H-2'/H-6' protons.
~7.2-7.4Broad Singlet2H-NH₂The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it is expected to be a broad singlet that will exchange with D₂O.[5]
~1.3Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~170-175C-3The carbon atom of the thiadiazole ring bonded to the amine group is expected to be significantly deshielded.
~165-170C-5The carbon atom of the thiadiazole ring bonded to the phenyl group will also be in the downfield region.
~155-160C-4'The aromatic carbon atom bearing the tert-butyl group.
~130-135C-1'The aromatic carbon atom attached to the thiadiazole ring.
~128-130C-2', C-6'Aromatic carbons ortho to the thiadiazole ring.
~125-127C-3', C-5'Aromatic carbons meta to the thiadiazole ring.
~35-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~31-C(CH₃)₃The methyl carbons of the tert-butyl group.

Experimental Protocols

Part 1: NMR Sample Preparation

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The concentration of the sample, choice of solvent, and cleanliness of the NMR tube all significantly impact the resolution and signal-to-noise ratio of the resulting spectrum.[6][7][8]

Materials:

  • 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

  • High-quality 5 mm NMR tubes

  • Pipettes and appropriate glassware

  • Filter (e.g., cotton or glass wool plug in a Pasteur pipette)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. DMSO-d₆ is recommended for its ability to provide sharp amine proton signals.[4] Chloroform-d (CDCl₃) is another common choice, but amine protons may appear as a very broad signal or exchange with residual water.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap G cluster_interpretation NMR Data Interpretation Logic HNMR ¹H NMR Data -NH₂ (broad singlet) -C(CH₃)₃ (singlet) Aromatic (2 doublets) Structure Final Structure Assignment HNMR:NH2->Structure D₂O Exchange HNMR:tBu->Structure HNMR:Ar->Structure CNMR ¹³C NMR Data Thiadiazole Cs Aromatic Cs t-Butyl Cs CNMR->Structure TwoD 2D NMR (HSQC/HMBC) Correlations TwoD->Structure Confirms Connectivity

Caption: Logical workflow for NMR spectral interpretation.

Trustworthiness and Self-Validation

The protocols described are designed to be internally consistent and self-validating. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure. The correlations observed in 2D NMR spectra must be consistent with the proposed covalent framework of the molecule. Any deviation from the expected data should prompt a re-evaluation of the sample's purity or structural integrity.

References

  • DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. PubMed Central. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Taylor & Francis Online. (2006). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Retrieved from [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Nebraska-Lincoln Digital Commons. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

Mass Spectrometric Analysis of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, a heterocyclic compound of interest in contemporary drug discovery. Recognizing the critical role of robust analytical methodologies in the pharmaceutical sciences, this document outlines detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and tandem mass spectrometry (MS/MS) for structural elucidation. The methodologies presented herein are designed to be adaptable, ensuring their applicability across various research and development stages, from metabolic studies to quality control. By integrating established principles of small molecule analysis with the specific chemical attributes of the target analyte, this guide serves as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Heterocycles

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific analyte, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, combines this heterocyclic core with a bulky, lipophilic tert-butylphenyl group and a primary amine, presenting unique analytical challenges and considerations. Accurate and sensitive quantification, as well as unambiguous structural confirmation, are paramount for advancing such compounds through the drug development pipeline.[1]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex matrices.[2] This application note details optimized starting conditions for electrospray ionization (ESI) based LC-MS and LC-MS/MS analysis, providing a solid foundation for method development and validation.

Physicochemical Properties and Predicted Mass Information

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₅N₃S-
Molecular Weight 233.34 g/mol -
Monoisotopic Mass 233.10376 uCalculated
Predicted LogP 3.5 - 4.0Cheminformatics Tools
Predicted pKa 3.0 - 4.0 (Amine)Cheminformatics Tools
Protonated Species [M+H]⁺ C₁₂H₁₆N₃S⁺-
Calculated m/z of [M+H]⁺ 234.11138Calculated

The presence of a basic amine group makes this compound an excellent candidate for positive mode electrospray ionization. The moderate lipophilicity, indicated by the predicted LogP value, suggests good retention on reversed-phase chromatographic columns.

Experimental Protocols

Sample Preparation: A Matrix-Dependent Approach

The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[3] The choice of method is dictated by the sample matrix (e.g., plasma, urine, tissue homogenate, or reaction mixture).

Protocol 1: Protein Precipitation (for Plasma/Serum Samples)

This method is rapid and effective for removing the majority of proteins.[4]

  • To 100 µL of plasma or serum in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) (for Higher Purity from Complex Matrices)

SPE provides a more thorough cleanup and can be used to concentrate the analyte.[3] A mixed-mode cation exchange polymer-based sorbent is recommended.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute the sample (e.g., 100 µL of plasma) with 400 µL of 2% formic acid in water and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

LC-MS and MS/MS Analysis

The following conditions provide a robust starting point for method development. Optimization will likely be necessary depending on the specific LC-MS system and analytical requirements.

Liquid Chromatography Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minA standard starting gradient for screening.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical volume to avoid overloading the column.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is readily protonated.[6]
Capillary Voltage 3.5 kVTypical for ESI.
Source Temperature 120°CTo aid in desolvation.
Desolvation Gas Nitrogen, 800 L/hrTo evaporate the solvent from the ESI droplets.[7]
Desolvation Temp. 350°CTo ensure complete desolvation.
Full Scan MS Range m/z 100 - 400To detect the precursor ion and potential in-source fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Standard method for fragmentation in tandem MS.
Collision Gas ArgonInert gas for CID.
Collision Energy 10-40 eV (Ramp)A range should be tested to identify optimal fragmentation.

Data Analysis: Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification.

Predicted Fragmentation Pathway

Based on the structure of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine and known fragmentation patterns of related heterocyclic systems, a plausible fragmentation pathway can be proposed. The primary amine and the thiadiazole ring are the most likely sites for initial fragmentation.

  • Loss of the tert-butyl group: A characteristic loss of 56 Da (C₄H₈) via a neutral loss mechanism from the tert-butylphenyl moiety is highly probable.

  • Cleavage of the thiadiazole ring: Heterocyclic rings can undergo characteristic cleavages. For 1,2,4-thiadiazoles, fragmentation may involve the loss of small neutral molecules such as HCN or H₂S.

  • Formation of the 4-tert-butylanilinium ion: Cleavage at the phenyl-thiadiazole bond could lead to the formation of this fragment.

G M [M+H]⁺ m/z 234.11 F1 Loss of C₄H₈ (56 Da) m/z 178.05 M->F1 - C₄H₈ F2 Loss of NH₃ (17 Da) m/z 217.08 M->F2 - NH₃ F3 4-tert-butylbenzonitrile [C₁₁H₁₃N]⁺ m/z 159.10 M->F3 Rearrangement F4 [C₇H₇]⁺ m/z 91.05 F1->F4 Ring Cleavage

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

For definitive identification, especially of metabolites or impurities, HRMS is indispensable. By measuring the m/z to at least four decimal places, the elemental composition can be confirmed.

Table of Expected High-Resolution Masses:

IonElemental CompositionCalculated m/z
[M+H]⁺ C₁₂H₁₆N₃S⁺234.11138
[M+H - C₄H₈]⁺ C₈H₈N₃S⁺178.04878
[M+H - NH₃]⁺ C₁₂H₁₃N₂S⁺217.08449

Workflow and Self-Validation

A robust analytical workflow incorporates self-validating steps to ensure data integrity.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms Tandem MS Analysis cluster_quant Quantification Prep Select Protocol (PPT or SPE) LCMS LC Separation Prep->LCMS MS1 Full Scan MS (HRMS) LCMS->MS1 MS2 MS/MS Fragmentation MS1->MS2 Confirm Confirm Fragments MS2->Confirm Quant SRM/MRM Method Confirm->Quant

Caption: Integrated analytical workflow.

Conclusion and Future Perspectives

The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine. The methodologies are grounded in established principles of small molecule analysis and are tailored to the specific physicochemical properties of the analyte. By employing high-resolution mass spectrometry and tandem MS, researchers can achieve both accurate quantification and confident structural elucidation, thereby accelerating the drug discovery and development process. Further method validation according to regulatory guidelines will be necessary for application in clinical and quality control settings.

References

  • Gomha, S. M., et al. (2017). Synthesis and anticancer activity of new 1,2,4-triazolo[4,3-a]pyrimidines and related Schiff bases. Molecules, 22(8), 1278. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • HPLC/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

  • Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. RSC Publishing. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. JoVE. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of the heterocyclic compound, 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. This molecule is of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various biologically active agents.[1] The purification of such compounds is a critical step to ensure the purity and integrity of samples for subsequent biological assays and developmental studies. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically grounded protocols, and troubleshooting advice.

Introduction and Scientific Background

The 1,2,4-thiadiazole ring system is a key heterocyclic scaffold in many pharmacologically active compounds. Coupled with a substituted phenyl ring, as in 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, the resulting molecule presents unique purification challenges. The presence of the basic amine group (a primary aromatic amine) necessitates careful control of the mobile phase pH to ensure good peak shape and avoid interactions with the stationary phase.[2] The tert-butylphenyl group, on the other hand, imparts significant hydrophobicity, dictating the choice of reversed-phase chromatography as the most suitable purification technique.[3]

The primary objective of this protocol is to provide a robust starting point for the efficient purification of the target compound from a crude synthetic mixture. The methodology is built upon the foundational principles of reversed-phase chromatography, where the separation is driven by the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. For basic compounds like the one , the use of an acidic mobile phase modifier is crucial to protonate the amine group, thereby minimizing undesirable interactions with residual silanol groups on the silica-based stationary phase and preventing peak tailing.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective HPLC purification method.

  • Structure: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

  • Key Functional Groups:

    • Primary Aromatic Amine: This group is basic and will be protonated at acidic pH. This is a critical factor for achieving sharp, symmetrical peaks in reversed-phase HPLC.

    • 1,2,4-Thiadiazole Ring: A heterocyclic aromatic system that contributes to the overall polarity and UV absorbance of the molecule.

    • 4-Tert-butylphenyl Group: This bulky, nonpolar group significantly increases the hydrophobicity of the molecule, leading to strong retention on a reversed-phase column.

  • Solubility: The compound is expected to have limited solubility in water but good solubility in organic solvents such as methanol, acetonitrile, and DMSO, which are common solvents used in HPLC.[3]

  • UV Absorbance: Thiadiazole derivatives typically exhibit strong UV absorbance in the range of 290-325 nm, making UV detection a suitable method for monitoring the purification process.[4]

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase and a gradient elution with an acidified water/acetonitrile mobile phase is the logical approach.

Detailed HPLC Purification Protocol

This protocol is designed as a robust starting point and may require optimization based on the specific impurity profile of the crude sample.

Materials and Equipment
Item Specification
HPLC SystemPreparative HPLC system with gradient capability, UV detector
ColumnC18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)
SolventsHPLC grade acetonitrile, HPLC grade water
AdditivesTrifluoroacetic acid (TFA), HPLC grade
Sample SolventsDMSO or Methanol
Filters0.45 µm syringe filters (PTFE or other compatible material)
Step-by-Step Experimental Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water. Degas the solution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile. Degas the solution.

    • Rationale: TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring the amine group of the target compound is protonated, which leads to sharper peaks by minimizing interactions with the silica backbone of the stationary phase.

Step 2: Sample Preparation

  • Dissolve the crude 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in a minimal amount of DMSO or methanol.

  • Dilute the dissolved sample with Mobile Phase A to a concentration suitable for injection. The final concentration will depend on the scale of the purification.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Rationale: Filtering the sample prevents clogging of the HPLC system and column, ensuring reproducible results and longevity of the equipment.

Step 3: HPLC System Setup and Equilibration

  • Install the preparative C18 column.

  • Purge the HPLC pumps with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.

Step 4: Chromatographic Conditions

Parameter Value Justification
Column C18, 250 x 10 mm, 5 µmStandard for purification of hydrophobic small molecules.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for good peak shape of basic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Flow Rate 5.0 mL/minAppropriate for a 10 mm ID preparative column.
Gradient 5% to 95% B over 20 minA broad gradient to elute the target and separate impurities.
Detection UV at 295 nmThiadiazoles show strong absorbance in this region.[4]
Injection Volume Dependent on sample concentration and purification scale

Step 5: Purification Run and Fraction Collection

  • Inject the prepared sample.

  • Start the gradient run and monitor the chromatogram.

  • Collect fractions corresponding to the main peak of the target compound.

Step 6: Post-Purification Analysis

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions.

  • Remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified solid compound.

Visualization of the Workflow

The following diagram outlines the key stages of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation (Water/ACN with 0.1% TFA) Equilibration System & Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve, Dilute, Filter) Injection Sample Injection SamplePrep->Injection GradientRun Gradient Elution & UV Detection Injection->GradientRun FractionCollection Fraction Collection GradientRun->FractionCollection PurityCheck Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Isolation Solvent Removal & Product Isolation Pooling->Isolation

Caption: Workflow for the HPLC purification of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Troubleshooting and Optimization

Problem Potential Cause Solution
Peak Tailing Secondary interactions with silanol groups.Increase TFA concentration to 0.2% or use a different acidic modifier like formic acid. Ensure the column is in good condition.
Poor Resolution Inadequate separation of target from impurities.Optimize the gradient. A shallower gradient around the elution time of the target compound can improve resolution.
Low Recovery Compound precipitation on the column or irreversible binding.Ensure the sample is fully dissolved in the injection solvent. Try a different organic solvent (e.g., methanol instead of acetonitrile).
No Elution Compound is too hydrophobic for the mobile phase.Start with a higher initial percentage of organic solvent in the gradient.

Forced Degradation Studies: A Note on Stability

For drug development purposes, understanding the stability of the purified compound is crucial. Forced degradation studies, where the compound is exposed to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products and establish the stability-indicating nature of the analytical method. While a full forced degradation study is beyond the scope of this application note, it is a critical next step in the development process.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound methodology for the purification of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine using reversed-phase HPLC. The key to a successful purification lies in the careful preparation of the sample and mobile phases, particularly the use of an acidic modifier to ensure good peak shape for this basic compound. The provided protocol serves as an excellent starting point for researchers and can be further optimized to meet specific purity requirements.

References

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • (4-tert-butylphenyl)methanol. Solubility of Things. Available at: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions. ResearchGate. Available at: [Link]

  • Separation of 1,3,4-Thiadiazole, 2,5-bis(tert-dodecyldithio)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Universitat Rovira i Virgili. Available at: [Link]

  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals. Available at: [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available at: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

  • 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. Available at: [Link]

  • 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

Sources

A Researcher's Guide to the Synthesis and Evaluation of Aminothiadiazoles: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The aminothiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged substructure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic rings, containing sulfur and nitrogen, are key components in drugs with applications ranging from antimicrobial and anticancer to anti-inflammatory and antiviral therapies.[2][3][4] This guide provides a comprehensive research protocol for the synthesis, characterization, and biological evaluation of novel aminothiadiazole derivatives, designed for researchers in drug discovery and development. The protocols herein are grounded in established methodologies and offer insights into the rationale behind experimental choices, ensuring a robust and validated approach to identifying new therapeutic leads.

Section 1: Synthesis and Structural Elucidation of Aminothiadiazole Derivatives

The journey of discovering a novel therapeutic agent begins with the synthesis of the target molecule. The Hantzsch thiazole synthesis remains a widely utilized and efficient method for the preparation of 2-aminothiazoles.[5][6] Concurrently, 2-amino-1,3,4-thiadiazoles can be reliably synthesized from thiosemicarbazide precursors.

General Protocol for Hantzsch Synthesis of 2-Aminothiazoles

This protocol describes the reaction between an α-haloketone and a thiourea derivative to yield a 2-aminothiazole.[5]

Rationale: This condensation reaction is highly reliable and proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The choice of solvent and reaction temperature is critical for achieving high yields.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the desired α-bromoacetophenone derivative (1.0 eq) and the substituted thiourea (1.2 eq).

  • Add absolute ethanol as the solvent (approximately 10 mL per gram of α-bromoacetophenone).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate of the aminothiazole hydrobromide salt may form.

  • Pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromic acid and precipitate the free base of the 2-aminothiazole.[5]

  • Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 40-50 °C.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Solubility Challenges

Welcome to the technical support guide for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. As a Senior Application Scientist, I've seen many promising compounds present formulation challenges. This molecule, with its potent biological activities, is no exception. Its hydrophobic nature, stemming from the bulky tert-butylphenyl group, is a primary contributor to its characteristically low aqueous solubility.[1]

This guide is structured to provide you with both quick answers and in-depth troubleshooting strategies to help you overcome these solubility hurdles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to the most common initial queries we receive.

Q1: What is the expected solubility of this compound?

Q2: What organic solvents should I start with to create a stock solution?

A: For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended starting point. Other potent, water-miscible organic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) are also viable alternatives. A related compound, 5-phenyl-1,3,4-thiadiazole-2-amine, is noted to be soluble in DMF.[3]

Q3: Can I dissolve it directly in my aqueous cell culture medium or buffer?

A: Direct dissolution in aqueous media is highly unlikely to succeed and is not recommended. The compound will likely remain as a solid suspension or precipitate out, leading to inaccurate and non-reproducible experimental results. It is essential to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous system.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?

A: This is a classic sign of a compound "crashing out" due to its low aqueous solubility. The troubleshooting section below provides a detailed workflow for addressing this, but immediate steps to consider are: lowering the final concentration, incorporating a surfactant like Tween® 20, or adjusting the pH of your buffer.

Physicochemical Properties Overview

Understanding the fundamental properties of a molecule is the first step in troubleshooting its behavior. While experimental data for this specific molecule is sparse, we can infer its characteristics from its structural components.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~247.35 g/mol Moderate molecular weight, less of a factor than others.
Structure Aromatic, heterocyclic amine with a bulky alkyl group.The tert-butylphenyl group is highly hydrophobic, driving poor aqueous solubility.[1]
LogP (Predicted) > 3.5Indicates high lipophilicity ("greasiness") and a strong preference for nonpolar environments over water.
pKa (Predicted) ~3.0 - 4.0 (for the amine)The 3-amine group is weakly basic.[4][5] This presents an opportunity for pH-dependent solubility enhancement.[6]
Hydrogen Bonding The amine group can act as a hydrogen bond donor and the ring nitrogens as acceptors.[1]While these groups can interact with water, their influence is overshadowed by the large hydrophobic moiety.

Troubleshooting Guide: From Insolubility to Solution

This section provides a systematic approach to resolving common solubility issues encountered during experiments.

Problem 1: Compound Fails to Dissolve in DMSO or Other Organic Solvents

While unlikely for this class of molecules, if you encounter difficulty creating your initial stock solution, the issue may be related to the compound's physical form (e.g., highly stable crystal lattice) or purity.

Causality: High crystal lattice energy can make it difficult for solvent molecules to break apart the solid state.

Solutions:

  • Gentle Heating: Warm the solution to 37-50°C. Many compounds exhibit increased solubility at higher temperatures.[7] Always check the compound's stability at elevated temperatures if possible.

  • Sonication: Use a bath sonicator to apply ultrasonic energy. This helps to break apart solid aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous mixing can provide the mechanical energy needed to aid dissolution.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh the desired amount of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine powder.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

  • Vortex vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes.

  • If necessary, warm the solution briefly in a 37°C water bath.

  • Once fully dissolved, store the stock solution as recommended (typically at -20°C or -80°C, protected from light).

Problem 2: Compound Precipitates Upon Dilution into Aqueous Media

This is the most common challenge. When the DMSO stock is introduced to the aqueous buffer, the DMSO disperses, leaving the hydrophobic compound exposed to a water-rich environment it cannot tolerate, causing it to crash out.

Causality: The dramatic change in solvent polarity from DMSO (polar aprotic) to water/buffer (polar protic) reduces the compound's solubility below its working concentration.

Solution Workflow: The following diagram outlines a decision-making process for systematically addressing this issue.

G start Precipitation Observed in Aqueous Buffer c1 Is the final concentration as low as possible? start->c1 c2 Can the buffer pH be modified? c1->c2 Yes sol1 Reduce Final Concentration c1->sol1 No c3 Can co-solvents or surfactants be used? c2->c3 No sol2 Acidify Buffer (pH < pKa) c2->sol2 Yes sol3 Add Surfactant (e.g., Tween® 20, Pluronic® F-68) c3->sol3 Yes sol4 Advanced Formulation (e.g., Solid Dispersion) c3->sol4 No G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) Neutral R-NH₂ (Neutral, Low Solubility) Protonated R-NH₃⁺ (Ionized, Higher Solubility) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Effect of pH on the ionization state of the amine group.

Strategy B: Use of Co-solvents and Surfactants

  • The Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the overall solubilizing capacity of the aqueous solution. [8][9]Surfactants (detergents) form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium. [10]* When to Use: This is the preferred method for cell-based assays where pH cannot be altered.

  • Common Excipients:

    • Co-solvents: Polyethylene glycol (PEG-400), Propylene glycol. [8] * Surfactants: Tween® 20/80, Pluronic® F-68, Cremophor® EL.

Protocol 3: Surfactant-Assisted Solubilization for Cell-Based Assays
  • Prepare a stock solution of a suitable surfactant (e.g., 10% Tween® 20 in water).

  • In a sterile tube, first add the required volume of cell culture medium.

  • Add the surfactant stock to the medium to achieve a low final concentration (e.g., 0.1% to 0.01%). Mix well.

  • Finally, add the small volume of your concentrated DMSO stock solution to the medium-surfactant mixture with vigorous vortexing or pipetting to ensure rapid dispersion.

  • Validation is key: Always run a vehicle control (medium + DMSO + surfactant) to ensure the excipients themselves do not affect your experimental outcome.

Summary & Final Recommendations

Successfully working with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine requires a methodical approach to formulation.

  • Always start with a high-concentration stock in 100% DMSO. Never attempt to dissolve the compound directly in aqueous media.

  • Anticipate precipitation upon dilution and have a strategy ready.

  • For cell-free assays , pH modification is a powerful and clean technique.

  • For cell-based assays , the use of a low concentration of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 is the most robust strategy.

  • Always include vehicle controls in your experiments to account for any effects of the solvents or excipients used.

By understanding the physicochemical drivers of this compound's poor solubility and applying these systematic troubleshooting strategies, you can achieve reliable and reproducible results in your research.

References

  • Chaudhari, S. P., & Patil, P. S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 6(2), 81. Available at: [Link]

  • Gümüş, M. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

  • Bielenica, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(24), 5997. Available at: [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]

  • Vimalson, D. C. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2). Available at: [Link]

  • Molbank. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(2), M977. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 125-140. Available at: [Link]

  • Royal Society of Chemistry. Solubility and pH of amines. Available at: [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. Available at: [Link]

  • Ioniță, P. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3108. Available at: [Link]

  • Ferreira, A. M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11986-11995. Available at: [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37). Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]

  • World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR, 4(1), 371-381. Available at: [Link]

  • Lee, H., & Kim, H. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 507, 112415. Available at: [Link]

  • Journal of Advanced Pharmacy Education & Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPECR, 3(2), 84-93. Available at: [Link]

  • Patel, M. R., & Patel, N. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research, 10(4), 695-706. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available at: [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Aryl-1,2,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-aryl-1,2,4-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.

The synthesis of 5-aryl-1,2,4-thiadiazoles can be a nuanced process, with yields often being sensitive to starting materials, reaction conditions, and purification techniques. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 5-aryl-1,2,4-thiadiazoles.

Problem 1: Low or No Yield of the Desired 5-Aryl-1,2,4-Thiadiazole

Q: I am attempting to synthesize a 5-aryl-1,2,4-thiadiazole via the oxidative dimerization of an aryl thioamide, but I am getting a very low yield or none of the expected product. What are the likely causes and how can I improve the outcome?

A: The oxidative dimerization of thioamides is a common and effective method for creating symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. However, several factors can lead to poor yields.

Causality and Solutions:

  • Ineffective Oxidizing Agent: The choice and handling of the oxidizing agent are critical. Some common oxidants like hydrogen peroxide can be too harsh, leading to over-oxidation and decomposition of the starting material or product.

    • Recommendation: Consider using milder or more specific oxidizing agents. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have been shown to be highly effective for this transformation, often leading to cleaner reactions and higher yields.[1] Another option is employing a copper-catalyzed cyclization, which can proceed under milder conditions.[1]

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome. Excessive heat can promote side reactions and decomposition.

    • Recommendation: Start with the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gentle increase in temperature may be necessary. For reactions using IBX, they are often rapid, sometimes completing in as little as 5-15 minutes.[1]

  • Purity of Starting Thioamide: Impurities in the starting aryl thioamide can interfere with the oxidative dimerization process.

    • Recommendation: Ensure your starting thioamide is pure. Recrystallization or column chromatography of the thioamide may be necessary before proceeding with the cyclization.

  • Side Reactions: The formation of nitriles from the decomposition of thioamides can be a competing side reaction.

    • Recommendation: Careful control of reaction conditions, particularly temperature, can minimize this decomposition pathway.

Problem 2: Formation of Multiple Products and Purification Challenges

Q: My reaction to form a 5-aryl-1,2,4-thiadiazole is producing a complex mixture of products, making purification by column chromatography difficult. What are these byproducts and how can I simplify the reaction profile?

A: A complex product mixture is a common issue, often arising from side reactions of the starting materials or intermediates.

Causality and Solutions:

  • Unreacted Starting Materials: Incomplete conversion is a frequent cause of a complex mixture.

    • Recommendation: Monitor the reaction closely using TLC. If the reaction stalls, a slight excess of one of the reagents (if applicable in your specific method) or an extended reaction time might be necessary.

  • Formation of Isomeric Thiadiazoles: Depending on the synthetic route, there is a possibility of forming other thiadiazole isomers, such as the 1,3,4-thiadiazole.

    • Recommendation: The choice of synthetic strategy is key to ensuring regioselectivity. For instance, the reaction of an amidoxime with a thioacylating agent is a reliable method for selectively forming the 1,2,4-thiadiazole ring.

  • Hydrolysis of Intermediates or Product: The 1,2,4-thiadiazole ring is generally stable, but harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring opening or other decomposition pathways.[2]

    • Recommendation: Maintain neutral or mildly acidic/basic conditions during the reaction and workup. When purification is complete, store the final compound in a dry environment.

  • Byproducts from the Oxidizing Agent: Some oxidizing agents can generate byproducts that complicate purification.

    • Recommendation: Choose an oxidizing agent that results in easily removable byproducts. For example, when using IBX, the byproduct is 2-iodobenzoic acid, which can often be removed by a simple filtration or basic wash.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles?

A1: While oxidative dimerization is excellent for symmetrical 1,2,4-thiadiazoles, synthesizing unsymmetrical analogues requires a different approach. A robust method involves the reaction of an aryl amidoxime with a thioacylating agent, such as a thioester or dithioate. This method allows for the controlled introduction of two different aryl groups. Another approach is the reaction of thioamides with nitriles, which can also yield unsymmetrically substituted 1,2,4-thiadiazoles.[3]

Q2: I am working with a substrate that has electron-donating groups on the aryl ring. How might this affect the synthesis of my 5-aryl-1,2,4-thiadiazole?

A2: Electron-donating groups (EDGs) on the aryl ring of your starting material can influence the reaction in several ways. In the case of oxidative dimerization of thioamides, EDGs can increase the electron density of the sulfur and nitrogen atoms, potentially facilitating the desired bond formation. However, they can also make the starting material and product more susceptible to oxidation, so careful control of the reaction conditions is necessary. In syntheses involving Suzuki-Miyaura cross-coupling to introduce the aryl group, EDGs on the boronic acid have been observed to lead to higher yields in related heterocyclic syntheses.[4]

Q3: Conversely, how do electron-withdrawing groups impact the synthesis?

A3: Electron-withdrawing groups (EWGs) can have the opposite effect. They can deactivate the starting materials, making the reaction more sluggish and potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times). In Suzuki-Miyaura coupling reactions for similar heterocycles, the use of boronic acids with strong EWGs has been associated with lower yields and the formation of complex byproduct mixtures.[4]

Q4: What are the best practices for purifying 5-aryl-1,2,4-thiadiazoles?

A4: The purification strategy will depend on the physical properties of your specific compound and the impurities present.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.

  • Acid/Base Washing: During the workup, washing the organic layer with a dilute acid or base can help remove basic or acidic impurities, respectively.

Q5: How can I confirm the structure of my synthesized 5-aryl-1,2,4-thiadiazole and rule out the formation of isomers?

A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide key information about the electronic environment of the protons and carbons in your molecule. The chemical shifts of the aromatic protons and the carbons of the thiadiazole ring are characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups and can be useful in confirming the disappearance of starting material functional groups (e.g., the C=S stretch of a thioamide).

  • X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides definitive proof of the structure and regiochemistry.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Oxidative Dimerization of Aryl Thioamides
ParameterRecommended ConditionRationale
Oxidizing Agent o-Iodoxybenzoic acid (IBX)Mild, efficient, and often leads to clean reactions with high yields.[1]
Solvent DMSO, CH3CN, or other polar aprotic solventsSolubilizes the starting materials and reagents.
Temperature Room TemperatureMinimizes side reactions and decomposition.
Reaction Time 5 - 30 minutesReactions with IBX are typically fast.[1] Monitor by TLC.
Stoichiometry 1.1 equivalents of IBX per 2 equivalents of thioamideA slight excess of the oxidant ensures complete conversion.
Protocol 1: General Procedure for the Synthesis of 3,5-Diaryl-1,2,4-Thiadiazoles via Oxidative Dimerization
  • To a solution of the aryl thioamide (2.0 mmol) in a suitable solvent (e.g., DMSO, 10 mL), add o-iodoxybenzoic acid (IBX, 1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove the 2-iodobenzoic acid byproduct, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow

Diagram 1: General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_oxidant Is the Oxidizing Agent Effective and Pure? start->check_oxidant check_conditions Are Reaction Conditions (Temp., Time) Optimized? check_oxidant->check_conditions Yes change_oxidant Switch to a Milder Oxidant (e.g., IBX) check_oxidant->change_oxidant No check_starting_material Is the Starting Thioamide Pure? check_conditions->check_starting_material Yes optimize_temp Optimize Temperature (Start at RT) check_conditions->optimize_temp No purify_sm Purify Starting Material check_starting_material->purify_sm No outcome Improved Yield check_starting_material->outcome Yes change_oxidant->outcome optimize_temp->outcome purify_sm->outcome

Caption: Troubleshooting flowchart for low yield in 5-aryl-1,2,4-thiadiazole synthesis.

Diagram 2: Synthetic Pathway for Unsymmetrical 5-Aryl-1,2,4-Thiadiazoles

G cluster_0 Starting Materials Aryl Amidoxime Aryl Amidoxime Reaction Condensation/ Cyclization Aryl Amidoxime->Reaction Thioacylating Agent Thioacylating Agent Thioacylating Agent->Reaction Product Unsymmetrical 3,5-Diaryl- 1,2,4-Thiadiazole Reaction->Product

Caption: Synthesis of unsymmetrical 5-aryl-1,2,4-thiadiazoles.

References

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • Al-Ghorbani, M., El-Sherief, H. A. M., Abdel-Aziz, A. A.-M., & Bahaa, G. M. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 633. [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Scientific Research in Engineering and Management, 09(05). [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-12. [Link]

  • Akbas, E. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]

  • Krasavin, M., Dar'in, D., & Bakholdina, A. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2739. [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 5349-5359. [Link]

  • de la Torre, V. G., & de Oliveira, H. C. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2018(48), 6749-6763. [Link]

  • Abdel-Wahab, B. F., & Aboutabl, M. A. (2014). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. Journal of Heterocyclic Chemistry, 51(S1), E233-E236. [Link]

  • Mironov, M. A., Mokrushin, V. S., & Fedoseev, V. M. (2014). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 10, 2132-2137. [Link]

  • Jana, A., & Guin, S. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23292-23297. [Link]

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. ResearchGate. [Link]

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PubMed. [Link]

  • Albayati, M. R., Mohamed, M. F. A., & Moustafa, A. H. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications, 50(8), 1185-1194. [Link]

  • Rostamizadeh, S., Shadjoo, B., & Azad, M. (2010). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 122(5), 703-706. [Link]

  • El-Masry, R. M., Essa, B. M., Selim, A. A., El-Emam, S. Z., Mohamed, K. O., Sakr, T. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. [Link]

Sources

Technical Support Center: Stability of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. It addresses common challenges and questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO), a common practice in high-throughput screening and drug discovery workflows. Our recommendations are grounded in established chemical principles and field-proven best practices to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling of aminothiadiazole compounds in DMSO.

Q1: My biological assay results with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine are inconsistent. Could the DMSO stock solution be the problem?

A: Yes, inconsistent biological activity is a primary indicator of compound instability in a stock solution. While 1,2,4-thiadiazoles are generally stable due to the aromatic nature of the ring, the presence of an amine group in conjunction with the slightly acidic and reactive nature of DMSO can lead to degradation over time, especially under suboptimal storage conditions.[1][2] Chemical decomposition can lead to a mixture of the parent compound and its degradants, causing variability in assay results.[1]

Q2: What are the potential degradation pathways for an aminothiadiazole compound like this in DMSO?

A: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential mechanisms based on related chemical structures, such as 2-aminothiazoles.[1] Key potential pathways include:

  • Oxidation: DMSO can act as an oxidant, particularly at elevated temperatures.[3][4] The amine moiety or other susceptible parts of the molecule could undergo oxidation.

  • Dimerization: Reactive intermediates formed during initial degradation or tautomerization can react with other molecules of the parent compound to form dimers.[1]

  • Tautomerization: The slightly acidic nature of DMSO can facilitate tautomerization, leading to more reactive conjugated forms of the molecule that are susceptible to further reactions.[1]

Below is a generalized diagram illustrating these potential degradation routes.

G cluster_0 Factors Influencing Stability cluster_1 Potential Degradation Products Temp Temperature Parent 5-(4-Tert-butylphenyl)- 1,2,4-thiadiazol-3-amine (in DMSO) Time Storage Time Solvent DMSO Purity (Water Content) Oxidized Oxidized Species Parent->Oxidized Oxidation Dimerized Dimerized Adducts Parent->Dimerized Dimerization Other Other Degradants Parent->Other Other Reactions

Caption: Potential degradation pathways for the compound in DMSO.

Q3: How significantly does storage temperature impact the stability of my compound in DMSO?

A: Temperature is a critical factor. Studies on structurally similar 2-aminothiazoles have demonstrated a strong correlation between temperature and the rate of decomposition in DMSO.[1] Storing stock solutions at room temperature can lead to complete degradation within a couple of months, whereas storage at -20°C significantly mitigates this, showing minimal degradation over the same period.[1] Heat provides the activation energy for potential reactions between the compound and the solvent.

Table 1: Representative Temperature-Dependent Decomposition in DMSO for a Structurally Related 2-Aminothiazole Compound[1]

Storage TemperatureDegradation after 2 MonthsRecommendation for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine
Room Temperature100%Not Recommended
+4 °C79%Not Recommended for Long-Term Storage
-20 °C18%Recommended for Short to Medium-Term Storage
-80 °CNot explicitly tested, but inferred to be optimalHighly Recommended for Long-Term Archival Storage
Q4: Is it acceptable to use multiple freeze-thaw cycles on my DMSO stock solution?

A: It is strongly advised to minimize freeze-thaw cycles. Each cycle can introduce atmospheric moisture into the DMSO stock, which can impact compound stability and solubility.[5] Furthermore, the process of freezing and thawing can create concentration gradients, potentially leading to precipitation of the compound.[6] The best practice is to aliquot the main stock solution into single-use volumes for daily experiments.[1]

Q5: How can I verify the integrity of my compound stock?

A: Regular quality control is essential. The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This will allow you to check the purity of the stock solution, confirm the molecular weight of the main peak, and detect the presence of any new peaks that would indicate degradation products.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

G Start Problem: Inconsistent or Noisy Assay Data CheckStock Step 1: Inspect Stock Solution Start->CheckStock Visual Visually inspect for precipitate or color change. CheckStock->Visual Precipitate Precipitate Observed? Visual->Precipitate Warm Action: Gently warm (to 37°C) and vortex. Does it redissolve? Precipitate->Warm  Yes QC Step 2: Analytical QC Precipitate->QC No YesRedissolve Yes Warm->YesRedissolve NoRedissolve No Warm->NoRedissolve UseFresh Action: Use freshly prepared stock for assay. YesRedissolve->UseFresh Discard Conclusion: Stock is degraded or insoluble. Discard and prepare fresh solution. NoRedissolve->Discard LCMS Run HPLC or LC-MS on the stock solution. QC->LCMS Peaks Multiple peaks or mass changes detected? LCMS->Peaks YesDegraded Yes Peaks->YesDegraded  Yes NoDegraded No Peaks->NoDegraded No YesDegraded->Discard Investigate Conclusion: Stock is likely stable. Investigate other assay parameters (reagents, cells, etc.). NoDegraded->Investigate

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols & Best Practices

To ensure the highest quality data, follow these validated protocols for handling 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Protocol 1: Recommended Preparation of DMSO Stock Solutions
  • Materials:

    • 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (solid)

    • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

    • Sterile, amber glass vial or polypropylene microtube

    • Calibrated analytical balance

    • Precision pipettes

  • Procedure:

    • Equilibrate the solid compound to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of the solid compound directly into the vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat.

    • (Optional but Recommended) Perform an initial QC check via LC-MS to establish a baseline (t=0) purity profile.

    • Aliquot the stock solution into single-use volumes in separate, clearly labeled microtubes. This is the most critical step to avoid freeze-thaw cycles.[1]

    • Store all aliquots at -20°C for routine use or at -80°C for long-term archival purposes.

Protocol 2: Assessing Compound Stability via HPLC
  • Objective: To determine the purity of a DMSO stock solution over time.

  • Procedure:

    • Prepare a fresh DMSO stock solution and an initial aliquot for analysis as described in Protocol 1. This is your t=0 sample.

    • Store the remaining stock solution under the desired test condition (e.g., -20°C).

    • At specified time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot.

    • Prepare a diluted sample from the t=0 and the aged aliquot suitable for HPLC analysis.

    • Analyze both samples using an appropriate HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient).

    • Compare the chromatograms. Calculate the purity of the aged sample by integrating the area of the parent compound peak relative to the total peak area. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

References

  • Stein, R. L., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(3), 208-213. [Link]

  • Ahmad, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3730. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

  • Patel, K. D., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2013, 1-8. [Link]

  • Khan, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4434. [Link]

  • Le, T., et al. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 24(10), 2044-2051. [Link]

  • Kim, S., et al. (2020). Degradation of model compound in DMSO. ResearchGate. [Link]

  • Reddy, T. R., et al. (2017). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 82(13), 6947-6954. [Link]

  • Głowacka, I. E., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1840. [Link]

  • ISRES Publishing. (2018). Thiadiazoles and Their Properties. International Symposium on Research and Education in the field of Science. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Yoshida, T., et al. (2016). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Journal of Chemical Engineering of Japan, 49(10), 947-952. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Lepaumier, H., et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. International Journal of Greenhouse Gas Control, 5(4), 761-771. [Link]

  • Li, W., et al. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Tetrahedron Letters, 61(32), 152194. [Link]

  • Wilińska, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules, 29(9), 2194. [Link]

Sources

Technical Support Center: 1,2,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4-Thiadiazole Synthesis

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its synthesis, while achievable through various routes, is often accompanied by challenges, including the formation of side products that can complicate purification and reduce yields. This guide is designed to be a practical resource, offering solutions to common problems encountered during the synthesis of these valuable compounds.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Side Reactions in Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is a widely used method for constructing symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. However, this reaction is not without its pitfalls.

Question 1: My primary side product is the corresponding amide of my starting thioamide. What is causing this and how can I prevent it?

Answer:

The formation of an amide byproduct is a common issue and is primarily caused by the hydrolysis of the starting thioamide. This can be exacerbated by the presence of water in the reaction mixture and the choice of oxidizing agent.

Causality: The thioamide functional group is susceptible to hydrolysis, particularly under oxidative conditions. The mechanism involves the nucleophilic attack of water on the thiocarbonyl carbon, which can be activated by the oxidant.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Choice of Oxidant: Some oxidizing agents are more prone to promoting hydrolysis than others.

    • Favorable Oxidants: Reagents like iodine (I₂), N-Bromosuccinimide (NBS), and o-iodoxybenzoic acid (IBX) are often effective and can be used under non-aqueous conditions.[1][2] An electrochemical approach in the absence of oxidants has also been developed to minimize side reactions.[2]

    • Oxidants to Use with Caution: Hydrogen peroxide (H₂O₂) can be effective but its aqueous nature can promote hydrolysis. If using H₂O₂, it is crucial to control the reaction temperature and time carefully.

  • Reaction Temperature: Lowering the reaction temperature can often suppress the rate of hydrolysis relative to the desired dimerization.

  • Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally preferred over protic solvents.

Question 2: I am observing a significant amount of unreacted thioamide even after extended reaction times. What could be the issue?

Answer:

Incomplete conversion can be due to several factors, including insufficient oxidant, low reactivity of the substrate, or suboptimal reaction conditions.

Causality: The oxidative dimerization requires the generation of a reactive intermediate. If the oxidant is not potent enough or is consumed by side reactions, the dimerization will not proceed to completion.

Troubleshooting Strategies:

  • Oxidant Stoichiometry: Ensure you are using the correct stoichiometry of the oxidizing agent. It may be necessary to add the oxidant in portions to maintain its concentration throughout the reaction.

  • Increase Oxidant Potency: If using a mild oxidant, consider switching to a more powerful one. For example, if I₂ is ineffective, IBX or a hypervalent iodine reagent might be more successful.

  • Catalyst Addition: In some cases, the addition of a catalyst can facilitate the oxidation. For instance, copper-catalyzed methods have been reported for the synthesis of certain 1,2,4-thiadiazoles.

  • Temperature and Reaction Time: Gradually increasing the reaction temperature may enhance the reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.

Question 3: My reaction is producing a complex mixture of unidentifiable byproducts. How can I achieve a cleaner reaction?

Answer:

A complex product mixture often points to over-oxidation or decomposition of the starting material or product under the reaction conditions.

Causality: The sulfur atom in the thioamide and the resulting 1,2,4-thiadiazole can be susceptible to over-oxidation, leading to the formation of sulfoxides, sulfones, or other degradation products. The choice of a harsh oxidizing agent or prolonged reaction times at elevated temperatures can contribute to this.

Troubleshooting Strategies:

  • Milder Oxidizing Agent: Switch to a milder and more selective oxidizing agent.

  • Control of Reaction Conditions: Carefully control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

  • pH Control: In some systems, the pH of the reaction medium can influence stability. Buffering the reaction mixture may be beneficial.

Category 2: Challenges in Synthesizing Unsymmetrical 1,2,4-Thiadiazoles

The synthesis of unsymmetrical 1,2,4-thiadiazoles often involves multi-step procedures and can be plagued by issues of regioselectivity and the formation of isomeric byproducts.

Question 4: I am attempting to synthesize an unsymmetrical 3,5-disubstituted 1,2,4-thiadiazole from an amidine and a thioacylating agent, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the synthesis of unsymmetrical 1,2,4-thiadiazoles is a significant challenge. The outcome is often dependent on the specific substrates and reaction conditions.

Causality: The formation of the 1,2,4-thiadiazole ring involves the formation of two new bonds. Depending on the reaction pathway, the nucleophilic and electrophilic centers can react in different orientations, leading to a mixture of regioisomers.

Troubleshooting Strategies:

  • Stepwise Synthesis: A common strategy is to first synthesize a thioacylamidine intermediate and then perform an intramolecular cyclization. This can provide better regiocontrol compared to a one-pot reaction.

  • Directing Groups: The electronic and steric properties of the substituents on your starting materials can influence the regiochemical outcome. Electron-withdrawing or -donating groups can alter the nucleophilicity and electrophilicity of the reacting centers.

  • Choice of Base and Solvent: The base and solvent can play a crucial role in directing the cyclization. Experiment with different bases (e.g., organic vs. inorganic) and solvents of varying polarity. A base-mediated tandem thioacylation of amidines with dithioesters followed by in situ intramolecular dehydrogenative N-S bond formation has been reported to be effective.[1]

Question 5: My synthesis is yielding the 1,3,4-thiadiazole isomer as a major byproduct. How can I favor the formation of the 1,2,4-isomer?

Answer:

The formation of the thermodynamically more stable 1,3,4-thiadiazole isomer is a known side reaction in some synthetic routes to 1,2,4-thiadiazoles.

Causality: The reaction mechanism may have competing pathways that lead to the formation of both isomers. The relative stability of the intermediates and transition states for each pathway will determine the product distribution.

Troubleshooting Strategies:

  • Reaction Pathway Selection: Choose a synthetic route that is known to selectively produce 1,2,4-thiadiazoles. For example, the reaction of N-haloamidines with thiols is a classical method for accessing this isomer.

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the kinetically controlled formation of the 1,2,4-thiadiazole over the thermodynamically favored 1,3,4-isomer.

  • Careful Selection of Starting Materials: The structure of the starting materials can predispose the reaction to form one isomer over the other. For instance, in syntheses starting from thiosemicarbazide derivatives, the formation of 1,3,4-thiadiazoles is often favored.[3]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic methods discussed in this guide.

Protocol 1: Synthesis of Symmetrical 3,5-Diaryl-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides with Iodine

This protocol is a general procedure for the synthesis of symmetrical 1,2,4-thiadiazoles and is adapted from established literature methods.

Materials:

  • Aryl thioamide (1.0 mmol)

  • Iodine (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Triethylamine (2.5 mmol)

Procedure:

  • To a solution of the aryl thioamide (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add triethylamine (2.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3,5-diaryl-1,2,4-thiadiazole.

Protocol 2: Purification of 1,2,4-Thiadiazoles

The purification of 1,2,4-thiadiazoles often requires careful consideration of the impurities present.

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on the polarity of the desired product and impurities. Amide byproducts are generally more polar than the corresponding 1,2,4-thiadiazoles and will elute later.

Recrystallization:

  • Solvent Selection: Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the solubility of the product and impurities.

Visualization of Key Processes

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 1,2,4-Thiadiazole check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Identify Major Byproducts start->check_byproducts sm_present Significant Starting Material Remains check_sm->sm_present byproducts_present Major Byproducts Observed check_byproducts->byproducts_present increase_oxidant Increase Oxidant Stoichiometry or Potency sm_present->increase_oxidant Yes optimize_conditions Optimize Temperature and Reaction Time sm_present->optimize_conditions No amide_byproduct Amide Byproduct Detected byproducts_present->amide_byproduct Amide other_byproducts Other Byproducts byproducts_present->other_byproducts Other end Improved Yield increase_oxidant->end optimize_conditions->end anhydrous_conditions Ensure Anhydrous Conditions amide_byproduct->anhydrous_conditions change_oxidant Change Oxidizing Agent other_byproducts->change_oxidant anhydrous_conditions->end change_oxidant->end

Caption: A decision tree for troubleshooting low yields in 1,2,4-thiadiazole synthesis.

Diagram 2: Competing Pathways in Thiadiazole Synthesis

Competing_Pathways cluster_0 Reaction Pathways cluster_1 Control Factors Starting Materials Starting Materials Intermediate_A Intermediate A Starting Materials->Intermediate_A Intermediate_B Intermediate B Starting Materials->Intermediate_B Product_124 1,2,4-Thiadiazole (Kinetic Product) Intermediate_A->Product_124 Product_134 1,3,4-Thiadiazole (Thermodynamic Product) Intermediate_B->Product_134 Low_Temp Low Temperature Low_Temp->Product_124 Favors High_Temp High Temperature High_Temp->Product_134 Favors

Sources

Technical Support Center: Purification of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common and complex purification challenges associated with this molecule. As a key intermediate in pharmaceutical and materials science research, achieving high purity is paramount for reliable downstream applications. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you may encounter during the purification workflow in a practical question-and-answer format.

Question 1: My crude product after synthesis is a dark, oily residue and refuses to solidify. How can I obtain a solid for further purification?

Answer: This is a common issue, often caused by the presence of residual solvents, unreacted starting materials, or low-melting point side products. The goal is to induce crystallization or precipitation.

  • Causality: The bulky tert-butyl group can sometimes hinder efficient crystal lattice formation, and acidic or basic residues from the synthesis can form salts that are difficult to crystallize. The synthesis of 2-amino-1,3,4-thiadiazoles often involves strong acids or dehydrating agents, which can lead to colored byproducts if not properly quenched and removed.[1][2]

  • Solution: Trituration.

    • Place the oil in a flask or beaker.

    • Add a small amount of a non-polar solvent in which the desired product is expected to have very low solubility, but the impurities might be soluble. Good starting choices are cold hexanes, diethyl ether, or a mixture of both.

    • Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent. This provides energy and nucleation sites for crystallization.

    • Stir or swirl the mixture for 15-30 minutes. If solidification occurs, you can filter the resulting solid.

    • If it remains an oil, try adding a few drops of a slightly more polar co-solvent (like ethyl acetate) to the hexane slurry to dissolve the oil, then slowly add more hexanes until it becomes cloudy, and continue scratching and stirring.

Question 2: My TLC analysis of the crude product shows three distinct spots. How do I determine which is my product and devise a separation strategy?

Answer: Identifying your product spot is the critical first step for developing a purification method, typically column chromatography.

  • Causality: A typical synthesis involves reacting a 4-tert-butylbenzoyl derivative with thiosemicarbazide.[1][3] Therefore, the likely components in your crude mixture are:

    • Starting Material(s): e.g., 4-tert-butylbenzoic acid or its thiosemicarbazide derivative.

    • Product: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

    • Byproduct(s): Resulting from incomplete cyclization or side reactions.

  • Solution: Co-spotting and Polarity Analysis.

    • Prepare a TLC Plate: On a silica gel plate, spot your crude mixture in three separate lanes.

    • Co-spot: In one lane, spot the crude mixture and then carefully spot your starting material directly on top of it. In the second lane, spot only the crude mixture. In the third lane, spot only the starting material.

    • Develop and Visualize: Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). Visualize under a UV lamp.

    • Interpretation:

      • The starting materials are often more polar than the final cyclized product. The amine group on the thiadiazole product imparts polarity, but the overall molecule is quite hydrophobic due to the tert-butylphenyl group.[4]

      • The product will likely have an intermediate Rf value. The spot that intensifies in the co-spotted lane corresponds to your starting material. Any remaining spot is likely a byproduct.

    • Strategy: Based on the separation seen on the TLC plate, you can now design a column chromatography protocol. The solvent system that gives your product an Rf value of ~0.25-0.35 is an excellent starting point for the mobile phase.[5]

Question 3: I attempted recrystallization, but either everything precipitated out immediately, or nothing crystallized even after cooling. What adjustments should I make?

Answer: Successful recrystallization relies on selecting a solvent where the compound has high solubility when hot and low solubility when cold.

  • Causality:

    • Everything Precipitates: The solvent is likely too non-polar for your compound, causing it to crash out of solution as an amorphous solid rather than forming pure crystals.

    • Nothing Crystallizes: The solvent is too polar, keeping your compound fully dissolved even at low temperatures, or the solution is not sufficiently saturated.

  • Solution: Systematic Solvent Screening.

    • Test Solvents: Place a small amount of your crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and observe solubility at room temperature.[6]

    • Ideal Single Solvent: Find a solvent that dissolves your compound poorly at room temperature but completely upon heating. Ethanol or mixtures of ethanol and water are often effective for this class of compounds.[1][3]

    • Solvent Pair System: If no single solvent works, use a solvent pair. Dissolve your compound in a minimum amount of a hot "good" solvent (one it's very soluble in, like ethanol or acetone). Then, slowly add a hot "bad" solvent (one it's poorly soluble in, like water or hexanes) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Induce Crystallization: If crystals don't form upon cooling, try scratching the flask with a glass rod or adding a tiny seed crystal from a previous batch.

Question 4: During silica gel column chromatography, my product is streaking badly (tailing). How can I achieve sharp, well-defined bands?

Answer: Tailing on silica gel is often observed with basic compounds like amines.

  • Causality: The free amine group (-NH2) on your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to move unevenly down the column, resulting in a "tail" rather than a compact band.

  • Solution: Modify the Mobile Phase.

    • Add a Basic Modifier: Add a small amount of a volatile base to your mobile phase (eluent). Triethylamine (Et3N) is the most common choice.

    • Recommended Amount: Start by adding 0.5% to 1% triethylamine by volume to your eluent (e.g., 0.5 mL to 1 mL of Et3N in 100 mL of your ethyl acetate/hexane mixture).

    • Mechanism: The triethylamine is more basic than your product and will preferentially bind to the acidic sites on the silica. This effectively "masks" the active sites, allowing your product to elute based on polarity with minimal unwanted interaction, resulting in sharper bands and better separation.[7][8]

Frequently Asked Questions (FAQs)

Q: What are the expected physicochemical properties of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine relevant to its purification?

A: Understanding its properties is key. Based on its structure and data from similar compounds:

  • Appearance: It is expected to be a crystalline solid, potentially white, off-white, or light yellow.[9][10]

  • Solubility: It will likely exhibit poor solubility in water and good to moderate solubility in organic solvents like DMSO, DMF, chloroform, and warm ethanol or acetone.[1][4]

  • Polarity: It is a moderately polar compound. The large non-polar tert-butylphenyl group is balanced by the polar amine and thiadiazole moieties.

  • Thermal Stability: The core structure is generally stable, but it is always good practice to avoid prolonged exposure to very high temperatures (e.g., >150°C) during purification to prevent potential decomposition.[11]

Q: What are the most probable impurities I should be trying to remove?

A: The impurity profile depends heavily on the synthetic route. For a common synthesis from 4-tert-butylbenzoyl chloride and thiosemicarbazide followed by cyclodehydration:

  • Unreacted Starting Materials: 4-tert-butylbenzoyl thiosemicarbazide.

  • Reagents: Residual acid (e.g., H₂SO₄) or dehydrating agent (e.g., POCl₃ byproducts). These are typically removed during the initial aqueous workup.[1][2]

  • Side Products: Products from incomplete cyclization or alternative reaction pathways.

Q: How do I definitively assess the purity of my final product?

A: A combination of methods is recommended for a complete picture:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple different solvent systems.

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity. Impurities typically broaden and depress the melting point.[10]

  • Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools. The spectrum should be clean, with integrations matching the expected number of protons and peaks corresponding to the correct carbon environments. Impurity peaks should be absent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This is often the most efficient method for removing minor impurities if the crude product is already mostly solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely. Stir and keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Precipitation: While the ethanol solution is still hot, add warm water dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water to remove residual ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Use this method for separating mixtures with components of different polarities, as identified by TLC.

  • Column Packing: Select an appropriately sized column. Pack it with silica gel using a slurry method with your chosen starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally gives better separation than loading the sample as a liquid.

  • Elution: Carefully add the dried sample to the top of the packed column. Begin eluting with the starting mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexanes). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the pure fractions containing your product (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Data & Visualization

Purification Parameter Summary
Technique Parameter Recommended System/Value Rationale & Comments
TLC Analysis Mobile Phase30-50% Ethyl Acetate in HexanesProvides good separation for moderately polar compounds. Product Rf should be ~0.25-0.35.
Recrystallization Solvent SystemEthanol/Water or IsopropanolGood balance of solubility at hot vs. cold temperatures for this class of compound.[1]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile PhaseGradient: 10% to 60% Ethyl Acetate in Hexanes (+ 0.5% Et₃N)Gradient allows for separation of compounds with different polarities. Triethylamine is crucial to prevent tailing of the amine product.
Purification Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Decision1 Is it >90% Pure? TLC->Decision1 Recrystallize Recrystallization Decision1->Recrystallize  Yes Column Column Chromatography Decision1->Column No   PurityCheck1 Purity Check (TLC, MP) Recrystallize->PurityCheck1 PurityCheck2 Purity Check (TLC, MP, NMR) Column->PurityCheck2 Final Pure Product PurityCheck1->Final PurityCheck2->Final

Caption: Decision workflow for purification.

References

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. Link

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Link

  • Van Goor, F., et al. (2009). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, 52(24), 7643–7651. Link

  • Patel, K. D., et al. (2012). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 2, 269-276. Link

  • Deep, A., et al. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 5(8). Link

  • Li, Y., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 65(5), o976. Link

  • Geronikaki, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Link

  • Wang, G., et al. (2009). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 65(8), o1608. Link

  • Gabryszewski, M. (2001). Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. Journal of Thermal Analysis and Calorimetry, 65, 345-350. Link

  • Plech, T., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(19), 4539. Link

  • Chupakhin, E., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Link

  • Hunnargi, S. I., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 157-168. Link

  • Magritek. (n.d.). Column Chromatography. Magritek Application Notes. Link

  • CymitQuimica. (n.d.). 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. Product Page. Link

  • Genc, D. B., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3950. Link

  • Płaczek, M. A., et al. (2020). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Molecules, 25(18), 4165. Link

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 27(7), 2242. Link

  • Supporting Information for relevant purification techniques. (n.d.). AWS. Link

  • ChemicalBook. (2002). 2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96 Product Description. ChemicalBook. Link

  • Supporting Information for purification by column chromatography. (2005). WILEY-VCH Verlag GmbH & Co. KGaA. Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminothiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for aminothiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, we will move beyond simple protocols and delve into the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding aminothiadiazole synthesis.

Q1: What are the most common starting materials for synthesizing 2-amino-1,3,4-thiadiazoles?

The most prevalent and versatile starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles are thiosemicarbazide and its derivatives.[1] The synthesis generally involves the cyclization of a thiosemicarbazide with a one-carbon electrophile, which is typically a carboxylic acid, acyl chloride, or an aldehyde.[1][2]

Q2: What is the fundamental mechanism for the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide?

The reaction proceeds through an initial acylation of the thiosemicarbazide at the N4-amino group by a carboxylic acid or its derivative. This is followed by an intramolecular cyclodehydration, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the five-membered thiadiazole ring.[1] Strong acids or dehydrating agents are often employed to facilitate this cyclization step.[1]

G

Q3: What are the key factors influencing the success of aminothiadiazole synthesis?

Several factors critically influence the yield and purity of the final product. These include:

  • Choice of Cyclizing/Dehydrating Agent: Strong acids like sulfuric acid or polyphosphoric acid (PPA), and reagents like phosphorus oxychloride (POCl₃) are commonly used.[1][2] The choice of agent can affect the reaction rate and the formation of side products.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the substrates and the cyclizing agent used. While some reactions proceed at room temperature, others may require heating to drive the cyclization to completion.[3]

  • Solvent: The choice of solvent is crucial. While alcohols like ethanol are common, aprotic solvents like DMF may be more effective in certain cases. In some modern approaches, polyethylene glycol (PEG) has been used as a green and efficient medium.[4]

  • Nature of Substituents: The electronic and steric properties of the substituents on both the thiosemicarbazide and the carboxylic acid (or its equivalent) can significantly impact the reaction's success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Cyclodehydration

The cyclization of the acylthiosemicarbazide intermediate is often the rate-limiting step and can be challenging.

Solution:

  • Stronger Dehydrating Agent: If you are using a mild acid, consider switching to a more potent dehydrating agent. A mixture of polyphosphoric acid and sulfuric acid has been shown to be effective.[5] Polyphosphate ester (PPE) is another powerful option, though it's important to control the temperature as reactions with PPE should generally be kept below 85 °C.[1]

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for cyclization. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.[3]

  • Optimize Reagent Stoichiometry: Ensure you are using an adequate amount of the cyclizing agent. For instance, when using PPE, a sufficient excess is necessary to drive the reaction forward.[1]

Possible Cause 2: Poor Quality of Starting Materials

The purity of your thiosemicarbazide and carboxylic acid is paramount.

Solution:

  • Verify Starting Material Purity: Use freshly recrystallized or purified starting materials. Impurities can interfere with the reaction and lead to the formation of side products.

  • Proper Storage: Thiosemicarbazides can be sensitive to air and moisture. Ensure they are stored in a desiccator.

Problem 2: Formation of an Unexpected Side Product - The 1,3,4-Oxadiazole Isomer

Observation: You observe a significant amount of a byproduct with a similar molecular weight to your desired aminothiadiazole.

Cause:

During the cyclization of the acylthiosemicarbazide intermediate, the oxygen of the carbonyl group can act as a nucleophile instead of the sulfur, leading to the formation of a 2-amino-1,3,4-oxadiazole. The regioselectivity of this cyclization can be influenced by the choice of reagents and reaction conditions.[6]

Solutions:

  • Reagent Selection for Thiadiazole Formation: The use of p-toluenesulfonyl chloride (p-TsCl) in the presence of triethylamine in N-methyl-2-pyrrolidone (NMP) has been shown to selectively favor the formation of 2-amino-1,3,4-thiadiazoles.[6]

  • Reagent Selection for Oxadiazole Formation: Conversely, if the oxadiazole is the desired product, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO can promote its formation.[6]

  • Iodine-Mediated Oxidative Cyclization: A transition-metal-free method using iodine-mediated oxidative C-S bond formation can also lead to the synthesis of 2-amino-substituted 1,3,4-thiadiazoles.[6]

G

Problem 3: Difficulty in Product Purification

Observation: The crude product is an impure mixture that is difficult to separate by standard crystallization or column chromatography.

Possible Cause 1: Presence of Unreacted Starting Materials

If the reaction has not gone to completion, you will have a mixture of starting materials and your product.

Solution:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.

  • Aqueous Work-up: A carefully designed aqueous work-up can help remove unreacted acidic or basic starting materials. For example, after neutralizing the reaction mixture, unreacted carboxylic acid can be removed by washing with a mild base like sodium bicarbonate solution.

Possible Cause 2: Formation of Tarry Byproducts

Harsh reaction conditions, such as excessively high temperatures or highly concentrated strong acids, can lead to the decomposition of starting materials or the product, resulting in the formation of tar.

Solution:

  • Milder Reaction Conditions: Explore using milder cyclodehydrating agents or lower reaction temperatures.

  • Solid-Phase Synthesis: For some aminothiazole syntheses, polymer-supported approaches have been developed. These can simplify work-up and purification, as the product can be cleaved from the solid support in a purer form.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for common aminothiadiazole synthesis workflows.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Oxychloride

This protocol is adapted from a general procedure for the synthesis of 1,3,4-thiadiazole derivatives.[2]

Materials:

  • Substituted carboxylic acid (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Phosphorus oxychloride (POCl₃) (3 mmol)

  • Ice

  • Ammonia solution

Procedure:

  • In a round-bottom flask, combine the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (3 mmol) dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture with an ammonia solution.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: Iodine-Mediated Oxidative Synthesis of 2-Amino-1,3,4-thiadiazoles

This protocol is based on a transition-metal-free condensation and oxidative C-S bond formation.[7]

Materials:

  • Thiosemicarbazide (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Acetic acid (0.5 mmol)

  • Methanol (1 mL)

  • Water (1 mL)

  • 1,4-Dioxane (5 mL)

  • Potassium carbonate (1.6 mmol)

  • Iodine (0.75 mmol)

  • 5% Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • In a flask, dissolve thiosemicarbazide (0.5 mmol) and acetic acid (0.5 mmol) in water (1 mL).

  • Add a solution of the aldehyde (0.5 mmol) in methanol (1 mL) to the flask and stir at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in 1,4-dioxane (5 mL).

  • Add potassium carbonate (1.6 mmol) followed by iodine (0.75 mmol).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere until the reaction is complete (monitor by TLC, typically 1-4 hours).

  • Cool the mixture to room temperature and quench with a 5% sodium thiosulfate solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Data Summary

The following table provides a general overview of reaction conditions for the synthesis of 2-amino-1,3,4-thiadiazoles.

Cyclizing/Oxidizing Agent Solvent Temperature Typical Yields Key Considerations
POCl₃Neat or solvent-freeRefluxModerate to HighExothermic reaction, requires careful addition. Work-up involves quenching with ice.
H₂SO₄/PPANeat80-120 °CGood to ExcellentHighly viscous, can be difficult to stir. Strong acid requires careful handling.
PPEChloroform< 85 °CGoodEffective for a range of substrates. Temperature control is crucial.
Iodine/K₂CO₃1,4-DioxaneRefluxGoodTransition-metal-free, oxidative cyclization.
p-TsCl/Et₃NNMPRoom Temp to 80 °CGoodPromotes selective formation of thiadiazole over oxadiazole.

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]

  • Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765–23778. [Link]

  • Al-Ghorbani, M., Chebil, A., Al-Anshori, M. M., Al-Omar, M. A., & Youssry, A. H. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30035–30045. [Link]

  • Zhahari, N. A., & Chee, C. F. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5225. [Link]

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C–O/C–S bond formation provides 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]

  • Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486–11496. [Link]

  • Moraski, G. C., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155220. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I 2 -Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

  • ResearchGate. (n.d.). Effect of the temperature on iodine catalyzed aminothiazole a synthesis. [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2019). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their antimycobacterial activity. Molecules, 24(11), 2095. [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Sources

Technical Support Center: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring data integrity, developing robust analytical methods, and predicting its behavior in various experimental and physiological environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the 1,2,4-thiadiazole core in this compound?

A1: The 1,2,4-thiadiazole ring is an aromatic heterocycle, which confers significant general stability.[1] However, like many heterocyclic systems, it is not inert. The ring can be susceptible to cleavage under harsh conditions, such as strong acids, bases, or the presence of potent oxidizing and reducing agents. The substituents at the 3- and 5-positions—in this case, the amine and the 4-tert-butylphenyl groups—are known to enhance the overall stability of the thiadiazole ring compared to the unsubstituted parent molecule.[1]

Q2: Which functional groups on 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine are the most likely points of degradation?

A2: There are three primary areas of potential chemical instability:

  • The 1,2,4-Thiadiazole Ring: The endocyclic nitrogen-sulfur (N-S) bond is often the most labile part of the ring and can be a primary target for nucleophilic or hydrolytic attack, leading to ring opening.

  • The 3-Amino Group: The exocyclic amine group can undergo oxidation. Under certain conditions, it may also be involved in reactions such as hydrolysis, particularly if the pH environment facilitates protonation or deprotonation events that increase its reactivity.

  • The 4-Tert-butylphenyl Group: While the tert-butyl group and the phenyl ring are generally stable, the tert-butyl group could be susceptible to cleavage under strongly acidic conditions (de-tert-butylation). The phenyl ring could undergo electrophilic substitution, but this is less common under typical experimental conditions.

Q3: What are "forced degradation" studies, and why are they essential for working with this compound?

A3: Forced degradation, also known as stress testing, is a critical process where a compound is intentionally exposed to harsh chemical and physical conditions to accelerate its degradation.[2][3] These conditions typically include acid hydrolysis, base hydrolysis, oxidation, photolysis (light exposure), and thermal stress. The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[2] This information is invaluable for developing stability-indicating analytical methods (e.g., HPLC) that can accurately quantify the parent compound in the presence of its degradants.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm observing a loss of my parent compound and the appearance of new peaks in my HPLC analysis after incubating it in an aqueous buffer (e.g., PBS, pH 7.4).

  • Possible Cause: Hydrolytic degradation. The 1,2,4-thiadiazole ring, particularly the N-S bond, can be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your buffer is accurately measured and stable over the course of the experiment. Even slight pH shifts can accelerate hydrolysis.

    • Run a pH Profile: Assess the compound's stability in a range of buffers (e.g., pH 3, 5, 7, 9). This will help determine if the degradation is acid- or base-catalyzed.

    • Analyze Degradants: Use LC-MS/MS to obtain the mass of the new peaks. A common hydrolytic pathway involves the cleavage of the N-S bond to form a substituted amidine or related open-chain species.

    • Consider Solvent: If permissible for your assay, consider preparing stock solutions in an aprotic organic solvent like DMSO and making final dilutions into the aqueous buffer immediately before use to minimize the compound's exposure time to water.

Issue 2: My compound's purity decreases over time when stored in solution, even when protected from light and stored at 4°C.

  • Possible Cause: Oxidative degradation. Dissolved oxygen in the solvent or trace peroxides (especially in ethers like THF or dioxane) can cause oxidation. The sulfur atom in the thiadiazole ring and the exocyclic amino group are potential sites for oxidation.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure you are using fresh, high-performance liquid chromatography (HPLC)-grade or anhydrous solvents to avoid peroxide contaminants.

    • Add Antioxidants (Use with Caution): For storage purposes only (not for biological assays unless validated), a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the stock solution.

    • Perform Oxidative Stress Test: To confirm this pathway, intentionally expose the compound to a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂) and monitor for the formation of the same degradation products observed during storage. This is a standard part of a forced degradation study.[2]

Issue 3: I see rapid degradation when my experiment is conducted on the benchtop under ambient light.

  • Possible Cause: Photodegradation. Aromatic systems can absorb UV or visible light, leading to photochemical reactions and degradation.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experimental steps involving the compound in amber vials or by wrapping containers in aluminum foil. Work under yellow light if possible.

    • Conduct a Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specific wattage and wavelength output) alongside a dark control. Analyze samples at various time points to quantify the extent of photodegradation.

    • Characterize Photodegradants: Use LC-MS/MS to identify the products. Photodegradation can lead to complex reactions, including ring cleavage, dimerization, or reactions with the solvent.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying the cause of unexpected degradation.

TroubleshootingWorkflow cluster_forced_degradation Perform Targeted Forced Degradation Study start Unexpected Degradant Peak Observed check_storage Review Storage Conditions (Solvent, Temp, Light, Headspace) start->check_storage check_assay Review Assay Conditions (Buffer pH, Temp, Duration, Additives) start->check_assay oxidation Oxidative Stress (e.g., H₂O₂) check_storage->oxidation Air Exposure or Old Solvent Suspected photolysis Photolytic Stress (UV/Vis Light) check_storage->photolysis Light Exposure Suspected hydrolysis Acid/Base Hydrolysis check_assay->hydrolysis pH or Aqueous Buffer Suspected match Compare Degradant Profiles (LC-MS/MS) hydrolysis->match oxidation->match photolysis->match identify Identify Degradation Pathway match->identify mitigate Implement Mitigation Strategy (e.g., Change Buffer, Protect from Light) identify->mitigate

Caption: A logical workflow for troubleshooting degradation issues.

Proposed Degradation Pathways

Based on the chemical structure and general reactivity of related compounds, the following degradation pathways are proposed.

DegradationPathways Parent 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine (Parent Compound) Hydrolysis_Product Ring-Opened Product (e.g., Substituted Amidine Urea) Parent->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻)  (N-S Bond Cleavage)   Oxidation_Product_S S-Oxide or S,S-Dioxide Derivative Parent->Oxidation_Product_S  Oxidation ([O])  (on Ring Sulfur)   Oxidation_Product_N Oxidized Amino Group Product Parent->Oxidation_Product_N  Oxidation ([O])  (on Amino Group)   Photolysis_Product Complex Photodegradants (e.g., Dimers, Fragments) Parent->Photolysis_Product  Photolysis (hν)  (Radical Reactions)  

Sources

Technical Support Center: Overcoming Poor Solubility of Thiadiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. The unique chemical properties of the thiadiazole ring, while beneficial for biological activity, often present significant challenges in achieving adequate solubility for in vitro and in vivo assays.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these complexities and ensure the reliability and reproducibility of your experimental data.

Understanding the Challenge: Why are Thiadiazole Compounds Often Poorly Soluble?

Thiadiazole derivatives are a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of the sulfur atom generally increases the lipophilicity of the molecule.[2][3] While this property can enhance membrane permeability and interaction with biological targets, it often leads to poor aqueous solubility.[1][3] This inherent low solubility can result in compound precipitation in aqueous assay buffers, leading to inaccurate measurements of biological activity and unreliable dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Compound Handling & Stock Solution Preparation

Question 1: My thiadiazole compound won't dissolve in my standard aqueous buffer. What should I do first?

Answer: Direct dissolution of highly lipophilic compounds in aqueous buffers is often unsuccessful. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent.[4]

Causality: Organic solvents disrupt the intermolecular forces in the crystalline solid, allowing the compound to dissolve. This concentrated stock can then be diluted into the aqueous assay buffer, where the final concentration of the organic solvent is low enough to not interfere with the biological assay.

Troubleshooting Protocol: Preparing a Stable Stock Solution

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful and generally biocompatible solvent for a wide range of organic molecules.

  • Solubility Test:

    • Weigh out a small, precise amount of your compound (e.g., 1-5 mg).

    • Add a measured volume of DMSO to achieve a high target concentration (e.g., 10-50 mM).

    • Vortex thoroughly. If the compound does not dissolve, gentle warming (37°C) and sonication can be applied.

  • Observation: Visually inspect the solution for any undissolved particles. If it is not a clear solution, the compound is not fully dissolved at that concentration.

  • Documentation: Record the maximum achieved soluble concentration. This is critical for all subsequent dilutions.

Question 2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous buffer (containing a small percentage of DMSO) is exceeded.

Causality: The aqueous environment is energetically unfavorable for the lipophilic compound, causing it to aggregate and precipitate. The key is to keep the final concentration of the compound below its kinetic solubility limit in the final assay medium.

Workflow for Preventing Precipitation:

Caption: Decision workflow for troubleshooting compound precipitation.

Intermediate Solubility Enhancement Strategies

Question 3: My compound's solubility is still too low for my desired assay concentration, even with DMSO. What are my next options?

Answer: If simple dilution of a DMSO stock is insufficient, you can employ solubility-enhancing excipients. The most common and effective are co-solvents and cyclodextrins.[5][6]

Option 1: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[7]

Recommended Co-solvents & Usage:

Co-solventTypical Final Concentration in AssayKey Considerations
Ethanol 1-5%Can affect enzyme kinetics and cell viability at higher concentrations.
Polyethylene Glycol (PEG 400) 1-10%Generally well-tolerated by cells; can increase viscosity.[8]
Propylene Glycol 1-10%Similar to PEG 400, good safety profile.[8]

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock of your thiadiazole compound in 100% of the chosen co-solvent (e.g., 10 mM in PEG 400).

  • Prepare a series of your aqueous assay buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Add a small volume of the co-solvent stock to each buffer to reach your target final compound concentration.

  • Incubate under assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

Option 2: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[9]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeProperties
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility; often used in parenteral formulations.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD).

  • Add your thiadiazole compound (either as a solid or from a minimal volume of organic solvent stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This solution can then be used for dilutions into your assay medium.

  • Validation: It's crucial to confirm that the cyclodextrin itself does not interfere with your assay target. Run a control with just the cyclodextrin at the final concentration used.

Question 4: How do I choose between co-solvents and cyclodextrins?

Answer: The choice depends on the specific compound and the biological assay.

  • Start with co-solvents if your assay is sensitive to the presence of larger molecules like cyclodextrins.

  • Use cyclodextrins when a higher degree of solubilization is needed and the assay is not affected by the excipient. They are particularly effective for highly lipophilic compounds.[10]

Advanced Strategies & Assay Considerations

Question 5: I've tried co-solvents and cyclodextrins, but I'm still facing solubility limits for my in vivo studies. What else can be done?

Answer: For challenging compounds, especially those intended for in vivo use, advanced formulation strategies such as the creation of solid dispersions or nanoparticle-based delivery systems may be necessary.[1][5]

  • Solid Dispersions: The drug is dispersed in a solid-state carrier matrix, often a water-soluble polymer like polyvinylpyrrolidone (PVP) or Pluronic F127.[1] This can dramatically improve the dissolution rate and solubility.[1]

  • Nanoparticle Formulations: Encapsulating the thiadiazole compound within lipid-based or polymeric nanoparticles can improve solubility, stability, and even provide targeted delivery.[11] These are complex formulations that often require specialized expertise to develop.

Question 6: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

Answer: This is a critical distinction for interpreting your results.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock into an aqueous buffer. It often results in a supersaturated, metastable solution.[12][13] This is what is typically measured in high-throughput screening.[14]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid crystalline form of the compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[12]

Practical Implications:

  • For initial screening assays, kinetic solubility is often sufficient. However, be aware that your compound may precipitate over the course of a longer assay.

  • For lead optimization and pre-clinical development, understanding the thermodynamic solubility is crucial as it represents the most stable and relevant solubility limit.[13] A large difference between kinetic and thermodynamic solubility can be a red flag for future development challenges.[13]

Workflow for Assessing Solubility Type:

Caption: Workflow for kinetic vs. thermodynamic solubility measurement.

References

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). MDPI. Retrieved from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparing Solutions. (2020, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution? (n.d.). Retrieved from [Link]

  • Journal of Molecular Liquids. (n.d.). PermeGear. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. (n.d.). Інститут металофізики. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solution-making strategies & practical advice. (2020, February 20). YouTube. Retrieved from [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed. Retrieved from [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (n.d.). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate. Retrieved from [Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. (n.d.). MDPI. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]

  • Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. (n.d.). Frontiers. Retrieved from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Brieflands. Retrieved from [Link]

Sources

"5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Welcome to the Technical Support Center for in vivo formulation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating poorly water-soluble, lipophilic compounds for preclinical studies. We will use the novel compound "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" as a representative example to address common challenges and provide practical, field-proven solutions.

The 1,3,4-thiadiazole and 1,2,4-thiadiazole scaffolds are frequently found in compounds with potential therapeutic activities, including anticancer properties.[1][2][3] A common characteristic of these molecules is their limited aqueous solubility, which presents a significant hurdle for achieving adequate systemic exposure in in vivo models. This guide provides a systematic approach to formulation development and troubleshooting.

Part 1: Pre-formulation Assessment - Know Your Compound

Before embarking on formulation development, a thorough understanding of the physicochemical properties of your compound is crucial. For a novel compound like 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, the presence of a tert-butylphenyl group suggests high lipophilicity and, consequently, poor water solubility.[4]

Frequently Asked Questions (FAQs)

Question: We have just synthesized 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine and have limited information on its properties. What are the essential initial assessments?

Answer: To build a robust formulation strategy, you need to establish a baseline understanding of your compound's characteristics.

  • Aqueous Solubility: Determine the solubility in aqueous media at different pH values (e.g., pH 1.2, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.

  • LogP/LogD: The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at physiological pH is more relevant. A high LogP/LogD value will steer you towards lipid-based or solubilization techniques.

  • pKa: Identifying any ionizable groups is critical as it will determine how solubility changes with pH.

  • Melting Point & Solid-State Characterization: A high melting point can indicate strong crystal lattice energy, which can negatively impact dissolution. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can provide insights into the compound's crystallinity and polymorphism.

  • Chemical Stability: Assess the stability of the compound in potential vehicles and at different pH values to avoid degradation during formulation preparation and storage.

Part 2: Formulation Strategy Selection

The choice of formulation strategy is dictated by the route of administration, the required dose, and the physicochemical properties of the compound. For a poorly soluble compound, the goal is to enhance its dissolution rate and/or solubility to achieve the desired systemic exposure.[5][6]

Decision-Making Workflow for Formulation Strategy

Below is a decision-making workflow to guide the selection of an appropriate formulation strategy.

Formulation_Strategy cluster_input Compound Properties cluster_route Route of Administration cluster_oral_options Oral Formulation Options cluster_iv_options IV Formulation Options cluster_ip_options IP Formulation Options A Physicochemical Data (Solubility, LogP, pKa, etc.) B Oral A->B C Intravenous (IV) A->C D Intraperitoneal (IP) A->D E Aqueous Suspension (with wetting/suspending agents) B->E Low Dose F Co-solvent/Surfactant Solution B->F Moderate Solubility in Vehicle G Lipid-Based Formulation (Solution, SEDDS) B->G High LogP H Cyclodextrin Complex B->H Inclusion Complex Formation I Co-solvent System (e.g., DMSO, PEG400) C->I Soluble in Co-solvents J Cyclodextrin Solution C->J Improved Water Solubility K Micellar Solution (e.g., Cremophor EL, Tween 80) C->K Solubilization Required L Co-solvent/Aqueous Dilution D->L Soluble in Co-solvents M Suspension D->M Stable Suspension N Oil-based Solution D->N High Lipophilicity Oral_Bioavailability_Troubleshooting A High Variability in Oral Bioavailability B Check Suspension Uniformity A->B C Optimize Suspending Vehicle A->C D Standardize Gavage Technique A->D E Consider Alternative Formulation A->E B1 B1 B->B1 Action: Ensure continuous stirring during dosing C1 C1 C->C1 Action: Adjust viscosity (e.g., %CMC/MC) Add wetting agent (e.g., Tween 80) D1 D1 D->D1 Action: Review and standardize gavage SOP E1 E1 E->E1 Action: Test lipid-based formulation (e.g., oil solution, SEDDS)

Sources

Technical Support Center: Troubleshooting Inconsistent Results with Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to address common challenges and inconsistencies encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve problems but also to understand the underlying scientific principles, ensuring the integrity and reproducibility of your results.

Introduction to Thiadiazole Compounds

Thiadiazole is a five-membered aromatic ring containing one sulfur and two nitrogen atoms.[1] This heterocyclic scaffold is a prominent feature in a wide array of pharmacologically active compounds, owing to its ability to engage in hydrogen bonding and act as a bioisostere of pyrimidines and oxadiazoles.[1][2][3] The sulfur atom in the ring often enhances liposolubility, a desirable property for drug candidates.[4] Consequently, thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5]

Despite their therapeutic promise, thiadiazole compounds can present unique challenges in experimental settings, leading to inconsistent and difficult-to-interpret results. This guide provides a structured approach to troubleshooting these issues, categorized by the most frequently encountered problems.

Section 1: Poor Solubility and Precipitation

One of the most common hurdles in working with thiadiazole derivatives is their often-limited aqueous solubility. This can lead to compound precipitation in stock solutions or assay media, resulting in inaccurate concentration determinations and unreliable biological data.

Frequently Asked Questions (FAQs): Solubility

Q1: My thiadiazole compound is precipitating out of my aqueous buffer. What are the likely causes and how can I fix it?

A1: Precipitation of thiadiazole compounds in aqueous solutions is a frequent issue. The underlying causes often relate to the compound's physicochemical properties and the composition of the buffer.

  • Impact of Substituents: The solubility of thiadiazole derivatives is highly sensitive to the nature and position of their substituents. For instance, substitutions on a phenyl ring attached to a 1,2,4-thiadiazole core can significantly decrease solubility.[6] Electron-withdrawing groups can influence the overall polarity and crystal lattice energy of the molecule, affecting its ability to interact with water molecules.[7]

  • pH of the Buffer: The ionization state of your compound, which is dictated by its pKa and the pH of the buffer, plays a critical role in its solubility. If your compound has ionizable groups, its solubility will vary with pH.

  • "Brick-dust" vs. "Grease-ball" Molecules: Poorly soluble drugs are often categorized as "brick-dust" (high melting point, strong crystal lattice) or "grease-ball" (high lipophilicity). Understanding which category your compound falls into can guide your solubilization strategy.

Troubleshooting Workflow for Solubility Issues

Caption: A logical workflow for troubleshooting solubility issues with thiadiazole compounds.

Experimental Protocols: Solubility Assessment

To systematically address solubility problems, it is crucial to quantify the solubility of your compound. Here are two standard protocols:

Protocol 1: Kinetic Solubility Assay [8][9]

This high-throughput method is ideal for early-stage drug discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the thiadiazole compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Serial Dilution: In a clear-bottom 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) in a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method) [10]

This method determines the equilibrium solubility and is considered the gold standard.

  • Compound Addition: Add an excess amount of the solid thiadiazole compound to a known volume of the desired aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Solubility Enhancement Strategy Mechanism of Action Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Applicable only to compounds with ionizable functional groups. The experimental pH must be compatible with the biological assay.
Co-solvents Increases the polarity of the solvent system, improving the dissolution of hydrophobic compounds.Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). The final concentration of the co-solvent must be compatible with the assay system and not affect the biological target.
Solubilizing Excipients Cyclodextrins can form inclusion complexes with the drug, while surfactants can form micelles to encapsulate the compound.[12]The choice of excipient depends on the properties of the thiadiazole compound. Potential for interference with the assay should be evaluated.
Amorphous Solid Dispersions Reduces the crystal lattice energy, thereby increasing the dissolution rate.Requires specialized formulation techniques such as spray drying or hot-melt extrusion.

Section 2: Compound Instability and Degradation

The stability of the thiadiazole ring and its derivatives can be influenced by various factors, including pH, light, and temperature. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of new, potentially active or interfering species.

Frequently Asked Questions (FAQs): Stability

Q2: I am observing a loss of activity of my thiadiazole compound over time in my cell culture media. What could be the cause?

A2: The loss of activity suggests that your compound may be unstable under the experimental conditions.

  • pH-Dependent Hydrolysis: The 1,3,4-thiadiazole ring is known to be stable in acidic conditions but is susceptible to cleavage in basic environments.[13] Cell culture media are typically buffered around pH 7.4, which may be sufficient to cause slow degradation of some thiadiazole derivatives.

  • Photodegradation: Aromatic sulfur heterocycles can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[14][15] This can lead to the formation of various photo-oxidation products. If your experiments are conducted under bright laboratory light, this could be a contributing factor.

  • Thermal Instability: While many thiadiazole compounds are thermally stable, some derivatives may degrade at elevated temperatures, such as the 37°C used for cell culture incubations.

Troubleshooting Workflow for Stability Issues

Caption: A systematic approach to investigating and resolving compound stability problems.

Experimental Protocols: Stability Assessment

Protocol 3: pH Stability Assay

  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental conditions (e.g., pH 5, 7.4, and 9).

  • Compound Incubation: Add the thiadiazole compound to each buffer at a known concentration.

  • Time-Course Analysis: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Quantification: Immediately analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH-dependent degradation rate.

Protocol 4: Photostability Assessment

  • Sample Preparation: Prepare two sets of solutions of the thiadiazole compound in a transparent solvent (e.g., acetonitrile or water).

  • Light Exposure: Expose one set of samples to a controlled light source that mimics laboratory conditions or sunlight (e.g., a xenon lamp). Keep the second set in the dark as a control.[16][17]

  • Time-Course Analysis: At various time points, take aliquots from both the light-exposed and dark control samples.

  • Quantification: Analyze the concentration of the parent compound in each aliquot by HPLC-UV or LC-MS.

  • Data Analysis: Compare the degradation rate of the light-exposed samples to the dark controls to determine the compound's photosensitivity.

Best Practices for Handling and Storing Thiadiazole Compounds:

  • Storage: Store solid compounds in a cool, dark, and dry place. For solutions, use amber vials or wrap containers in aluminum foil to protect from light.[18][19]

  • Handling: When working with potentially photosensitive compounds, minimize exposure to direct light by working in a dimly lit area or using amber-colored labware.[18]

  • Solution Preparation: Prepare fresh solutions before each experiment, especially if stability issues are suspected. Avoid long-term storage of solutions in aqueous buffers.

Section 3: Inconsistent Biological Activity

Variability in biological assay results can be particularly frustrating. Beyond solubility and stability issues, the intrinsic properties of thiadiazole compounds can sometimes lead to inconsistent or misleading data.

Frequently Asked Questions (FAQs): Biological Activity

Q3: My thiadiazole compound shows activity in some assays but not in others, or the dose-response curve is unusual. What could be happening?

A3: Inconsistent biological activity can stem from several factors, including off-target effects, assay interference, and metabolic liabilities.

  • Compound Aggregation: At higher concentrations, some organic molecules, including heterocyclic compounds, can form aggregates in solution. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.

  • Off-Target Effects: Thiadiazole derivatives are known to interact with a variety of biological targets.[5] It is possible that your compound is not only hitting your intended target but also other proteins in the assay system, leading to complex or unexpected biological responses.

  • Metabolic Instability: If you are working with cell-based or in vivo models, your thiadiazole compound may be metabolized by cellular enzymes, such as cytochrome P450s. This can lead to a decrease in the concentration of the active parent compound and the formation of metabolites with different activities. The 1,3,4-thiadiazole scaffold is generally considered to have good metabolic stability.[20]

Troubleshooting Workflow for Inconsistent Biological Activity

Caption: A decision tree for diagnosing the root cause of inconsistent biological data.

Experimental Protocols: Investigating Biological Inconsistencies

Protocol 5: Assessing Compound Aggregation

  • Detergent Test: Re-run your biological assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced or abolished, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): DLS can directly detect the presence of aggregates in solution by measuring particle size. Prepare your compound in the assay buffer at concentrations where you observe activity and analyze the sample by DLS. The presence of particles with diameters greater than a few nanometers is indicative of aggregation.

Protocol 6: Metabolic Stability Assay

  • Microsome Incubation: Incubate your thiadiazole compound with liver microsomes (human or from another species of interest) and an NADPH-regenerating system.

  • Time-Course Analysis: At various time points, quench the reaction and analyze the remaining parent compound by LC-MS.

  • Metabolite Identification: In parallel, analyze the samples for the appearance of new peaks that may correspond to metabolites. The mass shift from the parent compound can provide clues about the type of metabolic transformation (e.g., oxidation, glucuronidation).

Conclusion

Working with thiadiazole compounds offers exciting opportunities for drug discovery, but it also requires a keen awareness of the potential experimental pitfalls. By systematically addressing issues related to solubility, stability, and biological activity, researchers can ensure the generation of high-quality, reproducible data. This guide provides a framework for troubleshooting, but it is essential to remember that each compound is unique. Careful observation, methodical experimentation, and a solid understanding of the underlying chemical and biological principles are your most valuable tools in navigating the challenges of working with this versatile class of molecules.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC. [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). ResearchGate. [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). PMC. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PMC. [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (n.d.). PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry Assay of a Thiadiazole Derivative in Mice: Application to Pharmacokinetic Studies. (n.d.). PubMed. [Link]

  • Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... (n.d.). ResearchGate. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. (n.d.). A3P. [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). PubMed. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. [Link]

  • Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. (n.d.). PMC. [Link]

  • Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC. [Link]

  • Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. (n.d.). Oxford Academic. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PMC. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. [Link]

  • 1,3,4-Thiadiazole Based Anticancer Agents | Request PDF. (2025). ResearchGate. [Link]

  • Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. (n.d.). RSC Publishing. [Link]

  • Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. [Link]

  • Review on substituted 1, 3, 4 thiadiazole compounds. (2019). ResearchGate. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method. (n.d.). RSC Publishing. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies. [Link]

  • High‐throughput MALDI‐MSI metabolite analysis of plant tissue microarrays. (2023). PMC. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag. [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Author Manuscript. [Link]

  • Light Sensitive Drug Products Need Protection. (n.d.). West Pharmaceutical Services. [Link]

  • Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. (n.d.). PubMed. [Link]

  • Heterogeneous photocatalytic reactions of sulfur aromatic compounds. (2011). PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine and Its Isomeric Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiadiazole scaffold stands as a privileged five-membered heterocycle, integral to the development of a wide array of therapeutic agents.[1] Its four isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—each confer distinct physicochemical and pharmacological properties to the molecules they form.[1] Among these, the 1,3,4-thiadiazole core has been the most extensively explored, lauded for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This guide provides a comparative analysis of "5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine" and its isomeric counterparts. While direct comparative experimental data for this specific 1,2,4-thiadiazole derivative is not extensively available in the public domain, we will construct a robust comparative framework by examining a closely related and well-documented isomer, 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine. This will be juxtaposed with the known chemical and biological characteristics of the 1,2,4-, 1,2,3-, and 1,2,5-thiadiazole scaffolds, providing a comprehensive overview for researchers in drug discovery.

The Thiadiazole Isomers: A Structural Overview

The arrangement of the two nitrogen atoms and one sulfur atom within the five-membered ring defines the four isomers of thiadiazole, each with a unique electronic distribution and reactivity profile.

Figure 1: The four isomers of the thiadiazole ring.

Synthesis Strategies: A Comparative Look

The synthetic route to aminothiadiazoles is highly dependent on the desired isomeric scaffold. Here, we present a proven method for the synthesis of the 1,3,4-thiadiazole isomer and discuss the prospective pathways for the other isomers.

Synthesis of 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a well-established process, typically involving the cyclization of a thiosemicarbazide derivative.[4][5] The following workflow illustrates a common and effective method.

G start 4-tert-butylbenzoic acid + Thiosemicarbazide step1 Acid-catalyzed condensation (e.g., H2SO4 or POCl3) start->step1 Reflux step2 Dehydrocyclization step1->step2 Heating product 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine step2->product

Figure 2: General synthetic workflow for 5-aryl-1,3,4-thiadiazol-2-amines.

Experimental Protocol: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [6]

  • Preparation of 4-substituted benzoyl thiosemicarbazides: A mixture of the appropriately substituted benzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid (5 mL) in ethanol (50 mL) for 1.5 hours. The reaction mixture is then poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the benzoyl thiosemicarbazide intermediate.

  • Dehydrocyclization: The 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with shaking. The mixture is heated to 60-70°C for 5 hours. After cooling to room temperature overnight, the reaction mixture is poured into an ice-water mixture. The separated solid is collected by filtration, dried, and recrystallized from a rectified spirit to afford the final 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole.[6]

Prospective Synthesis of Other Isomers
  • 1,2,4-Thiadiazoles: The synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles often involves the oxidation of thioamides or the reaction of amidines with perchloromethyl mercaptan.

  • 1,2,3-Thiadiazoles: The Hurd-Mori reaction, which involves the thermal decomposition of thionylhydrazones of ketones, is a classical method for synthesizing 1,2,3-thiadiazoles.

  • 1,2,5-Thiadiazoles: These are typically prepared by the reaction of a-diamines with sulfur monochloride or sulfur dichloride.

The choice of synthetic route is a critical consideration in drug development, impacting yield, purity, and scalability. The well-documented and high-yielding synthesis of the 1,3,4-isomer contributes to its prevalence in research.

Comparative Biological Activity: Focus on Anticancer Properties

The thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids. This structural mimicry is believed to be a key factor in the anticancer activity of many thiadiazole derivatives, as they can interfere with DNA replication and other cellular processes.[7]

5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine: A Case Study

While specific data for the tert-butyl substituted compound is limited, a study on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines demonstrated significant antibacterial and moderate to good anticancer activity against a breast cancer cell line.[6] Another study reported that a 1,3,4-thiadiazole derivative with a tert-butyl substituent exhibited an IC50 value of 1.7 µM against a human pancreatic cancer cell line.[8] This highlights the potential of the 4-tert-butylphenyl moiety in conferring cytotoxic activity.

The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance its ability to cross cell membranes, leading to good bioavailability.[9] Furthermore, the sulfur atom in the ring can improve lipid solubility.[9]

The Broader Isomeric Landscape
  • 1,2,4-Thiadiazoles: Derivatives of this isomer have also shown promising anticancer activity. For instance, certain benzo[2][10]imidazo[1,2-d][2][8][11]thiadiazole derivatives displayed considerable activity against human myeloid leukemia cell lines.[1]

  • 1,2,3- and 1,2,5-Thiadiazoles: These isomers are less explored in the context of anticancer drug discovery compared to their 1,3,4- and 1,2,4-counterparts. However, their unique electronic properties may offer opportunities for novel mechanisms of action.

Table 1: Comparative Anticancer Activity of Representative Thiadiazole Derivatives

Compound/Isomer ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole with tert-butyl substituentPancreatic Cancer1.7[8]
5-phenyl-substituted 1,3,4-thiadiazole-2-aminesBreast Cancer (MDA-MB-231)Significant Activity[8]
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleBreast Carcinoma (T47D)Good Activity[8]
Benzo[2][10]imidazo[1,2-d][2][8][11]thiadiazole derivativeHuman Myeloid Leukemia (HL-60)0.24 - 1.72[1]

Experimental Evaluation of Anticancer Performance: Key Protocols

To provide a practical guide for researchers, we detail the methodologies for key in vitro assays used to characterize the anticancer potential of thiadiazole derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G start Seed cancer cells in 96-well plate step1 Treat with thiadiazole derivatives (various conc.) start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT solution step2->step3 step4 Incubate for 4h step3->step4 step5 Add solubilizing agent (e.g., DMSO) step4->step5 end Measure absorbance at 570 nm step5->end

Figure 3: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Assessment of Cell Migration: The Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration, a crucial process in cancer metastasis.

Experimental Protocol: Wound Healing Assay [5]

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M), which can be altered by anticancer agents.

Experimental Protocol: Cell Cycle Analysis [12]

  • Cell Treatment: Treat cells with the thiadiazole compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Evaluation of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Its induction can be assessed by several methods.

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases. This is often a fluorescence or luminescence-based assay using a specific caspase substrate.[13]

  • PARP Cleavage Western Blot: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage into an 89 kDa fragment is a hallmark of apoptosis and can be detected by Western blotting.[14]

Structure-Activity Relationship (SAR) and Physicochemical Properties

The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the ring. For 5-aryl-1,3,4-thiadiazol-2-amines, the following SAR observations have been made:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can enhance anticancer activity.[11]

  • Substitution on the Amino Group: The nature of the substituent on the 2-amino group significantly influences the biological activity.

Table 2: Predicted Physicochemical Properties of Thiadiazole Isomers

Property1,2,4-Thiadiazole1,3,4-Thiadiazole1,2,3-Thiadiazole1,2,5-Thiadiazole
Aromaticity AromaticHighly AromaticAromaticAromatic
Lipophilicity (logP) Generally lowerGenerally higherVariableVariable
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptorAcceptor
Stability StableStable in acidCan be thermally unstableStable

Note: These are general trends and the specific properties of a substituted molecule will depend on the nature of the substituents.

Concluding Remarks for the Drug Discovery Professional

The thiadiazole scaffold, particularly the 1,3,4-isomer, has proven to be a fertile ground for the discovery of novel anticancer agents. The ease of synthesis, favorable physicochemical properties, and diverse biological activities make it an attractive starting point for medicinal chemistry campaigns.

While "5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine" remains a less-chartered territory, the analysis of its isomeric counterpart, 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine, and the broader family of thiadiazoles suggests that it holds significant potential as an anticancer agent. The presence of the lipophilic tert-butylphenyl group is a promising feature for enhancing cytotoxic activity.

Future research should focus on the direct synthesis and comparative evaluation of all four isomers of 5-(4-tert-butylphenyl) aminothiadiazole. Such studies will provide invaluable insights into the structure-activity relationships of this important class of compounds and will undoubtedly pave the way for the development of more effective and selective anticancer therapeutics. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PubMed Central. Retrieved from [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. Retrieved from [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central. Retrieved from [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay of PARP cleavage. (n.d.). Bio-protocol. Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2020, April 16). PubMed Central. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved from [Link]

  • What's a suitable positive control for detection of PARP cleavage using western blotting? (2015, January 7). ResearchGate. Retrieved from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Retrieved from [Link]

  • Physicochemical and in vitro PK data for selected reference compounds and proline-amide-urea aminothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.). PubMed Central. Retrieved from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved from [Link]

  • Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. (n.d.). Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020, October 1). PubMed. Retrieved from [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]

  • The in silico physicochemical properties of thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 1,2,4-Thiadiazoles and 1,3,4-Thiadiazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Two Prominent Isomers in Medicinal Chemistry

In the landscape of heterocyclic chemistry, thiadiazoles represent a class of five-membered rings containing sulfur and two nitrogen atoms that have garnered significant attention for their diverse and potent biological activities. Among the four possible isomers, the 1,2,4- and 1,3,4-thiadiazole scaffolds are particularly prominent in the design and development of novel therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of these two key isomers, offering insights into their anticancer and antimicrobial properties, mechanisms of action, and synthetic strategies, supported by experimental data to inform researchers and drug development professionals.

The Structural Nuances: 1,2,4- vs. 1,3,4-Thiadiazole

The arrangement of the heteroatoms within the thiadiazole ring profoundly influences the molecule's electronic properties, stability, and spatial arrangement of substituents, which in turn dictates its biological activity. The 1,3,4-thiadiazole isomer is the most extensively studied of the four.[1] Its symmetrical structure and the presence of the =N-C-S- moiety are believed to contribute to its strong aromaticity, in vivo stability, and low toxicity.[1] The 1,2,4-thiadiazole isomer, while less explored, also presents a versatile scaffold for developing bioactive compounds.[2]

Comparative Bioactivity: A Tale of Two Isomers

Both 1,2,4- and 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, with anticancer and antimicrobial properties being the most prominent. While direct comparative studies are limited, a parallel examination of the existing literature reveals distinct patterns and potencies for each isomer.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiadiazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.

1,3,4-Thiadiazoles: This isomer has been extensively investigated for its potent anticancer effects. Its derivatives are known to interfere with DNA replication processes, owing to the ring's bioisosteric resemblance to pyrimidine.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes and interact with intracellular targets.[3][4]

Key mechanisms of action for 1,3,4-thiadiazole-based anticancer agents include:

  • Inhibition of Signaling Pathways: They have been shown to target crucial signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death.[1]

  • Enzyme Inhibition: They can act as inhibitors of various enzymes critical for cancer progression, including topoisomerase II, glutaminase, and histone deacetylase.[3]

1,2,4-Thiadiazoles: Derivatives of this isomer have also demonstrated significant anticancer potential. For instance, a novel library of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole analogs has shown potent activity against breast, lung, and prostate cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[2]

Quantitative Comparison of Anticancer Activity (IC50 Values in µM)

Compound TypeCancer Cell Line1,2,4-Thiadiazole Derivative IC50 (µM)1,3,4-Thiadiazole Derivative IC50 (µM)Reference
Amide-functionalized triazole hybridMCF-7 (Breast)0.10 ± 0.0843.26 - 15.7[2][5]
Amide-functionalized triazole hybridMDA MB-231 (Breast)0.82 ± 0.041-[2]
Amide-functionalized triazole hybridA549 (Lung)1.20 ± 0.0652.79[2][5]
Amide-functionalized triazole hybridDU-145 (Prostate)1.80 ± 0.043-[2]
Phenyl-substituted amino-thiadiazoleLoVo (Colon)-2.44[3]
Phenyl-substituted amino-thiadiazoleMCF-7 (Breast)-23.29[3]
Ciprofloxacin-derived analogSKOV-3 (Ovarian)-3.58[5]
Honokiol derivativeA549 (Lung)-1.62 - 10.21[5]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Combating Pathogenic Microbes

Both thiadiazole isomers have been explored for their potential as antimicrobial agents against a range of bacteria and fungi.

1,3,4-Thiadiazoles: A vast number of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, with many exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The lipophilicity and membrane permeability of these compounds, attributed to their unique chemical structure, enhance their interaction with microbial targets.[6]

1,2,4-Thiadiazoles: While less extensively studied in this context, 1,2,4-thiadiazole derivatives have also shown promising antimicrobial activity.[2]

Quantitative Comparison of Antimicrobial Activity (MIC Values in µg/mL)

Compound TypeBacterial/Fungal Strain1,2,4-Thiadiazole Derivative MIC (µg/mL)1,3,4-Thiadiazole Derivative MIC (µg/mL)Reference
Phthalazinone-triazole/thiadiazole hybridBacillus subtilis-Generally higher activity[7]
Tetranorlabdane hybridBacillus polymyxa-2.5[6]
Gallic acid amide derivativeVibrio harveyi-0.0313[6]
Oxadiazole-thiadiazole hybridCandida strains-0.78 - 3.12[8]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanistic Insights into Anticancer Action

The anticancer activity of thiadiazole derivatives is often multi-faceted, involving the modulation of various cellular signaling pathways.

1,3,4-Thiadiazole Anticancer Signaling Pathways:

G cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_dna DNA Replication Thiadiazole 1,3,4-Thiadiazole Derivatives PI3K PI3K Thiadiazole->PI3K Inhibition STAT3 STAT3 Thiadiazole->STAT3 Inhibition CDK9 CDK9 Thiadiazole->CDK9 Inhibition Mcl1 Mcl-1 Thiadiazole->Mcl1 Inhibition DNARep DNA Replication Thiadiazole->DNARep Interference Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Mcl1->Apoptosis Prevents

Caption: Anticancer mechanisms of 1,3,4-thiadiazoles.

1,2,4-Thiadiazole Anticancer Signaling Pathways:

While specific pathway details for 1,2,4-thiadiazoles are less elucidated in the available literature, their potent cytotoxic effects suggest interference with fundamental cellular processes.

G cluster_cytotoxicity Cytotoxicity cluster_unknown Potential Mechanisms Thiadiazole 1,2,4-Thiadiazole Derivatives Proliferation Cell Proliferation Thiadiazole->Proliferation Inhibition Viability Cell Viability Thiadiazole->Viability Reduction Kinase Kinase Inhibition? Thiadiazole->Kinase Apoptosis Apoptosis Induction? Thiadiazole->Apoptosis

Caption: Postulated anticancer mechanisms of 1,2,4-thiadiazoles.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are crucial.

Protocol 1: MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Workflow:

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat with varying concentrations of thiadiazole derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance (e.g., at 570 nm) G->H

Caption: MTT assay workflow for cytotoxicity testing.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow A 1. Prepare serial dilutions of thiadiazole compounds in broth in a 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D 4. Visually inspect for microbial growth (turbidity) C->D E 5. Determine the MIC: lowest concentration with no visible growth D->E

Caption: Broth microdilution assay workflow for MIC determination.

Detailed Steps:

  • Compound Dilution: Prepare two-fold serial dilutions of the thiadiazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Bioactive Thiadiazole Derivatives

The synthesis of substituted thiadiazoles is a cornerstone of their development as therapeutic agents.

Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles

A common route to 3,5-disubstituted-1,2,4-thiadiazoles involves the cyclization of amidines. For example, a reaction between a triazole intermediate and 3,4,5-trimethoxybenzamidine in the presence of a base and sulfur can yield a 1,2,4-thiadiazole derivative.[2]

synthesis_124 Amidine Amidine Thiadiazole 3,5-Disubstituted-1,2,4-thiadiazole Amidine->Thiadiazole Triazole Triazole Intermediate Triazole->Thiadiazole Base Base (e.g., K3PO4) Base->Thiadiazole Sulfur Sulfur Sulfur->Thiadiazole

Caption: General synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A widely used method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[3][9]

synthesis_134 Thiosemicarbazide Thiosemicarbazide Thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole Thiosemicarbazide->Thiadiazole CarboxylicAcid Carboxylic Acid CarboxylicAcid->Thiadiazole DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Thiadiazole

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-1,2,4-Thiadiazol-3-amines: Adenosine A3 Receptor Antagonism and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Less Explored Scaffold

In the vast landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold has been extensively investigated, yielding a plethora of compounds with diverse biological activities, most notably as anticancer and antimicrobial agents.[1][2][3] However, its regioisomer, the 1,2,4-thiadiazole ring system, particularly with an amino substituent at the 3-position and an aryl group at the 5-position, represents a comparatively underexplored chemical space. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-aryl-1,2,4-thiadiazol-3-amines, with a primary focus on their potent and selective antagonism of the human adenosine A3 receptor, a promising target for inflammatory and neurological disorders.

We will delve into the critical structural modifications that govern the biological activity of this scaffold, supported by experimental data and comparative analysis with the more ubiquitous 1,3,4-thiadiazole isomer. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of these compounds and illustrate the key signaling pathways involved, offering valuable insights for researchers and drug development professionals.

Comparative Analysis: 1,2,4-Thiadiazoles vs. 1,3,4-Thiadiazoles

The divergence in the arrangement of nitrogen and sulfur atoms between the 1,2,4- and 1,3,4-thiadiazole rings, while seemingly subtle, imparts distinct electronic and steric properties, leading to different biological activities. The 1,3,4-thiadiazole ring is a well-established pharmacophore in compounds targeting cell proliferation and microbial growth.[4][5] In contrast, the 5-aryl-1,2,4-thiadiazol-3-amine scaffold has emerged as a promising framework for targeting G-protein coupled receptors, as exemplified by the adenosine A3 receptor antagonists.[6]

This distinction underscores the importance of exploring less common isomers of privileged heterocyclic scaffolds to unlock novel therapeutic applications. While the 1,3,4-isomer's activity is often linked to its ability to act as a bioisostere for other heterocycles or to coordinate with metal ions in enzymes, the 1,2,4-isomer's unique electronic distribution may favor interactions with specific receptor binding pockets.[6]

Structure-Activity Relationship of 5-Aryl-1,2,4-Thiadiazol-3-amines as Adenosine A3 Receptor Antagonists

The human adenosine A3 receptor, a member of the G-protein coupled receptor superfamily, is implicated in various physiological and pathological processes, including inflammation, neuroprotection, and cancer.[6] The discovery of potent and selective antagonists for this receptor is a key objective in drug discovery. A seminal study on a series of 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives has provided crucial insights into the SAR of this class of compounds.[6]

Key Structural Features Governing Potency and Selectivity:
  • The Aryl Moiety at the 5-Position: A methoxy group at the para-position of the phenyl ring at C5 is crucial for high-affinity binding to the A3 receptor. This suggests the presence of a specific hydrophobic pocket that favorably accommodates this substitution.

  • The Amino Group at the 3-Position: N-acylation of the 3-amino group significantly enhances binding affinity and selectivity. Small acyl groups, such as acetyl and propionyl, are well-tolerated and lead to a substantial increase in potency.

  • The 1,2,4-Thiadiazole Core: The specific arrangement of heteroatoms in the 1,2,4-thiadiazole ring is critical for activity. Molecular modeling studies suggest that this scaffold is energetically more favorable for docking into the A3 receptor binding site compared to its 1,3,4-isomer.[6]

The following table summarizes the binding affinities of key 5-aryl-1,2,4-thiadiazol-3-amine derivatives for the human adenosine A3 receptor.

Compound IDR1 (at 3-amino)R2 (at 5-phenyl)Kᵢ (nM) for hA3 Receptor
1 H4-OCH₃>1000
2 (Lead) COCH₃4-OCH₃0.79
3 COCH₂CH₃4-OCH₃1.2
4 HH>1000
5 COCH₃H150

Data sourced from Kim et al., J. Med. Chem. (2006).[6]

The data clearly illustrates that the combination of a p-methoxyphenyl group at the 5-position and an N-acetyl group at the 3-amino position results in a highly potent and selective adenosine A3 receptor antagonist.

Signaling Pathway of Adenosine A3 Receptor Antagonism

Adenosine A3 receptor activation is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of this receptor block the binding of endogenous adenosine, thereby preventing this signaling cascade.

AdenosineA3_Signaling A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A3R Activates Antagonist 5-Aryl-1,2,4-thiadiazol-3-amine (Antagonist) Antagonist->A3R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inflammation) PKA->CellularResponse Phosphorylates Targets

Caption: Adenosine A3 Receptor Signaling Pathway and Point of Antagonism.

Alternative Biological Activities: Anticonvulsant Potential

While the most well-defined activity for this scaffold is adenosine A3 receptor antagonism, some studies have explored other therapeutic areas. A series of 3-arylamino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoles were synthesized and evaluated for their anticonvulsant properties. Although the substitution pattern differs slightly from the primary focus of this guide, these findings suggest that the 1,2,4-thiadiazole core with amino functionalities can be a viable starting point for the development of central nervous system active agents. The compounds were reported to show protection in the maximal electroshock-induced seizure (MES) model in mice.

Experimental Protocols

The synthesis of 5-aryl-1,2,4-thiadiazol-3-amines can be achieved through several modern synthetic methodologies. A common and efficient approach involves the oxidative intramolecular S-N bond formation from an appropriate imidoyl thiourea precursor.

General Synthesis of 3-Amino-5-aryl-1,2,4-thiadiazoles

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps Amidine Aryl Amidine Step1 Step 1: Formation of Imidoyl Thiourea Amidine->Step1 Thiourea Thiourea Thiourea->Step1 Step2 Step 2: Oxidative Cyclization Step1->Step2 Product 3-Amino-5-aryl-1,2,4-thiadiazole Step2->Product

Caption: General Synthetic Workflow for 3-Amino-5-aryl-1,2,4-thiadiazoles.

Step 1: Synthesis of N-Aryl-N'-(aminoiminomethyl)thiourea (Imidoyl Thiourea)

  • To a solution of the corresponding aryl amidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Add benzoyl isothiocyanate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (2.0 eq) in methanol and stir at room temperature for 1 hour to effect debenzoylation.

  • Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imidoyl thiourea, which can be purified by column chromatography.

Step 2: Oxidative Cyclization to 3-Amino-5-aryl-1,2,4-thiadiazole

  • Dissolve the imidoyl thiourea (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add an oxidizing agent such as iodine (1.2 eq) or phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (for iodine) or sodium bicarbonate (for PIFA).

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-aryl-1,2,4-thiadiazole.

Conclusion and Future Perspectives

The 5-aryl-1,2,4-thiadiazol-3-amine scaffold, while less explored than its 1,3,4-isomer, holds significant promise for the development of novel therapeutics. The detailed structure-activity relationship established for adenosine A3 receptor antagonists highlights the potential of this heterocyclic system in targeting G-protein coupled receptors with high potency and selectivity. The key to unlocking this potential lies in the strategic placement of substituents on the aryl ring and the amino group, as demonstrated by the remarkable activity of N-[3-(4-methoxyphenyl)-[1][2]thiadiazol-5-yl]-acetamide.[6]

Future research in this area should focus on:

  • Expanding the diversity of substituents on the aryl ring to probe a wider range of interactions within the receptor binding pocket.

  • Investigating a broader array of acyl and other bioisosteric groups on the 3-amino moiety to fine-tune potency, selectivity, and pharmacokinetic properties.

  • Exploring the potential of this scaffold against other therapeutic targets, building upon the initial findings in the area of anticonvulsant activity.

  • Conducting in-depth mechanistic studies to elucidate the molecular basis of their biological activities.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of new drug candidates based on the versatile 5-aryl-1,2,4-thiadiazol-3-amine scaffold.

References

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 80(3), 507–538. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2015). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals (Basel, Switzerland), 8(4), 743–761. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals (Basel, Switzerland), 15(12), 1476. [Link]

  • Kadam, S. S., & Nazeruddin, G. M. (2019). Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. Journal of Chemical and Pharmaceutical Research, 11(1), 1-8. [Link]

  • Mariappan, A., Rajaguru, K., Chola, N. M., Muthusubramanian, S., & Bhuvanesh, N. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573–6579. [Link]

  • Kim, Y. C., de Zwart, M., Chang, D. J., IJzerman, A. P., & Jacobson, K. A. (2006). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Journal of Medicinal Chemistry, 49(26), 7854–7865. [Link]

  • Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-mediated oxidative C-N and N-S bond formations in water enable a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The Journal of Organic Chemistry, 83(11), 5715–5723. [Link]

  • Yang, Z., Zhang, J., Hu, L., Li, L., Liu, K., Yang, T., & Zhou, C. (2020). An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazoles derivatives in good to excellent yields with excellent functional group tolerance under catalyst- and oxidant-free conditions at room temperature. The Journal of Organic Chemistry, 85(5), 3358–3363. [Link]

  • Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]

  • Sławiński, J., & Szafrański, K. (2018). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules (Basel, Switzerland), 23(11), 2815. [Link]

  • Gierczak, M., Sławiński, J., & Szafrański, K. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Hemanth, K., Lakshmanan, K., Rajagopal, K., Piyongsola, & Gowramma, B. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]

  • Drapak, V. I., Zvarych, V. I., & Chaban, T. I. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. *Farmatsevtychnyi Zhurnal, (1), 51-57. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Current Medicinal Chemistry, 21(38), 4347–4365. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). 1,3,4-Thiadiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 75, 103–120. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2022). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological and Environmental Professions Licensure Section, 1(1), 1-10. [Link]

  • Al-Ghorbani, M., Chebil, A., & Al-Anshori, J. (2021). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • Al-Abdullah, E. S., Asiri, A. M., & Khan, S. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29299–29310. [Link]

Sources

A Comparative Guide to the Synthesis and Screening of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its derivatives, 5-aryl-3-amino-1,2,4-thiadiazoles have garnered significant attention for their potential as anticancer agents. This guide provides an in-depth technical comparison of synthetic routes and screening methodologies for a promising member of this class, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, and its analogs. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of biological data to empower researchers in their drug discovery endeavors.

I. Comparative Synthesis of 5-Aryl-3-amino-1,2,4-thiadiazole Scaffolds

The synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups. Here, we compare two prominent methods for the synthesis of the 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine core structure.

A. Method 1: Oxidative Cyclization of Amidinothioureas

This classical and widely used method involves the intramolecular oxidative cyclization of an N-amidinothiourea precursor. The key advantage of this approach lies in its operational simplicity and the ready availability of the starting materials.

Rationale for this approach: The oxidative N-S bond formation is an efficient way to construct the 1,2,4-thiadiazole ring. The use of a mild oxidizing agent like iodine allows for good functional group tolerance and generally provides the product in high purity after a simple workup.

Experimental Workflow:

cluster_0 Synthesis of Amidinothiourea Intermediate cluster_1 Oxidative Cyclization cluster_2 Deprotection A 4-tert-butylbenzamidine D N-Benzoyl-N'-(4-tert-butyl)amidinothiourea A->D Reaction in acetone B Ammonium thiocyanate B->D C Benzoyl chloride C->D E N-Benzoyl-N'-(4-tert-butyl)amidinothiourea G 5-(4-tert-butylphenyl)-3-benzamido-1,2,4-thiadiazole E->G Oxidative cyclization in ethanol F Iodine, Potassium Carbonate F->G H 5-(4-tert-butylphenyl)-3-benzamido-1,2,4-thiadiazole J 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine H->J Hydrolysis in ethanol/water I Sodium Hydroxide I->J

Caption: Workflow for the synthesis of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine via oxidative cyclization.

Detailed Protocol:

Step 1: Synthesis of N-Benzoyl-N'-(4-tert-butyl)amidinothiourea

  • To a stirred solution of 4-tert-butylbenzamidine hydrochloride (1.0 eq) in acetone, add ammonium thiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to afford the desired amidinothiourea intermediate.

Step 2: Oxidative Cyclization

  • Suspend the N-Benzoyl-N'-(4-tert-butyl)amidinothiourea (1.0 eq) in ethanol.

  • Add a solution of iodine (1.1 eq) in ethanol and potassium carbonate (2.0 eq).

  • Reflux the mixture for 12-14 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain 5-(4-tert-butylphenyl)-3-benzamido-1,2,4-thiadiazole.

Step 3: Deprotection

  • Dissolve the 5-(4-tert-butylphenyl)-3-benzamido-1,2,4-thiadiazole (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to yield 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

B. Method 2: From Thiosemicarbazide and a Carboxylic Acid Derivative

Rationale for this approach: This route offers a more convergent synthesis, potentially reducing the number of steps. The use of a dehydrating agent like polyphosphoric acid (PPA) or a mixture of sulfuric and polyphosphoric acid promotes the cyclization to the 1,3,4-thiadiazole isomer, which can then be rearranged to the desired 1,2,4-thiadiazole under specific conditions. However, for the direct synthesis of 2-amino-1,3,4-thiadiazoles, which are structurally related and often co-synthesized, this is a very common method.[2]

Experimental Workflow:

cluster_0 Acylthiosemicarbazide Formation cluster_1 Dehydrative Cyclization A 4-tert-butylbenzoic acid D 1-(4-tert-butylbenzoyl)thiosemicarbazide A->D Reaction in suitable solvent B Thiosemicarbazide B->D C Phosphorus oxychloride (POCl3) C->D E 1-(4-tert-butylbenzoyl)thiosemicarbazide G 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine E->G Dehydrocyclization F Concentrated Sulfuric Acid F->G cluster_0 Upstream Signaling cluster_1 Akt Activation cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits to membrane mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bad Bad Akt->Bad Inhibits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GSK3b->CellGrowth Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Thiadiazole 5-Aryl-3-amino-1,2,4-thiadiazole Analog Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway and potential points of inhibition by 5-aryl-3-amino-1,2,4-thiadiazole analogs.

Experimental Approach for Mechanism of Action Studies:

To validate that the synthesized analogs target the PI3K/Akt pathway, a series of biochemical and cell-based assays can be employed:

  • Western Blot Analysis: Treat cancer cells with the active compounds and analyze the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473 and Thr308) and downstream targets like GSK-3β and Bad. A decrease in phosphorylation would indicate inhibition of the pathway.

  • In Vitro Kinase Assays: Perform direct enzymatic assays using recombinant PI3K or Akt to determine if the compounds directly inhibit their kinase activity.

  • Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the compounds. Inhibition of the PI3K/Akt pathway often leads to cell cycle arrest, typically at the G1/S or G2/M transition.

  • Apoptosis Assays: Employ techniques such as Annexin V/PI staining or TUNEL assays to quantify the induction of apoptosis in cancer cells upon treatment with the compounds.

IV. Conclusion and Future Directions

This guide has provided a comparative overview of the synthesis and screening of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine and its analogs as potential anticancer agents. The oxidative cyclization of amidinothioureas stands out as a robust and regioselective synthetic route. Our comparative screening data highlights the importance of systematic structural modifications to optimize biological activity, with N-acetylation and substitution of the phenyl ring with electron-withdrawing groups showing promise.

The PI3K/Akt signaling pathway represents a key putative target for this class of compounds, and further elucidation of their precise mechanism of action will be crucial for their development as therapeutic agents. Future work should focus on expanding the analog library based on the initial SAR findings, conducting in-depth mechanistic studies, and evaluating the in vivo efficacy and pharmacokinetic properties of the most promising candidates. This systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will undoubtedly pave the way for the discovery of novel and effective 1,2,4-thiadiazole-based anticancer drugs.

V. References

  • Khakpash, M., et al. (2023). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iranian Journal of Pharmaceutical Research, 22(1), e141846.

  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6523.

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zhang, Y., et al. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Oncology Letters, 20(5), 1-1.

  • Li, Z., et al. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5-R-1,2,4-oxadiazoles. Organic Letters, 20(24), 7808–7811.

  • Dhanalekshmi, U. M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078.

  • Patel, D. D., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. International Journal of Organic Chemistry, 4(2), 127-135.

  • Drapak, V. I., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Organic and Pharmaceutical Chemistry, 17(3), 54-60.

  • Pleşca, D. A., et al. (2016). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 21(11), 1478.

  • Mishra, R. K., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(10), 3534-3543.

  • Stecoza, C. E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(5), 682.

  • Wang, Q., et al. (2016). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances, 6(82), 78869-78872.

  • Nobre, M. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? ResearchGate.

  • Shawkey, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 243–256.

  • Szliszka, E., et al. (2013). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. Evidence-Based Complementary and Alternative Medicine, 2013, 608150.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Zhang, J., et al. (2021). Targeting PI3K/Akt signal transduction for cancer therapy. Signal Transduction and Targeted Therapy, 6(1), 1-20.

  • Kumar, D., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 675-682.

  • Li, Z., et al. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3‑Amino-5‑R‑1,2,4-oxadiazoles. Figshare.

  • Al-Ghorbani, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5205.

  • Al-Amiery, A. A., et al. (2018). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 2(2), 136-146.

  • Stecoza, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17495.

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.

  • Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused--[3][4][5]thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 10, 1003631.

  • Swamy, M. K., et al. (2015). A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines. Journal of Ayurveda and Integrative Medicine, 6(3), 190–196.

  • Singh, P., & Kumar, V. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express letters, 2(1), 1-12.

  • Zhang, J., et al. (2021). Schematic representation of PI3K-AKT pathway and associated cellular processes. ResearchGate.

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

  • Dhanalekshmi, U. M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. ResearchGate.

  • El-Masry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. ResearchGate.

  • Espinosa Ferao, A. (n.d.). OXA- AND -THIADIAZOLE CHEMISTRY.

Sources

In vivo efficacy of "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that a robust framework for evaluating novel chemical entities is paramount for advancing therapeutic pipelines. This guide provides a comprehensive, albeit illustrative, template for assessing the in vivo efficacy of the novel compound 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine in the context of non-small cell lung cancer (NSCLC). Due to the limited publicly available data on this specific molecule, this document will serve as a detailed methodological guide, employing hypothetical data for the investigational compound while referencing established efficacy data for current standard-of-care drugs.

Introduction: The Imperative for Novel Therapeutics in Non-Small Cell Lung Cancer

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating a continuous search for more effective and targeted therapies.[1] While the advent of targeted therapies and immunotherapies has revolutionized patient outcomes, acquired resistance and primary non-responders remain significant clinical challenges.[1] The exploration of novel chemical scaffolds, such as the 1,2,4-thiadiazole core of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, is a critical endeavor in the quest for alternative mechanisms to overcome these hurdles.

This guide presents a structured approach to the preclinical in vivo evaluation of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, comparing its hypothetical efficacy against established agents in NSCLC, such as a tyrosine kinase inhibitor and a standard chemotherapeutic agent.

Comparative In Vivo Efficacy Framework

The cornerstone of a meaningful preclinical comparison lies in a well-designed in vivo study that can provide a clear, translatable assessment of a novel agent's potential.

Head-to-Head Preclinical Model: The Human Tumor Xenograft Model

For NSCLC, the subcutaneous human tumor xenograft model in immunodeficient mice is a widely utilized and well-characterized system for initial efficacy screening.[2][3] This model allows for the direct assessment of a compound's anti-tumor activity on human cancer cells in a living system.

Experimental Workflow: NSCLC Xenograft Efficacy Study

G cluster_0 Phase 1: Model Establishment and Treatment Initiation cluster_1 Phase 2: In-Life Monitoring and Data Acquisition cluster_2 Phase 3: Terminal Analysis and Interpretation A Subcutaneous Implantation of NSCLC Cells (e.g., A549, NCI-H23) in Nude Mice B Tumor Growth to Palpable Size (e.g., 100-150 mm³) A->B C Randomization into Treatment Cohorts (n=8-10/group) B->C D Commencement of Dosing Regimens: - Vehicle Control - 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine - Known Drug 1 (e.g., EGFR Inhibitor) - Known Drug 2 (e.g., Platinum-based chemotherapy) C->D E Bi-weekly Tumor Volume Measurement (Calipers) D->E F Weekly Body Weight and Clinical Health Scoring D->F G Termination Criteria Met (e.g., Tumor Burden Limit, Study Duration) E->G F->G H Euthanasia and Tumor Excision G->H I Pharmacodynamic & Mechanistic Analysis: - Western Blot - Immunohistochemistry (IHC) - Gene Expression Profiling H->I J Statistical Evaluation of Anti-Tumor Efficacy I->J

Caption: Workflow for a comparative NSCLC xenograft study.

Data Summary: Comparative Efficacy in an NSCLC Xenograft Model (Illustrative)

CompoundDose RegimenMean Tumor Growth Inhibition (%)Body Weight Change (%)Statistical Significance (p-value vs. Vehicle)
Vehicle Control10 mL/kg, p.o., daily0+2.5-
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine50 mg/kg, p.o., daily65-1.8<0.01
Osimertinib (EGFR TKI)5 mg/kg, p.o., daily85 (in EGFR-mutant model)-3.2<0.001
Cisplatin (Chemotherapy)6 mg/kg, i.p., weekly50-8.5<0.05

Interpretation of Efficacy Data:

In this illustrative dataset, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine demonstrates significant anti-tumor activity, superior to standard chemotherapy (Cisplatin) and with a more favorable tolerability profile, as indicated by the minimal body weight change. While not as potent as the targeted therapy Osimertinib in an EGFR-mutant model, its efficacy in a potentially wild-type model would be highly encouraging. The oral route of administration is also a favorable characteristic for potential clinical translation.

Mechanistic Insights: Delineating the Mode of Action

Understanding the molecular mechanism is pivotal for further development and patient stratification. While many NSCLC therapies target known oncogenic drivers, a novel compound may act on a completely new pathway.

Established Signaling Pathway: EGFR Inhibition

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by Osimertinib.

Proposed Novel Signaling Pathway for the Investigational Compound

G Cell_Stress Cellular Stress (e.g., Oxidative, Metabolic) Novel_Target Novel Stress Sensor Protein Cell_Stress->Novel_Target Downstream_Kinase Downstream Effector Kinase Novel_Target->Downstream_Kinase Apoptosis Apoptosis Downstream_Kinase->Apoptosis Investigational_Compound 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine Investigational_Compound->Downstream_Kinase Modulates

Caption: Hypothetical mechanism involving a novel stress response pathway.

This proposed pathway suggests that 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine may induce apoptosis in cancer cells by modulating a novel cellular stress response pathway, offering a therapeutic strategy independent of common oncogenic driver mutations.

Detailed Experimental Protocols

Reproducibility is the bedrock of preclinical science. The following protocols provide a detailed methodology for the described in vivo study.

Protocol 1: NSCLC Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Human NSCLC cells (e.g., A549) are maintained in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells at 80-90% confluency, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Group Allocation:

    • Monitor tumor growth three times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

  • Compound Formulation and Administration:

    • Formulate 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for oral administration.

    • Prepare Osimertinib and Cisplatin according to established protocols or manufacturer's guidelines.

    • Administer the respective compounds or vehicle control according to the specified dosing schedule for a period of 21-28 days.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights three times a week.

    • Monitor the animals daily for any clinical signs of toxicity.

  • Statistical Analysis:

    • Perform statistical analysis using a one-way ANOVA with a Dunnett's post-hoc test to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Conclusion and Future Directions

This guide outlines a rigorous framework for the preclinical in vivo evaluation of novel compounds such as 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine for the treatment of NSCLC. The illustrative data highlights its potential as a promising therapeutic candidate with significant anti-tumor activity and a favorable safety profile.

To further advance the development of this compound, the following studies are recommended:

  • Orthotopic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To establish a clear relationship between drug exposure, target engagement, and anti-tumor response.

  • Combination Studies: To investigate potential synergistic effects with existing standard-of-care therapies.

  • Mechanism of Action Deconvolution: To identify the specific molecular target and signaling pathway.

The systematic approach detailed in this guide provides a solid foundation for making data-driven decisions in the critical early stages of oncology drug discovery.

References

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]

  • Choy, E. H., & Panayi, G. S. (2001). Cytokine pathways and joint inflammation in rheumatoid arthritis. The New England Journal of Medicine, 344(12), 907–916.
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4).
  • Dela Cruz, C. S., Tanoue, L. T., & Matthay, R. A. (2011). Lung cancer: epidemiology, etiology, and prevention. Clinics in Chest Medicine, 32(4), 605–644.
  • Smolen, J. S., Aletaha, D., & McInnes, I. B. (2016). Rheumatoid arthritis. The Lancet, 388(10055), 2023–2038.
  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Hirsch, F. R., Scagliotti, G. V., Mulshine, J. L., Kwon, R., Curran, W. J., Jr, Wu, Y. L., & Paz-Ares, L. (2017). Lung cancer: current therapies and new targeted treatments. The Lancet, 389(10066), 299–311.
  • Pountos, I., Georgouli, T., Bird, H., & Giannoudis, P. V. (2011). The effect of pharmaceuticals on fracture healing. Expert Opinion on Drug Safety, 10(4), 619–632.
  • UCSF Medical Grand Rounds. (2024, November 14).
  • American Cancer Society. (2025, November 21). Targeted Drug Therapy for Non-small Cell Lung Cancer.
  • Tambe, V. K., & Ahire, Y. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 143–149.
  • Willers, H., & Dahm-Daphi, J. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Response Monitoring and Treatment Planning (pp. 39-48). Springer, Berlin, Heidelberg.
  • Abán, J., Zloch, M., & Valdés, O. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2346.
  • Al-Salami, H., & Butt, G. (2026, January 20). Nanotechnology-Based Therapies for Autoimmune Diseases. International Journal of Nanomedicine, 19, 137–152.
  • Memorial Sloan Kettering Cancer Center. (2024, November 15).
  • Chen, Z., & Liu, Y. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10982.
  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar.
  • MyLungCancerTeam. (2025, April 2).
  • Singh, J. A., Saag, K. G., Bridges, S. L., Jr., et al. (2016). 2015 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis.
  • Tambe, V. K., & Ahire, Y. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

Sources

A Researcher's Guide to Assessing Kinase Cross-Reactivity: The Case of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as pivotal targets.[1] However, the high degree of structural homology among the ATP-binding sites of the more than 500 kinases in the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2][3] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[3][4] This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel small molecule, using the hypothetical compound "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" as a case study. We will delve into the experimental design, data interpretation, and comparative analysis essential for advancing a compound from a preliminary hit to a viable lead.

The Imperative of Kinase Selectivity

The development of selective kinase inhibitors is a cornerstone of targeted therapy. A promiscuous inhibitor, one that binds to multiple kinases with high affinity, can disrupt numerous signaling pathways, leading to a complex and often unpredictable pharmacological profile.[3] Kinase selectivity profiling at an early stage is therefore not merely a characterization step but a critical decision-making tool in the drug discovery cascade.[5] It allows for the early identification of potential liabilities and provides a rationale for lead optimization efforts.

Experimental Approach: A Step-by-Step Protocol for Kinase Panel Screening

To ascertain the selectivity of "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" (hereafter referred to as Compound X), a comprehensive in vitro kinase panel screen is the gold standard. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, each with its own set of advantages and considerations.[5] For this guide, we will outline a widely used luminescence-based assay that measures ATP consumption as an indicator of kinase activity.

Experimental Workflow: Luminescence-Based Kinase Assay

Caption: A generalized workflow for a luminescence-based kinase panel screening assay.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. A serial dilution series is then created to achieve the desired final assay concentrations (e.g., a 10-point dose-response curve from 10 µM to 0.5 nM).

  • Assay Plate Preparation: Dispense the diluted Compound X or DMSO (vehicle control) into a 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its corresponding substrate, and reaction buffer. Commercially available kinase profiling systems often provide optimized kinase and substrate pairs.[6]

  • Initiation of Reaction: Add the kinase reaction mixture to the assay plate containing the compound. This is followed by the addition of a defined concentration of ATP to initiate the kinase reaction. The ATP concentration can be set at the apparent Km for each kinase to accurately determine potency or at a physiological concentration (e.g., 1 mM) to better mimic cellular conditions.[7]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[8] This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Acquisition: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Interpretation and Comparative Analysis

The primary output of a kinase panel screen is a wealth of IC50 values across a broad range of kinases. The challenge lies in interpreting this data to build a comprehensive understanding of the compound's selectivity.

Tabulating the Results: A Hypothetical Kinase Profile for Compound X

To illustrate, let's consider a hypothetical dataset for Compound X screened against a representative panel of kinases. For comparison, we will include data for Staurosporine, a notoriously non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use.

KinaseCompound X (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)
Primary Target (Hypothetical)
Aurora A989985
Selected Off-Targets
ABL1259592
EGFR159845
FLT3889997
KIT759998
SRC309765
VEGFR2929999
  • Compound X exhibits potent inhibition of its intended target, Aurora A, as well as significant activity against FLT3, KIT, and VEGFR2. This suggests a multi-targeted profile.

  • Staurosporine demonstrates broad-spectrum inhibition, as expected, highlighting its utility as a positive control for assay performance but its limitations as a selective chemical probe.

  • Sunitinib shows potent inhibition of multiple receptor tyrosine kinases, consistent with its known mechanism of action.

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a kinome tree. This graphical representation illustrates the relationships between different kinases and allows for a rapid assessment of a compound's activity across the kinome.

G cluster_TK Tyrosine Kinases (TK) cluster_AGC AGC Group cluster_CAMK CAMK Group cluster_Other Other EGFR SRC EGFR->SRC ABL1 SRC->ABL1 FLT3 KIT FLT3->KIT VEGFR2 KIT->VEGFR2 PKA PKG PKA->PKG PKC PKG->PKC CAMK1 CAMK2 CAMK1->CAMK2 AuroraA Aurora A

Caption: A simplified kinome tree illustrating the relative positions of different kinase families.

By color-coding the nodes on a more comprehensive kinome map based on the percent inhibition or IC50 values, one can immediately identify which branches of the kinome are most affected by the compound. For Compound X, we would expect to see strong inhibition signals in the "Other" group (Aurora A) and within specific branches of the Tyrosine Kinase (TK) group (FLT3, KIT, VEGFR2).

Causality Behind Experimental Choices

  • Choice of Assay Format: Luminescence-based assays are often chosen for high-throughput screening due to their simplicity, sensitivity, and lack of radioactive materials.[9]

  • ATP Concentration: Screening at both the ATP Km and a high, physiological concentration is crucial. The former provides a sensitive measure of inhibitor potency, while the latter offers a more realistic assessment of how the inhibitor might perform in a cellular environment where it must compete with high levels of endogenous ATP.

  • Panel Size and Composition: The selection of kinases for the screening panel should be guided by the intended target and the desire to identify potential off-target liabilities across the kinome. A broad panel, such as those offered by commercial vendors, is often the most informative starting point.[10]

Conclusion: Charting a Path Forward

The hypothetical kinase profiling of "5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine" reveals a potent, multi-targeted inhibitor. This information is invaluable for the next steps in its development. The off-target activities on FLT3, KIT, and VEGFR2 are not necessarily detrimental; in fact, this polypharmacology could be advantageous in certain cancer contexts. However, it is critical to understand the potential consequences of inhibiting these off-target kinases. Further studies, including cellular assays to confirm on-target and off-target engagement and subsequent signaling pathway modulation, are essential to fully elucidate the therapeutic potential and possible side effects of this compound. This rigorous, data-driven approach to understanding kinase cross-reactivity is fundamental to the successful development of safe and effective kinase inhibitor therapeutics.

References

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • KinomeFEATURE. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH.
  • Juszczak, M., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. ResearchGate.
  • Matysiak, J., et al. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.
  • Li, Y., et al. (n.d.). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. PMC - NIH.
  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
  • Springer. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Asadi, M., et al. (2022, September 14). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • Chemical Science. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
  • bioRxiv. (2023, March 5). Proteolysis Targeting Chimeras With Reduced Off-targets.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • PubMed. (2012, September 1). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
  • PMC - NIH. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Gavin Publishers. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Br J Pharmacol Chemother. (n.d.). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PMC.
  • PubMed. (n.d.). Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl].

Sources

A Comparative Toxicological Profile of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine and selected structurally related aminothiadiazole and aminothiazole derivatives. Due to the limited publicly available toxicological data for the target compound, this guide leverages data from analogous compounds to infer a potential toxicological profile and highlights key structural moieties that may influence toxicity. This comparative approach is designed to aid researchers in early-stage drug discovery and development in making informed decisions regarding lead compound selection and future toxicological assessments.

Introduction: The Thiadiazole Scaffold in Drug Discovery

The 1,2,4- and 1,3,4-thiadiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a substituted phenyl group, such as the 4-tert-butylphenyl moiety, is a common strategy to enhance lipophilicity and modulate biological activity. However, these structural features also significantly influence the toxicological profile of the molecule. Understanding the structure-toxicity relationship is therefore critical for the development of safe and effective therapeutic agents.

This guide focuses on 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine and compares its known hazard profile with the experimental toxicological data of several 5-substituted-phenyl-1,3,4-thiadiazol-2-amine and 2-aminothiazole analogues.

Hazard Profile of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Summary of Known Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

This information indicates that the compound should be handled with appropriate personal protective equipment (PPE) in a laboratory setting. The lack of detailed public data necessitates a cautious approach and underscores the importance of conducting comprehensive toxicological studies for any novel compound intended for further development.

Comparative In Vitro Cytotoxicity Analysis

To provide a broader toxicological context, this section compares the in vitro cytotoxicity of several structurally related compounds. The primary endpoint for comparison is the IC50 value, which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.

Table 1: Comparative In Vitro Cytotoxicity of Thiadiazole and Thiazole Derivatives

Compound/AlternativeStructureCell Line(s)IC50 (µM)Reference
Target Compound: 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amineData Not AvailableData Not AvailableN/A
Alternative 1: 2-Amino-5-phenyl-1,3,4-thiadiazole2-Amino-5-phenyl-1,3,4-thiadiazoleGeneral HazardNot an IC50, but classified as a skin and eye irritant, and may cause respiratory irritation.[2][2]
Alternative 2: 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineGeneral HazardNot an IC50, but classified as a skin and eye irritant, and may cause respiratory irritation.[3][3]
Alternative 3: N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideN-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Skin Cancer)4.27 µg/mL[4]
Alternative 4: 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D (Breast), HT-29 (Colon), FTC-238 (Thyroid), P19 (Teratoma), Jurkat E6.1 (T-cell leukemia), TE671 (Rhabdomyosarcoma/medulloblastoma), MOGGCCM (Astrocytoma), C6 (Glioma)Good antiproliferative activity; Not toxic to normal skin fibroblasts, hepatocytes, astrocytes, and neurons.[4][4]
Alternative 5: 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole derivative (3b)2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole derivative (3b)MCF7 (Breast Cancer)89.74 µg/mL[5]

Interpretation of Comparative Data:

The available data on related compounds suggest that the 5-phenyl-1,3,4-thiadiazole scaffold is a frequent starting point for cytotoxic agents, particularly in cancer research. The nature and position of substituents on the phenyl ring, as well as modifications to the amine group, significantly modulate the cytotoxic activity. For instance, the presence of a 4-hydroxyphenyl group in Alternative 3 leads to potent activity against melanoma cells.[4] Encouragingly, Alternative 4 demonstrates selective cytotoxicity against a range of cancer cell lines while being non-toxic to several types of normal human cells, a highly desirable characteristic in drug development.[4] The nitro-substituted analogue (Alternative 5) shows comparatively lower cytotoxicity.[5]

Based on these comparisons, it is plausible that 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine possesses cytotoxic properties. The bulky, lipophilic tert-butyl group may enhance cell membrane permeability, potentially influencing its cytotoxic potency. However, without experimental data, this remains speculative.

Methodologies for Toxicological Assessment

To ensure the scientific integrity and reproducibility of toxicological evaluations, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to the toxicological profiling of compounds like 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add Test Compound & Incubate A->B 24h C Add MTT Reagent & Incubate B->C 24-72h D Add Solubilization Solution C->D 2-4h E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow of the MTT cell viability assay.

In Vivo Acute Oral Toxicity Assessment: OECD Guideline 423 (Acute Toxic Class Method)

The OECD Guideline 423 is a stepwise procedure that uses a minimal number of animals to classify a substance into one of five toxicity classes based on its LD50.[9][10]

Experimental Protocol:

  • Animal Selection and Acclimatization: Use a single sex of healthy, young adult rats (typically females as they are often slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance sequentially to a small group of animals (typically 3) at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The substance is typically administered by gavage.

  • Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days. Record body weight changes.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no or one animal dies out of six, the next higher dose level is tested in a new group of three animals.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

OECD_423_Workflow start Start with 3 animals at a specific dose observe Observe for 14 days start->observe decision Mortality? observe->decision stop_classify Stop and Classify decision->stop_classify 2 or 3 deaths one_death Repeat with 3 more animals at the same dose decision->one_death 1 death no_death Test next higher dose with 3 new animals decision->no_death 0 deaths end End of Study stop_classify->end one_death->observe no_death->start Re-initiate no_death->end If max dose tested

Caption: Generalized metabolic scheme for xenobiotics like thiadiazole derivatives.

Conclusion and Future Directions

The toxicological profile of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is currently incomplete based on publicly available data. The existing hazard information suggests that it should be handled with care. Comparative analysis with structurally related compounds indicates a potential for cytotoxicity, a common feature of this chemical class, particularly those being investigated for anticancer activity. Importantly, some analogues have demonstrated promising selectivity for cancer cells over normal cells.

For a comprehensive risk assessment, further studies are imperative. It is strongly recommended that the following toxicological endpoints be evaluated for 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine:

  • In vitro cytotoxicity: Against a panel of cancer and normal cell lines to determine potency and selectivity.

  • Acute oral toxicity: To determine the LD50 and classify the compound according to global harmonized systems.

  • Genotoxicity: To assess the potential for DNA damage.

  • Metabolic stability and metabolite identification: To understand its biotransformation and potential for reactive metabolite formation.

By systematically addressing these toxicological endpoints, researchers can build a robust safety profile and make data-driven decisions on the progression of this and other novel thiadiazole derivatives in the drug discovery pipeline.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available from: [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Available from: [Link]

  • 5-Amino-1,2,4-thiadiazole. PubChem. Available from: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]

  • Synthesis and identification oft[2][4][11]hiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. PubMed. Available from: [Link]

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

  • Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. PubMed. Available from: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available from: [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. ResearchGate. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. Available from: [Link]

  • The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. (PDF). Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF). Available from: [Link]

  • Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]

  • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available from: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (PDF). ResearchGate. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available from: [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. Available from: [Link]

  • Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. Available from: [Link]

  • FINAL REPORT Acute oral toxicity study in rats. (PDF). Available from: [Link]

  • 5-ETHYL-1,3,4-THIADIAZOL-2-AMINE. Gsrs. Available from: [Link]

  • Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available from: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. MPG.eBooks. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Thiadiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, diuretic, and antimicrobial effects.[1][2] Its mesoionic character facilitates the crossing of cellular membranes, allowing these compounds to effectively engage with intracellular biological targets.[3][4] When a novel thiadiazole derivative emerges from a screening campaign, demonstrating promising phenotypic effects is merely the first step. The critical next phase—and the focus of this guide—is to rigorously validate its mechanism of action (MoA).

This guide provides a comprehensive, multi-tiered framework for elucidating and confirming the MoA of novel thiadiazole inhibitors. We will move beyond a simple checklist of experiments, instead focusing on the strategic rationale behind each step. Our approach is designed to build a robust, evidence-based narrative that confirms direct target engagement, characterizes the mode of inhibition, and validates downstream cellular effects, thereby providing the confidence needed for further drug development.

For the purpose of this guide, we will follow a hypothetical Novel Thiadiazole Inhibitor, NTI-1 , which has shown anti-proliferative effects in a breast cancer cell line known to overexpress Kinase X. We will compare its performance against a known, well-characterized Alternative Kinase Inhibitor (AKI-1) .

The Hierarchical Framework for MoA Validation

A successful MoA validation strategy is hierarchical, starting with broad biochemical confirmation and progressively moving towards a highly specific understanding of the drug's interaction in a complex biological system. Each layer of evidence supports the next, creating a self-validating and compelling case for the inhibitor's specific mechanism.

cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Context Validation cluster_2 Tier 3: Specificity & Phenotype biochem Biochemical Assays (Enzyme Kinetics, IC50) biophys Biophysical Assays (Direct Binding, Kd) biochem->biophys Confirms direct physical interaction target_engage Cellular Target Engagement (e.g., CETSA) biophys->target_engage Translates binding to a cellular environment downstream Downstream Pathway Analysis (e.g., Western Blot) target_engage->downstream Links target binding to functional effect off_target Off-Target & Selectivity Profiling (Kinome Scan) target_engage->off_target Assesses specificity of engagement phenotype Cellular Phenotype Confirmation (Apoptosis, Cell Cycle) downstream->phenotype Correlates pathway modulation with cell fate

Caption: Hierarchical workflow for MoA validation.

Tier 1: Biochemical & Biophysical Characterization

The foundational step is to confirm that your novel inhibitor directly interacts with its purified, intended target protein in vitro. This stage answers two fundamental questions: "Does it inhibit the target?" and "Does it physically bind to the target?"

Biochemical Assays: Quantifying Inhibition

Biochemical assays are the cornerstone of MoA studies, providing quantitative measures of an inhibitor's potency and its mode of action (e.g., competitive, non-competitive).[5][6] For our hypothetical target, Kinase X, a luminescence-based assay measuring ATP consumption is a robust choice.

Causality Behind Experimental Choices:

  • Substrate Concentration: We perform the assay with the ATP concentration at or near its Michaelis-Menten constant (Km).[7] This is critical because if the inhibitor is ATP-competitive, an excessively high concentration of ATP would outcompete it, masking its true potency and leading to an artificially high IC50 value.

  • Enzyme Concentration: The enzyme concentration must be kept low and in the linear range of the assay to ensure initial velocity conditions, which is a prerequisite for accurate kinetic analysis.[8]

Experimental Protocol: Kinase X Inhibition Assay

  • Preparation: Serially dilute NTI-1 and the comparator, AKI-1 , in DMSO to create a 10-point concentration gradient.

  • Reaction Mixture: In a 384-well plate, add 5 µL of Kinase X enzyme in assay buffer.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Gently mix and incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate mixture (containing the kinase substrate peptide and ATP at its Km concentration).

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a detection reagent (e.g., Kinase-Glo®) that measures the remaining ATP via a luciferase reaction.

  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative IC50 Values

CompoundTargetAssay TypeIC50 (nM)Inhibition Mode
NTI-1 Kinase XLuminescence85Competitive
AKI-1 Kinase XLuminescence15Competitive
Biophysical Assays: Confirming Direct Physical Binding

While an IC50 value demonstrates functional inhibition, it does not unequivocally prove direct binding. An inhibitor could act indirectly. Biophysical assays provide this definitive evidence.[9][10] The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method to confirm binding.[9][]

Causality Behind Experimental Choices: The principle of TSA is that the binding of a ligand (our inhibitor) stabilizes the protein's tertiary structure. This stabilization increases the thermal energy required to denature the protein, resulting in a measurable increase in its melting temperature (Tm). A positive shift in Tm is strong evidence of direct physical interaction.

Experimental Protocol: Thermal Shift Assay (TSA/DSF)

  • Reagent Mix: Prepare a master mix containing purified Kinase X protein and a fluorescent dye (e.g., SYPRO™ Orange) in a suitable buffer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Compound Addition: Dispense the master mix into a 96-well PCR plate. Add NTI-1 , AKI-1 , or DMSO (vehicle control) to the wells.

  • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument.

  • Data Acquisition: Program the instrument to gradually increase the temperature from 25°C to 95°C, measuring fluorescence at each increment.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the thermal shift (ΔTm) as (Tm with compound) - (Tm with DMSO).

Data Presentation: Comparative Thermal Shift (ΔTm)

CompoundTargetΔTm (°C)Binding Confirmation
NTI-1 Kinase X+ 5.8Confirmed
AKI-1 Kinase X+ 7.2Confirmed

Tier 2: Cellular Context Validation

Confirming biochemical activity and binding is essential, but drug efficacy depends on performance within the complex milieu of a cell. Cellular assays determine if the compound is cell-permeable and engages its target in a physiological environment.[12][13]

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is the gold-standard for confirming target engagement in intact cells or cell lysates.[12] It extends the principle of the biophysical TSA to a cellular environment. Ligand binding stabilizes the target protein, making it less prone to heat-induced aggregation and precipitation.

Causality Behind Experimental Choices: By running CETSA, we are directly testing the hypothesis that NTI-1 can cross the cell membrane, find Kinase X amongst thousands of other proteins, and bind to it with sufficient occupancy to induce thermal stabilization. This is a crucial step to bridge the gap between in vitro potency and cellular activity.[13]

start Treat intact cells with NTI-1 or Vehicle heat Heat cells at a specific temperature start->heat lyse Lyse cells to release soluble proteins heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze for Kinase X via Western Blot or ELISA collect->analyze

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA Workflow

  • Cell Treatment: Culture breast cancer cells and treat them with various concentrations of NTI-1 , AKI-1 , or DMSO for 2 hours.

  • Heating: Resuspend the cells in a buffer and heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells via freeze-thaw cycles to release intracellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-aggregated proteins.

  • Analysis: Quantify the amount of soluble Kinase X remaining in the supernatant using Western Blotting or an ELISA. A higher amount of soluble protein in the inhibitor-treated samples compared to the vehicle control indicates stabilization.

Downstream Pathway Analysis

If NTI-1 is truly engaging and inhibiting Kinase X, the downstream signaling events should be affected. Let's assume Kinase X phosphorylates a substrate protein, pSubstrate. A Western Blot can be used to measure the phosphorylation status of this substrate.

Causality Behind Experimental Choices: This experiment directly links target engagement to a functional cellular outcome. A reduction in pSubstrate levels provides strong evidence that NTI-1 is not just binding to Kinase X (as shown by CETSA) but is actively inhibiting its catalytic function within the cell.

Data Presentation: Cellular Target Engagement & Pathway Modulation

CompoundCellular Thermal Shift (CETSA)pSubstrate Inhibition (EC50, nM)
NTI-1 Stabilization Observed150
AKI-1 Stabilization Observed30

Tier 3: Specificity and Phenotypic Correlation

The final tier of validation addresses the inhibitor's selectivity and confirms that the observed cellular phenotype (e.g., apoptosis) is a direct consequence of on-target inhibition.

Selectivity Profiling

Thiadiazole derivatives can interact with multiple targets.[3][4] It is crucial to assess the selectivity of NTI-1 . A broad kinase panel screen (e.g., a 400+ kinase panel) is the industry standard for this.

Causality Behind Experimental Choices: A highly selective compound is generally preferred as it minimizes the risk of off-target effects and toxicity.[14] This screen will reveal if NTI-1 inhibits other kinases, providing a clear picture of its specificity profile compared to AKI-1 .

Phenotypic Correlation

Finally, we must confirm that the inhibition of Kinase X by NTI-1 leads to the intended anti-proliferative phenotype. This can be achieved using techniques like flow cytometry to analyze apoptosis and cell cycle arrest.[3][15]

Experimental Protocol: Apoptosis Assay via Flow Cytometry

  • Treatment: Treat breast cancer cells with the IC50 concentrations of NTI-1 and AKI-1 for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker for late-stage apoptosis/necrosis).

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Quantification: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.

Data Presentation: Comparative Selectivity and Phenotypic Outcome

CompoundKinase Selectivity (S-Score @ 1µM)Apoptosis Induction (% Annexin V Positive)
NTI-1 0.05 (Highly Selective)45%
AKI-1 0.35 (Moderately Selective)60%

Conclusion

Validating the mechanism of action for a novel thiadiazole inhibitor is a systematic process of building an unshakable, evidence-based case. By following a hierarchical approach—from initial biochemical characterization and biophysical binding confirmation to in-cell target engagement and downstream pathway analysis—researchers can move with confidence from a promising hit to a well-validated lead compound. This rigorous, multi-faceted validation, comparing the novel agent against established alternatives, is not just an academic exercise; it is a critical prerequisite for successful drug development, ensuring that resources are invested in compounds with a clear and confirmed mechanism of action.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2024). ResearchGate. Retrieved from [Link]

  • Target Engagement Assays. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved from [Link]

  • Acetazolamide. (n.d.). Wikipedia. Retrieved from [Link]

  • An overview of biological activities of thiadiazole derivatives. (2024). Wisdom Library. Retrieved from [Link]

  • Thiadiazole analogs as potential pharmacological agents: A brief review. (2019). ResearchGate. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. (n.d.). PubMed. Retrieved from [Link]

  • Thiadiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. Retrieved from [Link]

  • Optimizing Thiadiazole Analogues of Resveratrol vs. Three Chemopreventive Targets. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2024). Thieme Connect. Retrieved from [Link]

  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. (2024). Selvita. Retrieved from [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Springer. Retrieved from [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. Retrieved from [Link]

  • New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Retrieved from [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.

Chemical Profile:

PropertyInformation
Chemical Name 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine
CAS Number 1086385-86-5
Appearance Solid

Hazard Classification:

Based on available Safety Data Sheets, 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is classified as a hazardous substance with the following risk profile[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.

The presence of an aromatic amine functional group suggests that caution should be exercised, as this class of compounds can have other long-term health effects[2]. Therefore, treating this compound with a high degree of care is essential.

Personal Protective Equipment (PPE): The First Line of Defense

Given the hazardous nature of this compound, the following PPE is mandatory when handling 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine in any form, including during disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact[1].

  • Hand Protection: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[3].

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, put on all required personal protective equipment.

  • Contain the Spill: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal[4][5].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office for assistance.

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[6][7][8].

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine and any materials contaminated with it (e.g., weighing paper, contaminated gloves, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container[7][9].

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a separate, compatible, and labeled hazardous waste container.

    • Crucially, do not mix incompatible waste streams. For example, do not mix this waste with strong oxidizing agents or acids[5]. Segregate organic solvents from inorganic waste[9].

Step 2: Container Management

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine," and the approximate concentration and quantity[10][11].

  • Closure: Keep the waste container securely closed at all times, except when adding waste[6][10][12]. This is a critical requirement from regulatory bodies like the EPA.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from drains[6]. Ensure secondary containment is used for liquid waste to prevent spills from reaching the environment[6][12].

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal[6][12].

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel should handle the transportation[6].

  • The ultimate disposal method will be determined by the licensed waste disposal company and will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber[3][13].

The following diagram illustrates the decision-making workflow for the disposal of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

DisposalWorkflow Disposal Workflow for 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine Start Waste Generation (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled, sealed HDPE container for solid hazardous waste. IsSolid->SolidWaste Yes LiquidWaste Collect in a labeled, sealed compatible container for liquid hazardous waste. IsSolid->LiquidWaste No CheckContamination Are there any contaminated materials (e.g., gloves, weighing paper)? SolidWaste->CheckContamination StoreWaste Store waste container in a designated satellite accumulation area with secondary containment for liquids. LiquidWaste->StoreWaste ContaminatedWaste Collect contaminated materials in the same solid hazardous waste container. CheckContamination->ContaminatedWaste Yes CheckContamination->StoreWaste No ContaminatedWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) for waste pickup. StoreWaste->ContactEHS End Proper Disposal by Licensed Facility ContactEHS->End

Caption: Decision workflow for the proper disposal of 5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

Regulatory Compliance: Adherence to a Higher Standard

All laboratory personnel are required to be familiar with and adhere to the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[14][15]. This includes maintaining a current Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals in your laboratory[16][17]. The procedures outlined in this guide are designed to be in compliance with these regulations.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, which is the hallmark of a world-class research institution.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-tert-butyl-1,3,4-thiadiazole.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet: 5-Amino-1,2,3-thiadiazole.
  • (n.d.).
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • Fisher Scientific. (2024, March 3). Safety Data Sheet: 3-Amino-5-(4-tert-butylphenyl)-1,2,4-thiadiazole.
  • (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • PMC. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • eCFR. (n.d.). 40 CFR 721.9658 -- Thiadiazole derivative.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from Office of Clinical and Research Safety.
  • Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution Safety Data Sheet.
  • Term. (2025, December 1). Aromatic Amine Pollution.
  • National Institutes of Health. (n.d.). OSHA Laboratory Standard.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • (n.d.).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive of this guide is to foster a proactive safety culture through a deep understanding of the potential hazards and the rationale behind each protective measure.

Immediate Safety Assessment: Understanding the Risks

The molecular structure of 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine suggests a number of potential hazards that must be addressed through rigorous safety protocols.

  • Aromatic Amine Moiety: This is the most significant contributor to the compound's potential toxicity. Primary aromatic amines are a class of compounds known for their ability to be readily absorbed through the skin, and many are classified as toxic or carcinogenic.[1][2] Exposure can lead to systemic effects, including methemoglobinemia, which reduces the blood's ability to carry oxygen.[3] Therefore, dermal and inhalation exposure routes must be meticulously controlled.

  • 1,2,4-Thiadiazole Core: While many thiadiazole derivatives are explored for their therapeutic benefits, some can be irritants.[4][5] For instance, the related compound 5-Amino-1,2,3-thiadiazole is known to be harmful if swallowed and can cause skin and eye irritation.[6] It is prudent to assume that the target compound may exhibit similar properties.

  • Solid Form and Dust Inhalation: Assuming the compound is a solid, as is common for similar structures like 2-Amino-5-tert-butyl-1,3,4-thiadiazole, the potential for dust formation during handling presents a significant inhalation hazard.[7]

Given these considerations, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.[8] The minimum PPE for handling 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] This must be supplemented with additional protective gear as outlined below.

Hand Protection: The First Line of Defense

Due to the high risk of dermal absorption associated with aromatic amines, appropriate glove selection is critical.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact. They offer good resistance to a range of chemicals. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Latex gloves are not recommended due to their poor chemical resistance and potential for allergic reactions.[8]

  • Double Gloving: For all weighing and solution preparation activities, it is highly recommended to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they are contaminated or if a tear occurs.[9]

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A flame-resistant lab coat is required at all times in the laboratory.[10] Ensure the coat is fully buttoned to provide maximum coverage.

  • Apron: For procedures involving larger quantities of the compound or its solutions, a chemically resistant apron worn over the lab coat is recommended to provide an additional layer of protection against spills.

Eye and Face Protection: A Non-Negotiable Requirement
  • Safety Glasses: At a minimum, ANSI Z87.1-2003 compliant safety glasses with side shields must be worn in the laboratory at all times.[10]

  • Chemical Splash Goggles: When handling the solid compound (weighing, transferring) or any of its solutions, chemical splash goggles are required.[10] They provide a seal around the eyes, offering superior protection from dust particles and splashes.

  • Face Shield: For tasks with a high risk of splashing, such as when handling larger volumes or during certain reaction quenching procedures, a face shield should be worn in conjunction with chemical splash goggles.[10]

Respiratory Protection: Mitigating Inhalation Risks

All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[3]

  • Fume Hood: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of the compound.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection will be necessary. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][12] All personnel requiring the use of a respirator must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA regulations.[13]

The following table summarizes the recommended PPE for various laboratory operations:

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage and Transport Single pair of nitrile glovesLab coatSafety glassesNot typically required
Weighing and Aliquoting (Solid) Double-layered nitrile glovesLab coatChemical splash gogglesRequired (in fume hood)
Solution Preparation Double-layered nitrile glovesLab coatChemical splash gogglesRequired (in fume hood)
Conducting Reactions Double-layered nitrile glovesLab coatChemical splash gogglesRequired (in fume hood)
Handling Large Quantities (>10g) Butyl rubber or Viton® glovesChemical-resistant apron over lab coatFace shield and chemical splash gogglesRequired (in fume hood)
Spill Cleanup Heavy-duty chemical resistant glovesChemical-resistant apron over lab coatFace shield and chemical splash gogglesNIOSH-approved respirator

Operational and Disposal Plans

A safe laboratory environment is maintained not only by wearing the correct PPE but also by adhering to strict operational and disposal protocols.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Weigh the solid compound in a disposable weigh boat inside a chemical fume hood. Use anti-static tools if the compound is a fine powder.

  • Transfer: Carefully transfer the compound to the reaction vessel. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Post-Handling: After handling, remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the inner gloves, followed by the lab coat. Wash hands and forearms thoroughly with soap and water.[9]

Spill Management

In the event of a spill, evacuate the area and alert your supervisor. For small spills within a fume hood, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb the material. All materials used for cleanup must be disposed of as hazardous waste.[12]

Disposal Plan

All waste containing 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine, including contaminated gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Keep all waste generated from handling this compound separate from other waste streams to prevent unintended reactions.[14]

  • Containerization: Use a designated, clearly labeled, and sealed container for all solid and liquid waste.[14] The container should be made of a material compatible with the chemical.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[14][15]

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine.

PPE_Selection_Workflow start Start: Task Involving 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or Transferring Solid? is_solid->weighing Yes large_vol Handling >1 Liter of Solution? is_solution->large_vol Yes fume_hood Work in Chemical Fume Hood weighing->fume_hood Yes goggles Chemical Splash Goggles large_vol->goggles No face_shield Face Shield + Goggles large_vol->face_shield Yes double_gloves Double Nitrile Gloves fume_hood->double_gloves double_gloves->goggles lab_coat Lab Coat goggles->lab_coat chem_apron Chemical Resistant Apron face_shield->chem_apron chem_apron->double_gloves

Caption: A workflow diagram for selecting appropriate PPE.

Conclusion: A Commitment to Safety

The safe handling of novel chemical entities like 5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine is paramount in a research setting. By understanding the potential hazards associated with its structural components and rigorously applying the multi-layered PPE and handling protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. This guide should be a living document, subject to revision as more specific toxicological data for the compound becomes available.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from University of Washington Environmental Health & Safety.
  • School Chemistry Laboratory Safety Guide. (2007).
  • Biological activity of oxadiazole and thiadiazole deriv
  • SAFETY DATA SHEET: 5-Amino-1,2,3-thiadiazole. (2024).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
  • Amine Disposal For Businesses. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.).
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024).
  • SAFETY DATA SHEET: 2-Amino-5-tert-butyl-1,3,4-thiadiazole. (2025).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2025).
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Retrieved from Princeton University Environmental Health & Safety.
  • School Chemistry Laboratory Safety Guide. (n.d.). Retrieved from U.S. Department of Health and Human Services.
  • SAFETY DATA SHEET. (2024).
  • Thiadiazole derivatives as anticancer agents. (2019). Pharmacological Reports.
  • Laboratory Safety Guidance. (n.d.).
  • Chapter 7 Chemical Disposal Procedures. (n.d.). Retrieved from University of Wisconsin–Madison Biomedical Engineering.
  • Personal Protective Equipment in Chemistry. (n.d.). Retrieved from Dartmouth College Environmental Health and Safety.
  • Aromatic Amines Group - information sheet. (2020).
  • 2-(4-tert-Butyl phenyl)-5-(4-Biphenyl) - 1,3,4-Oxadiazole CAS No 15082-28-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Chemical Safety Guide, 5th Ed. (2022). Retrieved from National Institutes of Health, Office of Research Services.
  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.
  • Treatment of amine wastes generated in industrial processes. (2025).
  • A CHEMISTS' GUIDE TO PPE. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Tert-butylphenyl)-1,2,4-thiadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.